molecular formula C22H25ClF2N6O3 B10856158 TDI-11861

TDI-11861

Numéro de catalogue: B10856158
Poids moléculaire: 494.9 g/mol
Clé InChI: XVGSKZXXLKUEIO-MRXNPFEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TDI-11861 is a useful research compound. Its molecular formula is C22H25ClF2N6O3 and its molecular weight is 494.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H25ClF2N6O3

Poids moléculaire

494.9 g/mol

Nom IUPAC

[(3R)-4-[2-[2-[[3-(2-amino-6-chloropyrimidin-4-yl)-1-(difluoromethyl)pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol

InChI

InChI=1S/C22H25ClF2N6O3/c23-19-10-17(27-22(26)28-19)20-15(11-31(29-20)21(24)25)9-14-3-1-2-4-18(14)34-8-6-30-5-7-33-13-16(30)12-32/h1-4,10-11,16,21,32H,5-9,12-13H2,(H2,26,27,28)/t16-/m1/s1

Clé InChI

XVGSKZXXLKUEIO-MRXNPFEDSA-N

SMILES isomérique

C1COC[C@H](N1CCOC2=CC=CC=C2CC3=CN(N=C3C4=CC(=NC(=N4)N)Cl)C(F)F)CO

SMILES canonique

C1COCC(N1CCOC2=CC=CC=C2CC3=CN(N=C3C4=CC(=NC(=N4)N)Cl)C(F)F)CO

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TDI-11861 in Sperm

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of TDI-11861, a promising non-hormonal male contraceptive candidate. The document details its primary target, the downstream signaling pathways it modulates, and its ultimate effects on sperm function, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Soluble Adenylyl Cyclase (sAC)

This compound functions as a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2] Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate and calcium ions, which are found in high concentrations in the female reproductive tract. This activation of sAC leads to the production of cyclic adenosine monophosphate (cAMP), a key second messenger in sperm.

This compound binds to sAC with high affinity, effectively blocking its catalytic activity.[3][4] This inhibition prevents the rise in intracellular cAMP levels that is essential for the initiation of sperm motility and the series of physiological changes known as capacitation, which are prerequisite for fertilization.[5] Studies have shown that this compound binds to both the bicarbonate binding pocket and the active site of sAC, leading to a profound suppression of its function.

Downstream Effects on Sperm Signaling and Function

The inhibition of sAC by this compound triggers a cascade of downstream effects that ultimately render sperm incapable of fertilization:

  • Suppression of cAMP Production: The most immediate consequence of sAC inhibition is a significant reduction in intracellular cAMP levels.[5] This has been demonstrated in both mouse and human sperm.

  • Inhibition of Sperm Motility: cAMP is a critical regulator of sperm flagellar movement. By preventing cAMP synthesis, this compound effectively immobilizes sperm, inhibiting their forward progression.[6][7] This effect is rapid, with sperm becoming immotile within 30 minutes to an hour of administration in preclinical models.[8]

  • Blockade of Capacitation and Hyperactivation: Capacitation is a maturation process that enables sperm to fertilize an egg. This process, along with the associated hyperactivated motility, is cAMP-dependent. This compound prevents these crucial steps, further ensuring the inability of sperm to fertilize.[9]

  • Prevention of the Acrosome Reaction: The acrosome reaction, the release of enzymes that allow sperm to penetrate the egg, is another cAMP-mediated event. By blocking the signaling cascade at the level of sAC, this compound indirectly inhibits the acrosome reaction.

The effects of this compound are reversible. In mouse models, sperm motility and fertility are restored within 24 hours of a single dose.[8][10]

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Potency and Residence Time of this compound

ParameterValueSpeciesReference
IC50 (sAC binding) 3 nMHuman[3]
Residence Time 61.5 minutesHuman/Mouse[3]

Table 2: In Vivo Efficacy of this compound in Mice

ParameterDosageTime Post-AdministrationEfficacyReference
Contraceptive Efficacy 50 mg/kg (single oral dose)30 minutes - 2.5 hours100%[3]
Sperm Motility 50 mg/kg (single oral dose)1 hourImmobile[7]
Fertility Restoration 50 mg/kg (single oral dose)24 hoursFully Restored[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Computer-Assisted Sperm Analysis (CASA)

This protocol outlines the steps for quantifying sperm motility parameters.[11]

  • Sperm Collection: Euthanize male mice and dissect the cauda epididymides. Place them in a pre-warmed buffer (e.g., Human Tubal Fluid medium) and make several incisions to allow sperm to swim out.

  • Sample Preparation: After a 10-15 minute incubation at 37°C, collect the sperm suspension.

  • CASA Analysis: Load a small aliquot of the sperm suspension into a pre-warmed analysis chamber. Use a CASA system (e.g., Hamilton-Thorne) to capture image sequences and analyze various motility parameters, including percentage of motile sperm, progressive motility, and velocity.

In Vitro Capacitation of Mouse Sperm

This protocol describes the induction of sperm capacitation in vitro.[12][13]

  • Sperm Collection: Collect sperm from the cauda epididymides as described in the CASA protocol.

  • Capacitation Medium: Prepare a capacitation medium (e.g., modified Tyrode's medium) supplemented with bicarbonate and bovine serum albumin (BSA).

  • Incubation: Incubate the sperm suspension in the capacitation medium for 60-90 minutes at 37°C in a humidified atmosphere with 5% CO2.

  • Assessment: Capacitation can be assessed by observing hyperactivated motility using CASA or by proceeding with the acrosome reaction assay.

Acrosome Reaction Assay

This protocol details the procedure for assessing the acrosome reaction.[14][15][16][17]

  • Sperm Capacitation: Capacitate sperm in vitro as described above.

  • Induction of Acrosome Reaction: Induce the acrosome reaction by adding a calcium ionophore (e.g., A23187) to the capacitated sperm suspension and incubate for an additional 30 minutes.

  • Staining: Fix the sperm and stain with a fluorescent lectin (e.g., FITC-PNA) that binds to the acrosomal contents.

  • Microscopy: Visualize the sperm using a fluorescence microscope. Acrosome-intact sperm will show bright fluorescence over the acrosomal region, while acrosome-reacted sperm will have lost this fluorescence.

  • Quantification: Count at least 200 sperm and calculate the percentage of acrosome-reacted sperm.

Intracellular cAMP Measurement (ELISA)

This protocol outlines the quantification of intracellular cAMP levels in sperm.[5]

  • Sperm Treatment: Incubate sperm under desired conditions (e.g., with or without this compound, in capacitating or non-capacitating media).

  • Lysis: Pellet the sperm by centrifugation and lyse the cells to release intracellular contents.

  • ELISA: Use a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of cAMP in the sperm lysates. Follow the manufacturer's instructions for the assay procedure.

  • Data Analysis: Determine the cAMP concentration based on a standard curve and normalize to the number of sperm.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

TDI11861_Mechanism_of_Action cluster_extracellular Extracellular Environment (Female Reproductive Tract) cluster_sperm Sperm Cell Bicarbonate Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Motility Sperm Motility & Hyperactivation PKA->Motility Phosphorylates Targets Capacitation Capacitation & Acrosome Reaction PKA->Capacitation Phosphorylates Targets TDI11861 This compound TDI11861->sAC Inhibits

Caption: Signaling pathway of sAC in sperm and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Sperm_Collection Sperm Collection (from Cauda Epididymis) TDI_Treatment_vitro Treatment with this compound (or vehicle) Sperm_Collection->TDI_Treatment_vitro Capacitation_Assay In Vitro Capacitation TDI_Treatment_vitro->Capacitation_Assay cAMP_Assay_vitro cAMP Measurement (ELISA) TDI_Treatment_vitro->cAMP_Assay_vitro CASA_vitro CASA for Motility Capacitation_Assay->CASA_vitro AR_Assay Acrosome Reaction Assay Capacitation_Assay->AR_Assay Mouse_Treatment Oral Administration of This compound to Mice Sperm_Isolation Sperm Isolation from Treated Mice Mouse_Treatment->Sperm_Isolation Mating_Study Mating Studies Mouse_Treatment->Mating_Study CASA_vivo CASA for Motility Sperm_Isolation->CASA_vivo cAMP_Assay_vivo cAMP Measurement (ELISA) Sperm_Isolation->cAMP_Assay_vivo Pregnancy_Assessment Assessment of Pregnancy Mating_Study->Pregnancy_Assessment

Caption: General experimental workflow for evaluating this compound's effect on sperm.

Logical_Relationship TDI11861 This compound sAC_Inhibition Inhibition of Soluble Adenylyl Cyclase (sAC) TDI11861->sAC_Inhibition cAMP_Reduction Decreased Intracellular cAMP Levels sAC_Inhibition->cAMP_Reduction PKA_Inactivation Reduced Protein Kinase A (PKA) Activity cAMP_Reduction->PKA_Inactivation Motility_Inhibition Inhibition of Sperm Motility and Hyperactivation PKA_Inactivation->Motility_Inhibition Capacitation_Block Blockade of Capacitation and Acrosome Reaction PKA_Inactivation->Capacitation_Block Infertility Temporary Male Infertility Motility_Inhibition->Infertility Capacitation_Block->Infertility

Caption: Logical flow of this compound's mechanism leading to temporary infertility.

References

The Central Role of Soluble Adenylyl Cyclase (sAC) in Fertility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of soluble adenylyl cyclase (sAC), also known as ADCY10, in mammalian fertility. With a primary focus on its well-established functions in male reproduction, this document synthesizes key research findings, presents quantitative data for comparative analysis, details essential experimental protocols, and visualizes the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers investigating reproductive biology and professionals involved in the development of novel contraceptive and pro-fertility therapeutics.

Executive Summary

Soluble adenylyl cyclase is a unique intracellular source of the second messenger cyclic AMP (cAMP), distinct from the more familiar transmembrane adenylyl cyclases. Its activity is regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a crucial sensor of the cellular microenvironment. Genetic and pharmacological studies have unequivocally demonstrated that sAC is indispensable for male fertility in both mice and humans.[1][2][3][4] Its inhibition leads to a complete and reversible cessation of sperm motility, capacitation, and the acrosome reaction – all prerequisites for successful fertilization.[1][5][6] This has positioned sAC as a promising target for the development of on-demand, non-hormonal male contraceptives.[7][8] While the role of sAC in male fertility is profound, its direct and essential function in female fertility, particularly in oocyte maturation, is less defined and remains an area of active investigation.

Quantitative Data on sAC Inhibitors

The development of potent and selective sAC inhibitors has been instrumental in elucidating its physiological roles and exploring its therapeutic potential. The following tables summarize key quantitative data for two prominent sAC inhibitors, TDI-10229 and TDI-11861.

Table 1: Inhibitory Potency (IC₅₀) of sAC Inhibitors

InhibitorBiochemical IC₅₀ (Purified Human sAC)Cellular IC₅₀ (sAC-overexpressing cells)Reference(s)
TDI-10229160 nM92 - 102 nM[3][4][8]
This compound3 nM7 nM[3][7]

Table 2: Binding Kinetics of sAC Inhibitors to Human sAC Protein

InhibitorAssociation Rate (k_on)Dissociation Rate (k_off)Dissociation Constant (K_D)Reference(s)
TDI-102292.3 x 10⁵ M⁻¹s⁻¹55.8 x 10⁻³ s⁻¹176 nM[3]
This compound2.1 x 10⁵ M⁻¹s⁻¹0.3 x 10⁻³ s⁻¹1.4 nM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of sAC in sperm function.

In Vitro Sperm Capacitation

Objective: To induce the physiological changes in sperm that are required for fertilization in a controlled in vitro environment.

3.1.1 Mouse Sperm Capacitation

  • Materials:

    • Whittens-HEPES medium

    • Capacitation medium (Whittens-HEPES supplemented with 30 mM NaHCO₃ and 10 mg/ml bovine serum albumin - BSA)

    • 37°C incubator with 5% CO₂

  • Procedure:

    • Euthanize a male mouse and dissect the cauda epididymides.

    • Place the cauda epididymides in a 1.5 ml microcentrifuge tube containing 500 µl of pre-warmed Whittens-HEPES medium.

    • Make several incisions in the epididymides to allow sperm to swim out.

    • Incubate at 37°C for 10-15 minutes to allow for sperm dispersal.[9]

    • Collect the sperm suspension, avoiding tissue debris.

    • Dilute the sperm suspension 1:1 with the 2X capacitation medium.

    • Incubate the sperm suspension at 37°C in a 5% CO₂ atmosphere for 60-90 minutes to induce capacitation.[9]

3.1.2 Human Sperm Capacitation

  • Materials:

    • Human tubal fluid (HTF) medium or Biggers-Whitten-Whittingham (BWW) medium

    • Human serum albumin (HSA)

    • Phosphate-buffered saline (PBS)

    • 37°C incubator with 5% CO₂

  • Procedure:

    • Allow the semen sample to liquefy at 37°C for 30-60 minutes.

    • Layer the liquefied semen under capacitating medium (e.g., HTF with HSA) and allow motile sperm to swim up for 1 hour at 37°C.[10]

    • Alternatively, perform a density gradient centrifugation to separate motile sperm.

    • Wash the collected motile sperm by centrifugation (e.g., 400 x g for 5 minutes) and resuspend in fresh capacitating medium.[10]

    • Incubate the sperm suspension at a concentration of approximately 5-10 x 10⁶ cells/ml at 37°C in a 5% CO₂ atmosphere for at least 3 hours to induce capacitation.[11][12]

Acrosome Reaction Assay

Objective: To determine the percentage of sperm that have undergone the acrosome reaction, a crucial step for fertilization.

  • Materials:

    • Capacitated sperm suspension

    • Calcium ionophore (e.g., A23187) or progesterone to induce the acrosome reaction

    • Fixative (e.g., 70-95% ethanol or 10% formalin)

    • Staining solution (e.g., Coomassie Blue G-250 or fluorescein isothiocyanate-labeled peanut agglutinin - FITC-PNA)

    • Microscope slides

    • Fluorescence microscope (if using FITC-PNA)

  • Procedure:

    • Take an aliquot of the capacitated sperm suspension as a baseline control.

    • Induce the acrosome reaction by adding a calcium ionophore (e.g., 2.5 µM A23187 for 30 minutes) or progesterone (e.g., 15 µM for 2 hours) to the remaining capacitated sperm.[11]

    • Stop the reaction by adding a fixative.[9]

    • Prepare a sperm smear on a microscope slide and allow it to air dry.[9]

    • Stain the sperm with either Coomassie Blue or FITC-PNA.

      • Coomassie Blue Staining: Immerse the slide in Coomassie Blue solution for 1 minute. This stains the acrosome of intact sperm dark blue.[9][11]

      • FITC-PNA Staining: After permeabilization (e.g., with 0.5% Triton X-100), incubate the slide with FITC-PNA solution. This will label the outer acrosomal membrane of intact sperm, which will appear bright green under a fluorescence microscope. Acrosome-reacted sperm will show no or very faint staining over the acrosomal region.[6]

    • Count at least 200 sperm per slide and determine the percentage of acrosome-reacted sperm.

cAMP Measurement in Sperm

Objective: To quantify the intracellular levels of cAMP in sperm, a direct readout of sAC activity.

  • Materials:

    • Sperm suspension

    • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent cAMP degradation

    • 0.1 M HCl for cell lysis

    • Commercially available cAMP ELISA kit

  • Procedure:

    • Incubate sperm aliquots (e.g., 2-4 x 10⁶ cells) under desired experimental conditions (e.g., with or without sAC inhibitors, in capacitating or non-capacitating media). To measure cAMP production, include a phosphodiesterase inhibitor like 500 µM IBMX.[5]

    • Terminate the reaction by centrifuging the sperm (e.g., 2000 x g for 3 minutes) to pellet the cells.[5]

    • Lyse the sperm pellet by adding 200 µl of 0.1 M HCl and incubating for 10 minutes.[5]

    • Centrifuge the lysate to remove cellular debris.

    • Collect the supernatant containing the cAMP.

    • Quantify the cAMP concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions. The signal is typically inversely proportional to the amount of cAMP in the sample.[5][13][14]

In Vivo Assessment of sAC Inhibitor Effects on Fertility

Objective: To evaluate the contraceptive efficacy of sAC inhibitors in a living organism.

  • Materials:

    • Male and female mice of proven fertility

    • sAC inhibitor (e.g., this compound) and vehicle control

    • Method for drug administration (e.g., oral gavage or intraperitoneal injection)

  • Procedure:

    • Administer a single dose of the sAC inhibitor or vehicle to male mice.

    • At a predetermined time post-administration (e.g., 30 minutes to 2.5 hours), pair each male with a receptive female mouse.[7]

    • Monitor for successful mating (e.g., presence of a vaginal plug).

    • Separate the pairs after a defined mating period.

    • Monitor the females for pregnancy and litter size over the following weeks.

    • To assess reversibility, re-pair the same males with new receptive females at a later time point (e.g., 24 hours) after the initial drug administration.[7]

    • For a more detailed analysis of sperm function in vivo, fluorescently labeled sperm can be used to track their migration through the female reproductive tract. After mating, the female reproductive tract is excised at various time points, and the presence and location of fluorescent sperm are examined under a microscope.[15]

Signaling Pathways and Experimental Workflows

sAC Signaling Pathway in Sperm Function

The activation of sAC by bicarbonate upon ejaculation is the initial and critical step in a signaling cascade that governs sperm motility, capacitation, and the acrosome reaction.

sAC_Signaling_Pathway Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates ATP ATP cAMP cAMP ATP->cAMP sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Tyrosine_Kinases Tyrosine Kinases PKA->Tyrosine_Kinases Activates Motility Sperm Motility PKA->Motility Capacitation Capacitation (Hyperactivation, Alkalinization) Tyrosine_Kinases->Capacitation Fertilization Fertilization Motility->Fertilization Acrosome_Reaction Acrosome Reaction Capacitation->Acrosome_Reaction Enables Acrosome_Reaction->Fertilization

Caption: sAC signaling cascade in sperm.

Experimental Workflow for sAC Inhibitor Evaluation

The preclinical evaluation of sAC inhibitors as potential contraceptives follows a logical progression from in vitro characterization to in vivo efficacy studies.

sAC_Inhibitor_Workflow In_Vitro_Potency In Vitro Potency & Selectivity (Biochemical & Cellular Assays) Sperm_Function_Assays In Vitro Sperm Function Assays (Motility, Capacitation, Acrosome Reaction) In_Vitro_Potency->Sperm_Function_Assays Pharmacokinetics Pharmacokinetics & Toxicology (Animal Models) Sperm_Function_Assays->Pharmacokinetics In_Vivo_Efficacy In Vivo Contraceptive Efficacy (Mating Studies) Pharmacokinetics->In_Vivo_Efficacy Reversibility Reversibility Studies In_Vivo_Efficacy->Reversibility Clinical_Trials Clinical Trials Reversibility->Clinical_Trials

Caption: Preclinical evaluation of sAC inhibitors.

The Role of sAC in Female Fertility

In contrast to the well-defined role of sAC in male fertility, its direct and indispensable role in female fertility, particularly oocyte maturation, is not as clearly established. Oocyte maturation is a complex process regulated by gonadotropins and intricate communication between the oocyte and surrounding granulosa cells.[16][17][18] While cAMP is a known regulator of meiotic arrest and resumption in oocytes, the specific adenylyl cyclase isoforms responsible for generating the critical cAMP pools are not fully elucidated.[19] Some studies suggest that G-protein coupled receptors in the granulosa cells activate transmembrane adenylyl cyclases, leading to changes in cAMP levels that influence oocyte maturation.[19] Further research is required to determine the precise expression, localization, and function of sAC in oocytes and granulosa cells to clarify its potential role in female reproductive processes.

Conclusion

Soluble adenylyl cyclase stands out as a master regulator of sperm function, playing an indispensable role in motility, capacitation, and the acrosome reaction. This central role makes sAC a highly attractive target for the development of novel, on-demand, non-hormonal male contraceptives. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field. While the function of sAC in female fertility remains an open question, the continued investigation into this unique signaling enzyme promises to yield further insights into the fundamental processes of reproduction.

References

TDI-11861: A Technical Guide to a Novel Soluble Adenylyl Cyclase Inhibitor for On-Demand Male Contraception

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-11861 is a potent, selective, and orally active inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation. This document provides a comprehensive technical overview of this compound, encompassing its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental methodologies. The data presented herein supports its development as a promising non-hormonal, on-demand male contraceptive agent.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule designed for high affinity and slow dissociation from the sAC enzyme.[1] Its chemical identity and key physicochemical properties are summarized below.

PropertyValueReference
IUPAC Name (3R)-4-[2-[2-[[3-(2-amino-6-chloro-4-pyrimidinyl)-1-(difluoromethyl)-1H-pyrazol-4-yl]methyl]phenoxy]ethyl]-3-morpholinemethanolMedChemExpress
CAS Number 2857049-72-8[1]
Molecular Formula C22H25ClF2N6O3MedChemExpress
Molecular Weight 494.92 g/mol MedChemExpress
SMILES ClC1=NC(N)=NC=C1C2=C(C=NN2C(F)F)CC3=CC=CC=C3OCC[C@H]4N(CCO[C@H]4CO)CIUPHAR/BPS Guide to PHARMACOLOGY
Solubility 79 µg/mL[2]
LogD 2.89[2]
Permeability (PAMPA) 463 nm/s[2]

Pharmacological Properties and In Vitro Activity

This compound demonstrates sub-nanomolar potency against sAC and exhibits high selectivity over transmembrane adenylyl cyclases (tmACs). Its slow dissociation rate contributes to a prolonged duration of action.

ParameterValueSpecies/SystemReference
sAC IC50 (Biochemical) 3.3 nMPurified human sAC[1][2]
sAC IC50 (Cellular) 5.5 nMRat 4-4 cells[1][2]
Binding Affinity (Kd) 1.4 nMImmobilized human sAC (SPR)[1][2]
Residence Time (SPR) 3181 secondsImmobilized human sAC[2]
cAMP Accumulation IC50 7 nMsAC-overexpressing rat 4-4 cells[3]

In Vivo Pharmacokinetics and Efficacy

Preclinical studies in mice have demonstrated the in vivo activity and contraceptive efficacy of this compound.

ParameterValueSpeciesDosingReference
Oral Bioavailability (F%) 11%CD-1 Mice10 mg/kg[2]
Unbound Plasma Exposure ~10-fold over cellular IC50 for 4hCD-1 Mice50 mg/kg (Oral)[2]
Contraceptive Efficacy 100% (up to 2.5 hours post-dose)Mice50 mg/kg (IP)[4]
Reversibility Full fertility returns the next dayMiceSingle dose

Mechanism of Action: Inhibition of the sAC Signaling Pathway

Soluble adenylyl cyclase is a key enzyme in the male reproductive system, essential for sperm activation, a process known as capacitation. Upon ejaculation, sperm are exposed to bicarbonate in the seminal fluid, which directly activates sAC. Activated sAC catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration initiates a signaling cascade that leads to hyperactivated motility and prepares the sperm for fertilization. This compound acts as a potent inhibitor of sAC, thereby preventing the production of cAMP and blocking the downstream events required for sperm function.

sAC_Pathway cluster_extracellular Extracellular Environment cluster_sperm Sperm Cell Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzes PKA PKA cAMP->PKA Activates Motility Hyperactivated Motility & Capacitation PKA->Motility Phosphorylation Cascade TDI11861 This compound TDI11861->sAC Inhibits

This compound inhibits the sAC signaling pathway in sperm.

Key Experimental Protocols

In Vitro sAC Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of purified sAC by 50% (IC50).

Methodology:

  • Purified recombinant human sAC protein is incubated in an assay buffer containing ATP, Mg2+, Ca2+, and bicarbonate (HCO3-).

  • Varying concentrations of this compound are added to the reaction mixture.

  • The reaction is initiated by the addition of sAC and incubated at a controlled temperature.

  • The amount of cAMP produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[5]

sAC_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis sAC_protein Purified sAC Incubation Incubate at Controlled Temperature sAC_protein->Incubation TDI_dilutions Serial Dilutions of this compound TDI_dilutions->Incubation Assay_buffer Assay Buffer (ATP, Mg2+, Ca2+, HCO3-) Assay_buffer->Incubation Quantify_cAMP Quantify cAMP (e.g., ELISA) Incubation->Quantify_cAMP IC50_calc Calculate IC50 Quantify_cAMP->IC50_calc

Workflow for the in vitro sAC inhibition assay.
Cellular cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit sAC activity within a cellular context.

Methodology:

  • Rat 4-4 cells, which overexpress sAC, are cultured in appropriate media.

  • The cells are pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • Cells are then incubated with varying concentrations of this compound.

  • sAC is stimulated, and the reaction is stopped by cell lysis.

  • The intracellular concentration of cAMP is determined using a commercially available ELISA kit.

  • IC50 values are determined from the concentration-response data.[2][5]

Mouse Sperm Motility Assay

This assay evaluates the effect of this compound on sperm motility.

Methodology:

  • Sperm are isolated from the cauda epididymides of male mice.

  • The sperm suspension is incubated with either vehicle control or different concentrations of this compound.

  • Sperm motility parameters, including the percentage of motile sperm and their velocity, are assessed using a Computer-Assisted Sperm Analysis (CASA) system.[6]

  • For in vivo assessment, male mice are treated with this compound, and sperm are subsequently isolated and analyzed.

In Vivo Pharmacokinetic Study in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology:

  • Male CD-1 mice are administered this compound via oral gavage or intraperitoneal injection.

  • Blood samples are collected at various time points post-administration.

  • The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability, are calculated from the plasma concentration-time profile.[2][7]

Conclusion

This compound is a highly potent and selective sAC inhibitor with a well-characterized mechanism of action. Its favorable in vitro and in vivo properties, including its ability to rapidly and reversibly inhibit sperm motility, position it as a leading candidate for the development of a safe and effective on-demand male contraceptive. Further clinical investigation is warranted to translate these promising preclinical findings into a novel contraceptive option for men.

References

TDI-11861: A Technical Whitepaper on a Novel On-Demand Non-Hormonal Male Contraceptive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of safe, effective, and reversible male contraception has been a long-standing challenge in reproductive health. Current options for men are limited, creating a significant unmet need for novel non-hormonal alternatives. This document provides a comprehensive technical overview of TDI-11861, a first-in-class, potent, and selective small molecule inhibitor of soluble adenylyl cyclase (sAC). This compound is being investigated as an on-demand, non-hormonal male contraceptive. By temporarily inhibiting sAC, an enzyme crucial for sperm motility and maturation, this compound has demonstrated the ability to induce temporary infertility in preclinical models without affecting hormones or mating behavior.[1][2][3][4][5] This whitepaper details the mechanism of action, pharmacological properties, preclinical efficacy, and key experimental protocols related to this compound, offering a technical resource for the scientific community.

The Target: Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC), also known as ADCY10, is the primary source of the second messenger cyclic AMP (cAMP) in sperm.[6][7] Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate (HCO3-) and calcium (Ca2+) ions.[7][8]

Upon ejaculation, sperm transition from the low-bicarbonate environment of the cauda epididymis to the bicarbonate-rich seminal fluid.[9][10][11] This increase in bicarbonate activates sAC, leading to a surge in cAMP levels.[10] The subsequent cAMP signaling cascade is indispensable for initiating sperm motility and capacitation—the final maturation process required for fertilization.[6][8][10][12] Genetic studies have shown that male mice lacking the gene for sAC are infertile due to immotile sperm, highlighting sAC as an essential component of male fertility.[3][6][12][13] Men who naturally lack the sAC-encoding gene are also infertile but otherwise healthy, suggesting that targeted inhibition of sAC could be a safe contraceptive strategy.[3][13]

Mechanism of Action of this compound

This compound is a potent inhibitor of sAC, designed for on-demand male contraception.[9][14] It functions by binding to the sAC enzyme, preventing the production of cAMP and thereby inhibiting the downstream signaling required for sperm activation.[2] Specifically, this compound has been shown to bind to two key sites on the sAC enzyme: the bicarbonate binding pocket and the active site, effectively blocking both enzyme activation and cAMP formation.[2] This inhibition of sAC leads to a rapid and reversible cessation of sperm motility.[2][12]

Signaling Pathway of sAC in Sperm and Inhibition by this compound

The following diagram illustrates the critical role of sAC in sperm activation and how this compound intervenes in this process.

sAC_Pathway cluster_extracellular Extracellular Environment (Semen) cluster_sperm Sperm Cell HCO3 Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Motility Sperm Motility & Capacitation PKA->Motility Initiates TDI11861 This compound TDI11861->sAC Inhibits

sAC signaling pathway and this compound inhibition.

Pharmacological and Physicochemical Properties

This compound was developed as a second-generation sAC inhibitor, optimized from its predecessor TDI-10229, to have higher affinity and a slower dissociation rate.[15][16] These properties are crucial for an on-demand contraceptive, as the inhibitor must remain bound to the target even after the significant dilution that occurs upon ejaculation into the female reproductive tract.[11][17]

Table 1: In Vitro Potency and Binding Kinetics of this compound
ParameterValueSpeciesNotes
IC50 (Biochemical Assay) 3.3 nM[18]HumanPotency against purified sAC enzyme.
IC50 (Cellular Assay) 3.3 nM[19]-In vitro binding to sAC.
IC50 (Cellular Assay) 5.5 nMRatInhibition of sAC-mediated cAMP accumulation in 4-4 cells.[15]
IC50 (Cellular sAC cAMP) 7 nM-Inhibition of cellular sAC-specific cAMP accumulation.
Kd 1.4 nM[15][20]HumanDissociation constant measured by surface plasmon resonance (SPR).
Residence Time 61.5 min[19]Mouse & HumanSuggests effective inactivation of sperm mobility in the female reproductive tract.[19]
k-on 2.1 x 10⁵ /ms[20]HumanAssociation rate constant from SPR.
k-off 0.3 x 10⁻³ /s[20]HumanDissociation rate constant from SPR, indicating a slow off-rate.
Table 2: Pharmacokinetic Parameters of this compound in Mice
ParameterRouteDose (mg/kg)ValueNotes
Oral Bioavailability (F%) p.o.1011%[11]Low oral bioavailability in CD-1 mice.
Unbound Plasma Exposure p.o.50~10x cellular IC50 for 4h[11]Sufficient exposure for in vivo studies.
Blood Concentration (15 min) i.p.5020 µM[21]Rapid absorption following intraperitoneal injection.
Blood Concentration (4 hours) i.p.501 µM[21]Demonstrates first-order elimination kinetics.

Preclinical Efficacy in Murine Models

Preclinical studies in mice have demonstrated that a single dose of this compound induces rapid, temporary infertility without impacting mating behavior.[3][17]

Table 3: In Vivo Contraceptive Efficacy of this compound in Mice
Time Post-AdministrationEfficacyNotes
30 min to 2.5 hours 100%[2][3][16]Zero pregnancies observed in 52 mating attempts.[3][13][19]
3 hours ~91%[2][16]Some sperm begin to regain motility.[1][3][13][16]
3.5 hours 91%[16]Contraceptive effect begins to wane.
24 hours Fertility RestoredNormal sperm fertility is fully recovered.[3][12][13][16]

These studies highlight the "on-demand" potential of this compound, with a rapid onset of action within 30-60 minutes and a return to full fertility the following day.[3][17] The effects were observed with both oral and intraperitoneal administration.[19] Importantly, no adverse effects on the health or behavior of the male mice were observed during the studies.[2][16]

Experimental Protocols and Workflows

The evaluation of this compound involved a series of specialized in vitro and in vivo assays to determine its potency, mechanism, and efficacy.

Key Experimental Methodologies
  • Jump Dilution Recovery Assay: This assay is critical for evaluating inhibitors with long residence times. The protocol involves pre-incubating concentrated sAC protein with the inhibitor at a concentration 10 times its IC50.[11] This mixture is then diluted 100-fold into a standard activity assay system.[11] The rate of cAMP production is measured over time to determine how quickly the enzyme recovers its activity as the inhibitor dissociates.[11] This method mimics the dilution effect that occurs upon ejaculation.[11] For human sperm, a similar protocol is followed where sperm are pre-incubated with the inhibitor before being diluted into a capacitating medium.[22]

  • Computer-Assisted Sperm Analysis (CASA): This automated method is used to quantitatively assess sperm motility. Following administration of this compound or a vehicle control, sperm are isolated from the cauda epididymis.[21] The percentage of motile sperm and other kinematic parameters are then measured after dilution in an inhibitor-free medium.[21]

  • In Vivo Mating Studies: Male mice are administered a single dose of this compound (e.g., 50 mg/kg orally or i.p.).[15][18][19] They are then paired with receptive female mice at various time points post-dosing (e.g., 30 minutes to 2.5 hours).[19] The number of successful pregnancies is recorded to determine contraceptive efficacy. Control groups receive a vehicle injection.[19] Mating behavior is also observed to ensure the compound does not interfere with sexual function.[3][18]

  • Pharmacokinetic (PK) Analysis: To correlate drug exposure with pharmacological effect, blood samples are collected from mice at various time points after a single oral or i.p. dose of this compound.[11][20][21] The concentration of this compound in the plasma is then quantified to determine key PK parameters like bioavailability and clearance rate.[11][20]

General Experimental Workflow

The following diagram outlines the typical workflow for the preclinical evaluation of a sAC inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro & Ex Vivo Analysis cluster_invivo In Vivo Murine Model biochem Biochemical Assays (IC50, Kd on purified sAC) cellular Cellular Assays (cAMP accumulation) jump Jump Dilution Assay (Residence Time) biochem->jump cellular->jump casa Sperm Motility (CASA) (Mouse & Human Sperm) jump->casa decision Lead Candidate? casa->decision pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) mating Mating & Fertility Studies pk_pd->mating safety Safety & Toxicology (Behavioral Observation) mating->safety end Preclinical Proof-of-Concept safety->end start Compound Synthesis (this compound) start->biochem start->cellular decision->pk_pd Yes

Preclinical evaluation workflow for this compound.

Selectivity and Safety Profile

A critical aspect of drug development is ensuring the compound is selective for its intended target to minimize off-target effects. This compound has demonstrated high selectivity for sAC over other related enzymes.

  • Selectivity: this compound is highly selective for sAC over transmembrane adenylyl cyclases (tmACs) AC1, AC2, AC5, AC8, and AC9 at concentrations up to 100 nM.[18] It was also tested against a panel of 322 kinases, showing no significant inhibition (IC50s >1,000 nM), and against 46 other common drug targets, including GPCRs and ion channels, with no significant activity.[18]

  • Safety: In preclinical mouse studies, this compound was well-tolerated.[19] Administration of the compound did not interfere with normal sexual functioning or behavior.[3][18][19] No cytotoxicity to sperm was observed.[17][19] Furthermore, male mice treated with sAC inhibitors for six weeks showed no health problems.[16]

Logical Framework for Development

The development of this compound as a male contraceptive is based on a clear logical progression, from target identification to in vivo validation.

Logical_Framework cluster_discovery Target Identification & Validation cluster_development Inhibitor Development & Optimization cluster_testing Preclinical Proof-of-Concept target_id sAC identified as crucial for sperm motility genetic_validation sAC knockout mice are infertile target_id->genetic_validation human_validation sAC-deficient men are infertile but healthy genetic_validation->human_validation inhibitor_dev Develop potent sAC inhibitors (TDI-10229) human_validation->inhibitor_dev optimization Optimize for slow dissociation rate -> this compound inhibitor_dev->optimization invitro_test In Vitro confirmation of potency & selectivity optimization->invitro_test invivo_test In Vivo mouse studies show on-demand contraception invitro_test->invivo_test

Logical development path of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of male contraception. As a potent, selective, and reversible sAC inhibitor, it has successfully demonstrated a novel, non-hormonal mechanism for on-demand contraception in preclinical models.[1][3][12] The rapid onset and short duration of action provide a "game-changing" paradigm for fertility control, offering men a convenient and transient option.[3][17]

The next crucial steps involve further preclinical safety and toxicology studies in a second animal model, followed by human clinical trials to evaluate the safety, tolerability, and efficacy of sAC inhibitors in men.[1][16] If successful, this compound or a derivative thereof could become the first on-demand, non-hormonal oral contraceptive for men, addressing a major gap in modern reproductive health.[2]

References

Preclinical Profile of TDI-11861: An On-Demand Male Contraceptive Candidate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of TDI-11861 in mice, a potent and reversible inhibitor of soluble adenylyl cyclase (sAC) investigated as a novel, on-demand, non-hormonal male contraceptive. The data presented herein is primarily derived from the seminal study by Balbach et al., published in Nature Communications in 2023, and other supporting research.

Core Mechanism of Action

This compound functions by selectively inhibiting soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2] Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate and calcium ions, leading to a rapid increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This cAMP surge is a critical signaling event that initiates the cascade leading to sperm hyperactivated motility and the ability to fertilize an egg. By blocking sAC, this compound prevents this essential cAMP signaling, rendering the sperm temporarily immotile and incapable of fertilization.[3]

Signaling Pathway

The signaling pathway affected by this compound is central to sperm activation. Upon ejaculation, sperm are exposed to higher concentrations of bicarbonate in the female reproductive tract, which activates sAC. This leads to the conversion of ATP to cAMP, which in turn activates Protein Kinase A (PKA) and downstream effectors that regulate flagellar beating and capacitation. This compound acts as a direct inhibitor of sAC, thus blocking this entire cascade.

TDI-11861_Signaling_Pathway cluster_pre Pre-Ejaculation (Low Bicarbonate) cluster_post Post-Ejaculation (High Bicarbonate) sperm Dormant Sperm bicarbonate Bicarbonate (HCO3-) sAC sAC bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Catalyzes ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates motility Sperm Motility & Capacitation PKA->motility Phosphorylates Downstream Targets TDI11861 This compound TDI11861->sAC Inhibits

Caption: Mechanism of action of this compound on the sAC signaling pathway in sperm.

Quantitative Data Summary

The preclinical efficacy and pharmacokinetic parameters of this compound in mice are summarized in the tables below.

Table 1: In Vitro Potency and Binding Kinetics
ParameterThis compoundTDI-10229 (Predecessor)Reference
sAC IC50 3 nM160 nM[5]
Cellular IC50 7 nMNot Reported[6]
Binding Affinity (KD) 1.4 nM176 nM[5]
Association Rate (kon) 2.1 x 10^5 /ms2.3 x 10^5 /ms[5]
Dissociation Rate (koff) 0.3 x 10^-3 /s55.8 x 10^-3 /s[5]
Residence Time 61.5 minNot Reported[7]
Table 2: In Vivo Contraceptive Efficacy in Mice
Treatment GroupDosingMating WindowNumber of PairingsPregnanciesEfficacyReference
This compound 50 mg/kg (single dose)30 min to 2.5 h post-dose520100%[7][6][8][9][10]
Vehicle Control Vehicle30 min to 2.5 h post-doseNot specified~30% of females-[7][6][8]
This compound 50 mg/kg (single injection)3.5 hours post-injectionNot specifiedNot specified91%[4]
Table 3: Pharmacokinetic Parameters in Male CD-1 Mice
ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)IP Administration (50 mg/kg)Reference
Cmax 2.5 ± 0.21 µM0.45 ± 0.015 µM7.04 µM (at 1h)[5]
Tmax 0.25 h0.25 hNot Reported[11]
AUC(0–24h) 0.78 ± 0.11 µM-h0.41 ± 0.057 µM-h5.46 ± 1.5 µM-h[11]
Half-life (T1/2) 0.93 ± 0.33 hNot ReportedNot Reported[11]
Clearance (Cl) 94 ± 12 mL/min/kgNot ReportedNot Reported[11]
Oral Bioavailability (F%) -11 ± 1.4 %-[5][11]
Unbound Plasma Exposure (at 50 mg/kg PO) -~10-fold over cellular IC50 for 4h-[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Contraceptive Efficacy Study Workflow

This experiment was designed to assess the in vivo efficacy of this compound in preventing pregnancy in a timed mating model.

Contraceptive_Efficacy_Workflow start Start treatment Administer single dose of This compound (50 mg/kg) or Vehicle to Male Mice start->treatment pairing Pair Male Mice with Receptive Female Mice (30 min to 2.5 h post-dose) treatment->pairing monitoring Monitor for Vaginal Plugs to Confirm Mating pairing->monitoring separation Separate Male and Female Mice monitoring->separation pregnancy_check Monitor Female Mice for Signs of Pregnancy separation->pregnancy_check data_analysis Record Number of Pregnancies in Each Group and Calculate Efficacy pregnancy_check->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vivo contraceptive efficacy study.

Protocol:

  • Animal Model: Adult male CD-1 mice were used.

  • Treatment: A single dose of this compound (50 mg/kg) or a vehicle control was administered to the male mice.[7]

  • Mating: From 30 minutes to 2.5 hours after administration, each male mouse was paired with a receptive female mouse.[7][6]

  • Confirmation of Mating: The presence of a vaginal plug in the female was used to confirm that mating had occurred.

  • Pregnancy Monitoring: Female mice were monitored for the development of pregnancy.

  • Efficacy Assessment: The number of pregnant females in the this compound-treated group was compared to the vehicle-treated group to determine the contraceptive efficacy.

Sperm Motility Analysis Workflow

This protocol outlines the steps to assess the effect of this compound on sperm motility at various time points after administration.

Sperm_Motility_Analysis_Workflow start Start treatment Administer single dose of This compound (50 mg/kg, IP) or Vehicle to Male Mice start->treatment time_points Euthanize Mice at Various Time Points (e.g., 0.25h, 1h, 2.5h, 24h) treatment->time_points sperm_extraction Isolate Sperm from the Cauda Epididymis time_points->sperm_extraction motility_assessment Assess Sperm Motility using Computer-Assisted Sperm Analysis (CASA) sperm_extraction->motility_assessment data_analysis Quantify Percentage of Motile Sperm at Each Time Point motility_assessment->data_analysis end End data_analysis->end

Caption: Workflow for analyzing the effect of this compound on sperm motility.

Protocol:

  • Animal Model: Adult male mice were used.

  • Treatment: A single intraperitoneal (IP) injection of this compound (50 mg/kg) or vehicle was administered.[5]

  • Time Points: Mice were euthanized at various time points post-injection (e.g., 15 minutes, 1 hour, 2.5 hours, 24 hours).[12]

  • Sperm Isolation: Sperm were isolated from the cauda epididymis.

  • Motility Assessment: The percentage of motile sperm and their motility parameters were quantified using a computer-assisted sperm analysis (CASA) system.

  • Data Analysis: The motility of sperm from this compound-treated mice was compared to that of vehicle-treated mice at each time point to determine the onset and duration of the inhibitory effect.

Safety and Reversibility

Preclinical studies in mice have shown that this compound is well-tolerated with no observable adverse effects on mating behavior or the general health of the animals.[4][7] The contraceptive effect of this compound is reversible, with sperm motility and fertility returning to normal within 24 hours of a single dose.[4][8][9][12] This rapid onset and reversal of action are key features that position this compound as a promising "on-demand" contraceptive candidate.[13][14]

References

The Dawn of On-Demand Male Contraception: A Technical Deep Dive into TDI-11861

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NEW YORK, NY – Researchers and drug development professionals now have access to a comprehensive technical guide on TDI-11861, a promising non-hormonal, on-demand male contraceptive candidate. This document details the discovery, mechanism of action, and preclinical development of this novel soluble adenylyl cyclase (sAC) inhibitor, offering a granular look at the data and methodologies that underscore its potential as a game-changing reproductive health solution.

This compound is an orally active small molecule designed to provide temporary infertility by inhibiting the enzyme soluble adenylyl cyclase (sAC), which is crucial for sperm motility and maturation.[1][2][3][4] Developed as an optimized successor to the earlier inhibitor TDI-10229, this compound exhibits enhanced potency, a slower dissociation rate, and favorable pharmacokinetic properties, making it a strong candidate for an on-demand contraceptive.[2][5]

Core Mechanism of Action

The contraceptive effect of this compound is rooted in its inhibition of sAC (ADCY10).[1] In the male reproductive tract, sperm are kept in a dormant state. Upon ejaculation, they are exposed to a higher bicarbonate concentration in the semen, which activates sAC.[1][6] This activation leads to a rise in cyclic adenosine monophosphate (cAMP), a critical second messenger that triggers sperm motility and capacitation—the final maturation steps required for fertilization.[3][5][6] By binding to sAC, this compound prevents this bicarbonate-induced cAMP surge, thereby keeping sperm in an immobile and non-fertilizing state.[1][7]

Quantitative Pharmacological Profile

The development of this compound from its predecessor, TDI-10229, was guided by structure-based drug design to improve its affinity and residence time on the sAC enzyme.[8] This has resulted in a compound with significantly improved inhibitory activity.

Parameter This compound TDI-10229 Reference
In Vitro sAC IC50 3 nM160 nM[7][9]
Cellular sAC IC50 7 nM102 nM[7][9]
Binding Affinity (KD) 1.4 nM176 nM[2][9]
Dissociation Rate (koff) 0.3 x 10-3/s55.8 x 10-3/s[9]
Residence Time 61.5 min-[10]

Preclinical Efficacy and Reversibility

Preclinical studies in mice have demonstrated the potent and reversible contraceptive effects of this compound.

Study Parameter Result Reference
Contraceptive Efficacy 100% effective for 2.5 hours post-injection.[5]
Fertility Restoration Normal fertility restored within 24 hours.[5][11]
Mating Behavior No impact on mating behavior or ejaculation.[7][12]
In Vivo Sperm Motility A single 50 mg/kg dose immobilizes sperm.[2][7]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

sAC_Signaling_Pathway cluster_sperm Sperm Cell Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP to ATP ATP ATP->sAC PKA Protein Kinase A cAMP->PKA Activates Motility_Capacitation Sperm Motility & Capacitation PKA->Motility_Capacitation Phosphorylates proteins leading to This compound This compound This compound->sAC Inhibits

Fig. 1: this compound Mechanism of Action in Sperm.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Mouse Model sAC_Assay Biochemical Assay: Purified sAC + this compound (Determine IC50) Cell_Assay Cellular Assay: sAC-expressing cells + this compound (Determine cellular IC50) sAC_Assay->Cell_Assay Sperm_Assay Sperm Function Assay: Mouse/Human Sperm + this compound (Assess motility & capacitation) Cell_Assay->Sperm_Assay Dosing Administer this compound (Oral Gavage or IP Injection) Sperm_Assay->Dosing PK_Analysis Pharmacokinetic Analysis: Measure blood concentration over time Dosing->PK_Analysis Sperm_Extraction Sperm Extraction from Epididymis: Assess motility post-dosing Dosing->Sperm_Extraction Mating_Study Mating Study: Treated males paired with females Dosing->Mating_Study Fertility_Outcome Assess Pregnancy Outcome Mating_Study->Fertility_Outcome

Fig. 2: Preclinical Evaluation Workflow for this compound.

Detailed Experimental Protocols

A summary of the key experimental methodologies used in the evaluation of this compound is provided below.

In Vitro sAC Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on purified sAC protein.

  • Methodology:

    • Purified recombinant human sAC protein is incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of ATP, Ca2+, Mg2+, and HCO3-.[9]

    • The amount of cAMP produced is quantified using a suitable detection method (e.g., immunoassay or mass spectrometry).

    • Concentration-response curves are generated to calculate the IC50 value.[9]

Cellular cAMP Accumulation Assay
  • Objective: To determine the IC50 of this compound on sAC activity within a cellular context.

  • Methodology:

    • sAC-overexpressing rat 4-4 cells are treated with varying concentrations of this compound.[2][9]

    • The phosphodiesterase inhibitor IBMX is added to prevent cAMP degradation.[7]

    • sAC-dependent cAMP accumulation is measured.[7]

    • Data is normalized to a DMSO-treated control to generate concentration-response curves and calculate the IC50.[9]

Sperm Motility and Capacitation Assays
  • Objective: To assess the effect of this compound on sperm function.

  • Methodology:

    • Mouse or human sperm are incubated in capacitating or non-capacitating media in the presence or absence of this compound.[7]

    • For motility analysis, computer-assisted sperm analysis (CASA) is used to quantify the percentage of motile sperm and their velocity.[7]

    • For capacitation assessment, hallmarks such as bicarbonate-induced cAMP production and the acrosome reaction are measured.[7]

    • To test for toxicity, a rescue experiment can be performed by adding cell-permeable cAMP (db-cAMP) and IBMX to see if motility is restored.[7]

In Vivo Fertility Study in Mice
  • Objective: To evaluate the contraceptive efficacy and reversibility of this compound in a living organism.

  • Methodology:

    • Male mice are administered a single dose of this compound (e.g., 50 mg/kg) via intraperitoneal injection or oral gavage.[2][7]

    • At various time points post-administration, the treated males are paired with receptive females.[10]

    • Mating is confirmed, and the number of pregnancies is recorded.[12]

    • To assess the duration of action and reversibility, mating studies are conducted at different time intervals after drug administration. Sperm motility is also assessed at these time points from sperm extracted from the cauda epididymis.[7][9]

Future Directions

This compound is still in the early stages of development, with human clinical trials yet to be announced.[13] Ongoing preclinical research is focused on further optimizing the properties of this compound and its derivatives.[5] The successful translation of these findings to human trials could herald a new era in contraception, providing a much-needed, non-hormonal, on-demand option for men and fundamentally altering the landscape of reproductive health.

References

The sAC Inhibitor TDI-11861: A Technical Whitepaper on its Modulation of Sperm Capacitation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of non-hormonal, on-demand male contraception represents a significant unmet need in reproductive health. A promising new candidate, TDI-11861, has demonstrated profound efficacy in preclinical models by targeting a key enzyme essential for sperm function: soluble adenylyl cyclase (sAC). This document provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on critical sperm capacitation parameters, detailed experimental protocols for its evaluation, and a visual representation of the associated biological pathways and workflows. By inhibiting sAC, this compound effectively blocks the necessary signaling cascade for sperm motility and fertilization, offering a potent, rapid, and reversible contraceptive effect.

Introduction: The Role of Soluble Adenylyl Cyclase in Sperm Function

Mammalian sperm undergo a series of physiological changes within the female reproductive tract known as capacitation, which is essential for them to acquire the ability to fertilize an egg.[1] A critical regulator of this process is the soluble adenylyl cyclase (sAC), an enzyme that synthesizes the second messenger cyclic AMP (cAMP).[2]

Upon ejaculation, sperm are exposed to a high concentration of bicarbonate (HCO₃⁻) in the seminal fluid and female reproductive tract.[3] This bicarbonate influx activates sAC, leading to a rapid increase in intracellular cAMP levels.[2] This cAMP surge initiates a downstream signaling cascade, primarily through the activation of Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins. These phosphorylation events are crucial for the initiation of hyperactivated motility, changes in membrane potential, and ultimately, the acrosome reaction, all of which are prerequisite steps for successful fertilization.[4]

Genetic knockout studies in mice have confirmed that sAC is essential for male fertility; males lacking the gene for sAC are infertile due to immotile sperm.[5] This critical, sperm-specific role makes sAC an ideal target for a non-hormonal male contraceptive.

This compound: A Potent and On-Demand sAC Inhibitor

This compound is a small molecule inhibitor designed for high potency and specificity against sAC.[6] It acts as a rapid, on-demand contraceptive agent by directly binding to and inhibiting the enzymatic activity of sAC, thereby preventing the bicarbonate-induced cAMP surge and blocking sperm capacitation and motility.[1][3] Preclinical studies have shown that a single dose of this compound can render male mice temporarily infertile, with a rapid onset of action and full restoration of fertility within 24 hours.[7][8]

Mechanism of Action

This compound binds to sAC, preventing the conversion of ATP to cAMP.[3] This blockade of cAMP production halts the entire downstream capacitation cascade. The key effects are:

  • Inhibition of Motility: Sperm are rendered immotile.[9]

  • Prevention of Hyperactivation: The vigorous, whip-like tail movement required to penetrate the egg is prevented.[10]

  • Blockade of Downstream Signaling: Capacitation-associated events like protein tyrosine phosphorylation are inhibited.[4]

The contraceptive effect is achieved rapidly, within 30 to 60 minutes of administration, and is fully reversible.[11]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Potency and Binding Characteristics of this compound
ParameterValueSpeciesAssay TypeReference
IC₅₀ (vs. hsAC protein) 3 nMHumanRecombinant Enzyme Activity Assay[6][7]
IC₅₀ (Cellular) 7 nMRat (sAC-overexpressing cells)Cellular cAMP Accumulation Assay[6]
Residence Time on sAC 61.5 minutesHumanSurface Plasmon Resonance[7]
K D (Binding Affinity) 1.4 nMHumanSurface Plasmon Resonance[6]
Table 2: In Vivo Contraceptive Efficacy in Mice (50 mg/kg dose)
Time Post-AdministrationContraceptive EfficacyMating Attempts (n)Reference
0.5 - 2.5 hours 100%52[5][7][12]
3.0 hours ~91%Not specified[1]
24 hours 0% (Fertility Restored)Not specified[8][13]
Control (Vehicle) ~70% (Pregnancy Rate ~30%)50[8][12]
Table 3: Effect of this compound on Sperm Motility in Mice (Ex Vivo Analysis after In Vivo Dosing)
Time Post-Injection (50 mg/kg i.p.)Progressive Motility (% of Vehicle)Data PointReference
30 minutes Significantly InhibitedSperm immobilized[8][9]
2.5 hours Significantly InhibitedSperm immobilized[8][9]
3.0 hours Partial RecoverySome sperm regain motility[12]
24 hours Full RecoveryNormal motility observed[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Sperm Capacitation and Motility Assay (Mouse & Human)

Objective: To assess the direct effect of this compound on sperm motility and capacitation hallmarks in vitro.

Materials:

  • Mouse: Cauda epididymides from mature male mice.

  • Human: Semen samples from healthy donors, purified by density gradient centrifugation.

  • Media:

    • Non-capacitating medium: Toyoda Yokoyama Hoshi (TYH) medium for mouse or Human Tubal Fluid (HTF) medium for human, without sodium bicarbonate and albumin.[14][15]

    • Capacitating medium: TYH or HTF supplemented with 25 mM sodium bicarbonate (NaHCO₃) and 3-5 mg/ml Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[14]

  • Inhibitor: this compound dissolved in DMSO.

  • Equipment: 37°C incubator with 5% CO₂, Computer-Assisted Sperm Analysis (CASA) system (e.g., Hamilton Thorne IVOSII), microscope.

Procedure:

  • Sperm Preparation:

    • Mouse: Isolate sperm by making incisions in the cauda epididymis and allowing sperm to swim out into pre-warmed non-capacitating medium for 10-15 minutes.[15]

    • Human: Purify motile sperm from semen using a standard density gradient (e.g., Isolate) wash. Resuspend the final pellet in non-capacitating HTF.[1]

  • Incubation:

    • Aliquot sperm suspensions into tubes.

    • Add this compound (e.g., final concentration of 10 nM - 100 nM) or vehicle (DMSO) to the tubes.[10][11]

    • Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

    • Initiate capacitation by adding the sperm suspension to capacitating medium.

  • Motility Analysis:

    • At specified time points (e.g., 0, 30, 60, 90 minutes), load a small aliquot of the sperm suspension onto a pre-warmed analysis slide.

    • Analyze using a CASA system to determine the percentage of motile sperm, progressively motile sperm, and hyperactivation parameters (VCL, VSL, ALH).[1]

Intracellular cAMP Measurement Assay

Objective: To quantify the effect of this compound on bicarbonate-stimulated cAMP production in sperm.

Materials:

  • Sperm suspension (prepared as in 4.1).

  • This compound and vehicle (DMSO).

  • Capacitating and non-capacitating media.

  • 0.1 M Hydrochloric acid (HCl) for cell lysis.

  • Direct cAMP ELISA Kit (e.g., Cayman Chemical).

Procedure:

  • Sperm Treatment: Prepare aliquots of 2-4 x 10⁶ sperm in non-capacitating medium. Treat with this compound or vehicle for a specified duration.

  • Stimulation: Add capacitating buffer (containing NaHCO₃ and BSA) to stimulate sAC. Incubate for 15 minutes at 37°C.[15]

  • Lysis: Pellet the sperm by centrifugation (e.g., 2000 x g for 3 minutes). Remove the supernatant and lyse the pellet in 100 µL of 0.1 M HCl for 10 minutes.[15]

  • Quantification: Centrifuge the lysate to pellet debris. Collect the supernatant containing the cAMP.

  • ELISA: Quantify the cAMP concentration in the supernatant using a commercial cAMP ELISA kit according to the manufacturer's instructions. Acetylate samples as required by the kit protocol for increased sensitivity.[15]

In Vivo Contraception Trial (Mouse Model)

Objective: To determine the contraceptive efficacy of this compound when administered systemically to male mice.

Materials:

  • Sexually mature male and female mice.

  • This compound formulated for oral gavage or intraperitoneal (i.p.) injection.

  • Vehicle control solution.

Procedure:

  • Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) or vehicle to male mice.[7]

  • Mating: At a specified time post-dosing (e.g., 30 minutes to 2.5 hours), pair each male mouse with a receptive female mouse.[7]

  • Observation: Allow mating to occur. Confirm mating by the presence of a vaginal plug the following morning.

  • Pregnancy Monitoring: Separate the females and monitor them for signs of pregnancy and subsequent litter birth over the next 3-4 weeks.

  • Data Analysis: Calculate contraceptive efficacy as the percentage of females that did not become pregnant after confirmed mating with a drug-treated male.

Visualizations: Pathways and Workflows

Signaling Pathway of Sperm Capacitation and sAC Inhibition

The following diagram illustrates the central role of the sAC-cAMP pathway in sperm capacitation and the point of intervention for this compound.

G cluster_env Extracellular Environment cluster_sperm Sperm Cell HCO3 Bicarbonate (HCO₃⁻) in Female Tract sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC Activates cAMP cAMP sAC->cAMP Converts TDI11861 This compound TDI11861->sAC Inhibits ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrates Downstream Substrates PKA->Substrates Phosphorylates Capacitation Capacitation Events (Hyperactivation, Motility, Tyrosine Phosphorylation) Substrates->Capacitation Leads to

Caption: Signaling pathway of sAC-mediated sperm capacitation and its inhibition by this compound.

Experimental Workflow for In Vivo Contraceptive Efficacy

This diagram outlines the logical flow of the preclinical trial to assess the contraceptive effect of this compound in a mouse model.

G start Start dosing Administer Drug to Male Mice (this compound or Vehicle) start->dosing wait Wait for Onset (30 min - 2.5 hr) dosing->wait mating Pair with Receptive Females wait->mating check_plug Check for Vaginal Plug mating->check_plug check_plug->mating No Plug, Re-pair separate Separate Females check_plug->separate Plug Found monitor Monitor for Pregnancy (21-25 days) separate->monitor record Record Litter Outcomes monitor->record end End record->end

Caption: Workflow for assessing in vivo contraceptive efficacy of this compound in mice.

Conclusion

This compound is a highly potent, specific, and reversible inhibitor of soluble adenylyl cyclase that effectively blocks sperm capacitation and motility. The data strongly support its development as a first-in-class, on-demand, non-hormonal male contraceptive. Its rapid onset and short duration of action provide a user-controlled profile that is distinct from all other hormonal and non-hormonal contraceptives currently in development. The experimental protocols and pathway diagrams provided herein serve as a comprehensive guide for researchers in the field of reproductive biology and drug development, facilitating further investigation into this promising contraceptive candidate.

References

Soluble Adenylyl Cyclase (sAC): A Viable Target for On-Demand, Non-Hormonal Contraception

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The development of novel, non-hormonal contraceptives represents a significant unmet need in reproductive health. For men, options have been limited to condoms and vasectomy for decades.[1][2][3] A promising new strategy targets soluble adenylyl cyclase (sAC), an enzyme critical for sperm function, offering the potential for a safe, effective, and on-demand male contraceptive.[1][3] This guide provides a comprehensive overview of sAC as a therapeutic target, detailing its signaling pathway, the pharmacology of its inhibitors, and key experimental protocols for its study.

The Role of Soluble Adenylyl Cyclase (sAC) in Male Fertility

Soluble adenylyl cyclase (also known as ADCY10) is one of ten adenylyl cyclase isoforms in humans responsible for producing the second messenger cyclic AMP (cAMP).[4][5][6][7] Unlike the other nine transmembrane adenylyl cyclases (tmACs), sAC is a soluble enzyme directly regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[6][8]

sAC is highly abundant in the testis and sperm and is indispensable for male fertility.[4][5] Its essential role has been confirmed through genetic studies in both mice and humans; males with non-functional sAC are infertile due to immotile sperm.[2][9][10][11] The activation of sAC by bicarbonate upon ejaculation is a critical trigger for the initiation of sperm motility and a series of physiological changes known as capacitation.[10][12][13] Capacitation, which includes the acquisition of hyperactivated motility, is a maturation process that enables sperm to fertilize an egg.[10][14] Inhibition of sAC effectively blocks these crucial functions, rendering the sperm incapable of fertilization.[15][16]

The sAC Signaling Pathway in Sperm

The sAC signaling cascade is a central regulator of sperm function. Upon entering the female reproductive tract, sperm are exposed to high concentrations of bicarbonate, which directly activates sAC.[10][13] This leads to a rapid increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a variety of downstream protein targets.[8][12][13] This cascade of events is essential for initiating and maintaining sperm motility, promoting hyperactivation, and preparing the sperm for the acrosome reaction.[13][14][17][18][19]

sAC_Signaling_Pathway HCO3_ext Bicarbonate (HCO₃⁻) sAC sAC (ADCY10) HCO3_ext->sAC Activates Ca2_ext Calcium (Ca²⁺) Ca2_ext->sAC Activates ATP ATP cAMP cAMP ATP->cAMP sAC PKA PKA cAMP->PKA Activates Proteins Flagellar Proteins PKA->Proteins Phosphorylates pProteins Phosphorylated Proteins Proteins->pProteins Motility ↑ Motility & Hyperactivation pProteins->Motility Capacitation Capacitation pProteins->Capacitation

Figure 1: The sAC signaling pathway in mammalian sperm.

sAC Inhibitors as Contraceptive Agents

The essential role of sAC in fertility makes it an ideal target for a non-hormonal contraceptive. Researchers have developed potent and selective small molecule inhibitors of sAC.[20] Early compounds like KH7 demonstrated the principle by blocking cAMP production and motility in sperm.[19] More recently, structure-assisted drug design has led to the development of highly potent inhibitors, such as TDI-10229 and its successor, TDI-11861, which are suitable for in vivo use.[20][21][22]

This compound is a particularly promising candidate. It is a safe, acutely-acting sAC inhibitor with a long residence time on the target enzyme, which is crucial for maintaining efficacy after being deposited into the inhibitor-free environment of the female reproductive tract.[1][20]

The following table summarizes the key quantitative parameters for the lead sAC inhibitors TDI-10229 and this compound.

ParameterTDI-10229This compoundReference(s)
Biochemical IC₅₀ 160 nM3.0 - 3.3 nM[1][23][24]
Cellular IC₅₀ -5.5 nM[23]
Binding Affinity (KD) 176 nM1.4 nM[1][23]
SPR Residence Time 25 seconds3181 seconds (~53 min)[23]
Jump Dilution Residence Time -1220 seconds (~20 min)[23]

Preclinical studies in mice have demonstrated the remarkable efficacy of this compound as an on-demand contraceptive.[2] A single dose renders male mice temporarily infertile without affecting mating behavior.[1][3]

ParameterResultReference(s)
Administration Route Oral or Intraperitoneal Injection[15][24]
Dose (Oral) 50 mg/kg[24][25]
Time to Onset of Action 30 - 60 minutes[26]
Contraceptive Efficacy (0.5 - 2.5 hours post-dose) 100% (0 pregnancies in 52 matings)[21][24]
Contraceptive Efficacy (3.5 hours post-dose) 91%[21]
Duration of Effect Sperm motility begins to recover after 3 hours[2][9]
Time to Full Fertility Restoration ~24 hours[1][21]
Observed Side Effects None noted[2][26]

Mechanism of On-Demand Contraception

The proposed mechanism for sAC inhibitors as an on-demand male contraceptive is straightforward and rapid. The drug is taken shortly before intercourse, is quickly absorbed, and systemically distributed. It then inhibits sAC within the sperm, preventing the activation of motility upon ejaculation. The sperm are rendered immotile and unable to travel through the female reproductive tract to fertilize the egg. The drug is then cleared from the system, and fertility is fully restored.

Contraception_Mechanism A 1. Oral Administration (this compound) B 2. Rapid Systemic Absorption & Distribution (<1 hour) A->B C 3. sAC Inhibition in Sperm B->C D 4. Sperm Immobilization (Blocks Motility & Capacitation) C->D Inhibits E 5. Contraceptive Effect (Fertilization Prevented) D->E Leads to F 6. Drug Clearance from System E->F Over time G 7. Fertility Restored (~24 hours) F->G

Figure 2: Logical flow of on-demand contraception via sAC inhibition.

Key Experimental Protocols

Evaluating sAC inhibitors requires a series of specialized assays to confirm biochemical activity, cellular effects on sperm, and in vivo efficacy.

  • Principle: This assay measures the conversion of ATP to cAMP by recombinant sAC protein. The amount of cAMP produced is quantified, typically via a competitive enzyme-linked immunosorbent assay (ELISA) or other detection methods. The potency of an inhibitor is determined by measuring the reduction in cAMP production across a range of inhibitor concentrations to calculate an IC₅₀ value.

  • Materials:

    • Purified recombinant human sAC protein

    • Assay buffer (containing Mg²⁺, Ca²⁺, and HCO₃⁻ to activate sAC)

    • ATP (substrate)

    • Test inhibitor (e.g., this compound) at various concentrations

    • cAMP detection kit (e.g., ELISA-based)

    • Microplate reader

  • Procedure:

    • Pre-incubate the sAC enzyme with varying concentrations of the test inhibitor (or vehicle control) in the assay buffer. A "jump dilution" recovery assay may also be performed, where this pre-incubation mix is diluted 100-fold into the assay system to measure inhibitor residence time.[23]

    • Initiate the enzymatic reaction by adding a defined concentration of ATP.

    • Allow the reaction to proceed for a fixed time at a controlled temperature (e.g., 37°C).

    • Stop the reaction (e.g., by adding a lysis buffer or through heat inactivation).

    • Quantify the amount of cAMP produced in each reaction using a commercial ELISA kit according to the manufacturer's instructions.

    • Plot the percentage of sAC activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

  • Principle: This protocol assesses the effect of sAC inhibitors on sperm motility parameters. A Computer-Assisted Sperm Analysis (CASA) system is used to objectively quantify various aspects of sperm movement, including the percentage of motile sperm and characteristics of hyperactivated motility.[27] Hyperactivation is a specific motility pattern characterized by high-velocity paths and high lateral head deflection, which is essential for fertilization.[28]

  • Materials:

    • Freshly collected mouse or human sperm

    • Capacitating and non-capacitating media

    • Test inhibitor (e.g., this compound)

    • Incubator (37°C, 5% CO₂)

    • Microscope with a heated stage

    • CASA system (e.g., IVOS analyzer)

  • Procedure:

    • Purify motile sperm from semen (for human) or cauda epididymis (for mouse).

    • Incubate sperm in either non-capacitating media or capacitating media (containing bicarbonate and albumin) with or without the test inhibitor for a defined period (e.g., 1-3 hours).

    • Load a small aliquot of the sperm suspension onto a pre-warmed slide.

    • Analyze the sample using the CASA system. The software will track individual sperm and calculate parameters such as:

      • Percentage of motile sperm

      • Curvilinear velocity (VCL)

      • Straight-line velocity (VSL)

      • Average path velocity (VAP)

      • Amplitude of lateral head displacement (ALH)

      • Beat cross frequency (BCF)

    • The percentage of hyperactivated sperm is determined by applying specific parameter thresholds as defined by the CASA system's software.[29][30][31]

    • Compare the motility and hyperactivation parameters between control and inhibitor-treated groups.

  • Principle: This experiment directly tests the contraceptive effect of a systemically administered sAC inhibitor in a live animal model. Male mice are treated with the compound and then paired with receptive females. The number of pregnancies is recorded to determine contraceptive efficacy.

  • Materials:

    • Sexually mature male and female mice

    • Test inhibitor (e.g., this compound) formulated for oral gavage or injection

    • Vehicle control solution

    • Animal housing and care facilities

  • Procedure:

    • Administer a single dose of the sAC inhibitor or vehicle control to male mice.

    • After a set time post-administration (e.g., 30 minutes to 2.5 hours), pair each male mouse with a receptive female mouse.[24]

    • Allow the mice to mate. Confirm mating by checking for the presence of a vaginal plug.

    • Separate the mice after the mating period.

    • Monitor the female mice for signs of pregnancy over the following weeks.

    • Record the number of pregnancies in the inhibitor-treated group versus the vehicle-control group.

    • Efficacy is calculated as the percentage reduction in pregnancies in the treated group compared to the control group.

Experimental_Workflow cluster_discovery Discovery & In Vitro cluster_preclinical Preclinical In Vivo A Compound Library Screening B Biochemical Assay: sAC Enzyme Inhibition (IC₅₀) A->B C Binding Kinetics: Affinity & Residence Time (Kᴅ) B->C D Cell-Based Assays: Sperm Motility & Hyperactivation (CASA) C->D E Lead Candidate Selection D->E F Pharmacokinetics (PK) & Safety in Mice E->F G Contraceptive Efficacy Study (Mating Trial) F->G H Fertility Reversibility Assessment G->H I Advance to Further Development H->I

Figure 3: General experimental workflow for developing sAC inhibitors.

Conclusion and Future Outlook

Targeting soluble adenylyl cyclase represents one of the most promising avenues for the development of a non-hormonal, on-demand male contraceptive.[15][26][32] Preclinical data for inhibitors like this compound are exceptionally strong, demonstrating rapid onset, 100% efficacy during the peak window, and full reversibility without apparent side effects in animal models.[21][24][33]

The next critical steps involve advancing these lead candidates through further preclinical safety testing in other animal models and, ultimately, into human clinical trials to test for safety and efficacy in men.[11][21] If successful, sAC inhibitors could revolutionize family planning, providing a game-changing option for men and empowering shared responsibility in contraception.

References

TDI-11861: A Comprehensive Technical Guide to its Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: TDI-11861 is a potent and selective second-generation inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] It has garnered significant interest as a potential non-hormonal, on-demand male contraceptive.[3][4][5][6] This technical guide provides a detailed overview of the binding affinity and kinetic properties of this compound, compiling key data from published literature to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Core Binding and Kinetic Parameters

This compound exhibits high affinity for sAC, characterized by a low nanomolar dissociation constant (Kd) and IC50 values.[1][7] A key feature of this compound is its significantly slow dissociation rate, resulting in a long residence time on its target.[1][8][9] This prolonged engagement with sAC is a critical attribute, particularly for its potential application as an on-demand contraceptive, as it can counteract the effects of dilution in the physiological environment.[1][8]

Data Presentation: Quantitative Summary

The following tables summarize the reported binding affinity and kinetic data for this compound in various experimental settings.

Table 1: Binding Affinity and Potency of this compound

ParameterValueSpeciesAssay TypeReference
Biochemical IC50 3.3 nMHumanPurified sAC protein activity assay[1][7]
3 nMHumanin vitro adenylyl cyclase activity[8][10][11]
≤ 2.5 nMHumanStandard in vitro sAC activity assay[12]
1.7 nMHumanSubnanomolar in vitro sAC activity assay[12]
5.1 nMHumanBiochemical IC50[12]
Cellular IC50 5.5 nMRatsAC-mediated cAMP accumulation in 4-4 cells[1][7]
7 nMRatsAC-dependent cAMP accumulation in sAC-overexpressing 4-4 cells[8][10]
Dissociation Constant (Kd) 1.4 nMHumanSurface Plasmon Resonance (SPR)[1][7][10]

Table 2: Kinetic Parameters of this compound Binding to sAC

ParameterValueTemperatureMethodReference
Association Rate (kon) 2.1 x 10⁵ M⁻¹s⁻¹Not SpecifiedSPR[10]
Dissociation Rate (koff) 0.3 x 10⁻³ s⁻¹Not SpecifiedSPR[10]
Residence Time (1/koff) 3181 s (~53 min)Not SpecifiedSPR[1]
1220 s (~20 min)Not SpecifiedJump Dilution Recovery Assay[1]
61.5 minNot SpecifiedSPR[8][9][11]
391 s (~6.5 min)37°CNot Specified[13]

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting soluble adenylyl cyclase (sAC), a key enzyme in the production of the second messenger cyclic adenosine monophosphate (cAMP).[4] In the context of sperm function, sAC is activated by bicarbonate and calcium, leading to a rise in intracellular cAMP.[14] This cAMP increase is crucial for sperm motility and capacitation, the process that enables sperm to fertilize an egg.[4][14] By binding to sAC, this compound prevents the synthesis of cAMP, thereby inhibiting sperm motility and rendering them incapable of fertilization.[3][5][6]

sAC_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_intracellular Intracellular (Sperm) Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates Calcium Calcium (Ca²⁺) Calcium->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Motility Sperm Motility & Capacitation PKA->Motility Promotes TDI11861 This compound TDI11861->sAC Inhibits

Caption: Signaling pathway of sAC activation and inhibition by this compound in sperm.

Experimental Protocols

The binding affinity and kinetics of this compound have been primarily characterized using Surface Plasmon Resonance (SPR) and jump dilution recovery assays.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Methodology:

  • Immobilization: Purified human sAC protein is immobilized on the surface of a sensor chip.[10]

  • Association: A solution containing this compound at various concentrations is flowed over the sensor chip, allowing the inhibitor to bind to the immobilized sAC.[10] The change in the refractive index at the surface, proportional to the amount of bound inhibitor, is monitored over time.

  • Dissociation: The inhibitor solution is replaced with a buffer-only solution, and the dissociation of this compound from sAC is monitored.[10]

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a 1:1 binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[10]

SPR_Workflow cluster_steps SPR Experimental Workflow Step1 1. Immobilize sAC on Sensor Chip Step2 2. Flow this compound (Association Phase) Step1->Step2 Step3 3. Flow Buffer (Dissociation Phase) Step2->Step3 Step4 4. Generate Sensorgram Step3->Step4 Step5 5. Fit Data to 1:1 Model Step4->Step5 Step6 6. Determine kon, koff, Kd Step5->Step6

Caption: Workflow for determining this compound binding kinetics using SPR.

Jump Dilution Recovery Assay

This assay provides an independent measure of the inhibitor's residence time by assessing the recovery of enzyme activity after rapid dilution of the enzyme-inhibitor complex.

Methodology:

  • Pre-incubation: sAC protein (at 5x the standard assay concentration) is pre-incubated with this compound (at 10x its IC50 concentration) for 15 minutes to allow the binding to reach equilibrium.[1]

  • Dilution: The pre-incubated sAC-inhibitor complex is then diluted 100-fold into the standard sAC activity assay system.[1]

  • Activity Measurement: The cyclase activity is initiated by adding the substrate ATP, and the rate of cAMP production is measured at various time points over an hour.[1]

  • Data Analysis: For an inhibitor with a long residence time like this compound, the enzymatic rate will be low at early time points and will gradually increase as the inhibitor dissociates. The time taken to regain the uninhibited rate of sAC activity is used to determine the residence time.[1]

Jump_Dilution_Workflow cluster_protocol Jump Dilution Recovery Assay Protocol Start Start Preincubation Pre-incubate sAC with this compound (15 min) Start->Preincubation Dilution 100-fold Dilution into Assay System Preincubation->Dilution Initiation Initiate Reaction with ATP Dilution->Initiation Measurement Measure cAMP Production over Time Initiation->Measurement Analysis Analyze Rate of Activity Recovery Measurement->Analysis End Determine Residence Time Analysis->End

Caption: Workflow for the jump dilution recovery assay.

Conclusion

This compound is a high-affinity inhibitor of soluble adenylyl cyclase with a notably slow dissociation rate, leading to a prolonged residence time on its target. These properties have been quantitatively characterized through various biochemical and biophysical assays, including enzymatic activity assays and Surface Plasmon Resonance. The detailed understanding of its binding affinity and kinetics is paramount for its ongoing development as a novel, non-hormonal male contraceptive and for its use as a chemical probe to study the biology of sAC. The experimental protocols outlined in this guide provide a basis for the replication and further investigation of these critical parameters.

References

Methodological & Application

Application Notes and Protocols for TDI-11861, a Potent sAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

TDI-11861 is a highly potent and specific inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1] Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely activated by bicarbonate and calcium ions and plays a crucial role in various physiological processes, most notably in sperm motility, capacitation, and fertilization.[2][3] This makes this compound a valuable tool for studying sAC-mediated signaling pathways and a promising lead compound for the development of non-hormonal contraceptives.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action:

This compound is an allosteric inhibitor that binds to the bicarbonate binding site of sAC, as well as a channel leading to the active site.[3][4] This dual-site engagement results in a significantly tighter binding and a longer residence time compared to its predecessors like TDI-10229.[4] By inhibiting sAC, this compound prevents the conversion of ATP to cyclic AMP (cAMP), a critical second messenger involved in downstream signaling cascades that regulate sperm function.[2][3]

Signaling Pathway of sAC in Sperm Function

The following diagram illustrates the signaling pathway inhibited by this compound.

sAC_Pathway cluster_extracellular cluster_cell Sperm Cell Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activates ATP ATP cAMP cAMP sAC->cAMP Catalyzes ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Motility Sperm Motility & Capacitation Downstream->Motility This compound This compound This compound->sAC Inhibits

Caption: sAC signaling pathway in sperm and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro potency and binding kinetics data for this compound compared to its precursor, TDI-10229.

Table 1: In Vitro Potency of sAC Inhibitors

CompoundBiochemical IC₅₀ (Standard Assay)Biochemical IC₅₀ (Subnanomolar Assay)Cellular IC₅₀
This compound 3 nM[4][5]1.7 nM[6]5.1 - 7 nM[4][6]
TDI-10229 158.6 - 160 nM[5][7]Not Reported92 - 113.5 nM[6][7]

Table 2: Binding Kinetics and Affinity of sAC Inhibitors

CompoundKDkon (M⁻¹s⁻¹)koff (s⁻¹)Residence Time (1/koff)
This compound 1.4 nM[5][7]2.1 x 10⁵ - 2.7 x 10⁵[5][7]0.3 x 10⁻³ - 0.4 x 10⁻³[7]61.5 minutes / 3181 - 3698 seconds[4][7]
TDI-10229 175.6 - 176 nM[5][7]2.3 x 10⁵ - 2.4 x 10⁵[5][7]39.8 x 10⁻³ - 55.8 x 10⁻³[5][7]18 - 25 seconds[4][7]

Experimental Protocols

Biochemical sAC Activity Assay (Two-Column Method)

This assay measures the enzymatic activity of purified sAC by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.[6][8]

Materials:

  • Purified recombinant human sAC protein

  • This compound (or other inhibitors)

  • [α-³²P]ATP

  • Assay Buffer (Standard): 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 40 mM NaHCO₃, 1 mM ATP.[4][8]

  • Assay Buffer (Subnanomolar): 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 2 mM ATP.[8]

  • Dowex and Alumina columns

  • Scintillation counter

Workflow Diagram:

Biochemical_Assay_Workflow A Prepare reaction mix: Purified sAC, buffer, and varying this compound conc. B Initiate reaction by adding [α-³²P]ATP A->B C Incubate at 30°C for a defined time (e.g., 30 min) B->C D Stop reaction C->D E Separate [³²P]cAMP from [α-³²P]ATP using Dowex and Alumina columns D->E F Quantify [³²P]cAMP using scintillation counting E->F G Calculate IC₅₀ values F->G

Caption: Workflow for the biochemical sAC activity assay.

Procedure:

  • Prepare a reaction mixture containing purified sAC protein (e.g., ~5 nM for standard assay, ~0.25 nM for subnanomolar assay) in the appropriate assay buffer.[8]

  • Add varying concentrations of this compound or vehicle control (DMSO).

  • Initiate the enzymatic reaction by adding [α-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[8]

  • Terminate the reaction.

  • Apply the reaction mixture to sequential Dowex and Alumina columns to separate the generated [³²P]cAMP from unreacted [α-³²P]ATP.[6]

  • Elute and quantify the [³²P]cAMP using a scintillation counter.

  • Plot the concentration-response curves and calculate the IC₅₀ value using non-linear regression.[8]

Cellular sAC Activity Assay

This assay measures the ability of this compound to inhibit sAC-dependent cAMP accumulation in a cellular context, typically using cells that overexpress sAC.[6][7]

Materials:

  • sAC-overexpressing cells (e.g., rat 4-4 cells or HEK293 cells stably overexpressing sACt).[6][9]

  • Cell culture medium (e.g., DMEM with 10% FBS).[5]

  • This compound (or other inhibitors)

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., ELISA or HTRF-based)

Procedure:

  • Seed sAC-overexpressing cells in a multi-well plate and incubate for 24 hours.[6]

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes).[9]

  • Add a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to prevent cAMP degradation and incubate for a short period (e.g., 5 minutes).[5][10]

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit.

  • Normalize the data to the vehicle-treated control and calculate the cellular IC₅₀ value.[5]

Jump Dilution Assay for Residence Time Determination

This assay is designed to measure the dissociation rate (koff) and residence time of an inhibitor on its target protein.[7][11]

Workflow Diagram:

Jump_Dilution_Workflow A Pre-incubate concentrated sAC (e.g., 5x standard conc.) with inhibitor (e.g., 10x IC₅₀) for 15 min B Dilute the sAC-inhibitor complex 100-fold into the standard activity assay system A->B C Initiate the reaction by adding substrate (ATP) B->C D Measure cAMP production at multiple time points over an hour C->D E Plot cAMP accumulation vs. time to determine recovery of sAC activity D->E F Calculate residence time from the rate of activity recovery E->F

Caption: Workflow for the jump dilution assay to determine inhibitor residence time.

Procedure:

  • Pre-incubate a concentrated solution of purified sAC protein (e.g., 5 times the standard assay concentration) with the inhibitor at a concentration 10 times its IC₅₀ for 15 minutes to allow for binding equilibrium.[7]

  • Rapidly dilute the sAC-inhibitor complex 100-fold into the standard sAC activity assay buffer containing the substrate (ATP).[7][11]

  • Measure the sAC activity (cAMP production) at various time points over the course of an hour.[7]

  • For an inhibitor with a short residence time, sAC activity will quickly recover to the level of the uninhibited control. For an inhibitor with a long residence time, like this compound, the recovery of sAC activity will be slow.[7]

  • The rate of recovery of enzymatic activity is used to determine the dissociation rate constant (koff) and the residence time (1/koff).[7]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (kon and koff) of inhibitors.[7]

Procedure:

  • Immobilize purified human sAC protein on an SPR sensor chip.

  • Flow different concentrations of this compound over the sensor surface and monitor the change in the SPR signal, which corresponds to the binding of the inhibitor to the immobilized sAC.

  • After the association phase, flow buffer without the inhibitor over the sensor surface to monitor the dissociation of the inhibitor.

  • Analyze the resulting sensorgrams using a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[5]

These protocols provide a foundation for the in vitro characterization of this compound and other sAC inhibitors. For more specific details and troubleshooting, it is recommended to consult the primary literature cited.

References

Application Notes and Protocols for TDI-11861 in Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TDI-11861, a potent and reversible inhibitor of soluble adenylyl cyclase (sAC), in preclinical mouse studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound as a non-hormonal male contraceptive agent.

Mechanism of Action

This compound is a second-generation sAC inhibitor that demonstrates high affinity and a slow dissociation rate.[1][2] Soluble adenylyl cyclase is a crucial enzyme in the signaling pathway that regulates sperm motility and capacitation, the process by which sperm become competent to fertilize an egg.[3] Upon ejaculation, sperm are exposed to high concentrations of bicarbonate in the seminal fluid, which activates sAC to produce cyclic AMP (cAMP).[2] This increase in intracellular cAMP is essential for initiating sperm motility and capacitation.[2][4] this compound inhibits sAC by binding to the bicarbonate pocket and the active site, thereby preventing the production of cAMP and consequently blocking sperm motility and fertility.[5]

Signaling Pathway of sAC in Sperm Activation and Inhibition by this compound

cluster_0 Normal Physiological Process cluster_1 Inhibition by this compound Bicarbonate Bicarbonate (HCO3-) sAC_inactive sAC (Inactive) Bicarbonate->sAC_inactive Activates sAC_active sAC (Active) sAC_inactive->sAC_active sAC_inhibited sAC (Inhibited) ATP ATP cAMP cAMP ATP->cAMP Catalyzes conversion Sperm_Motility Sperm Motility & Capacitation cAMP->Sperm_Motility Initiates TDI11861 This compound TDI11861->sAC_inactive Binds and Inhibits Blocked Blocked sAC_inhibited->Blocked

Caption: Mechanism of sAC activation and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical mouse studies with this compound.

Table 1: In Vitro Potency of this compound

ParameterValueSpeciesReference
Enzymatic IC₅₀ 3.3 nMHuman[1][2]
Cellular IC₅₀ 5.5 nMRat[1][2]
Binding Affinity (K_D) 1.4 nMHuman[1][2]
Residence Time 3181 secondsHuman[2]

Table 2: In Vivo Efficacy of a Single Dose of this compound in Mice

DosageAdministration RouteTime Post-AdministrationContraceptive EfficacyReference
50 mg/kgIntraperitoneal (IP)30 minutes - 2.5 hours100%[4][5]
50 mg/kgIntraperitoneal (IP)3.5 hours91%[4]
50 mg/kgOral Gavage30 minutes - 2.5 hours100% (in 52 pairings)[6]

Table 3: Pharmacokinetic Parameters of this compound in Male CD-1 Mice

DosageAdministration RouteParameterValueReference
10 mg/kgOral (PO)Oral Bioavailability (F%) 11%[2]
50 mg/kgIntraperitoneal (IP)Plasma Concentration (1h) 7.04 µM[2]
50 mg/kgIntraperitoneal (IP)Plasma Concentration (4h) 0.93 µM[2]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Objective: To prepare this compound for in vivo administration to mice.

Materials:

  • This compound powder

  • Vehicle (e.g., appropriate solvent system, to be determined based on solubility characteristics; a mix of ethanol and water has been mentioned[7])

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal gavage needles (for oral administration)

  • Sterile syringes and needles (for intraperitoneal injection)

Procedure:

  • Preparation of Dosing Solution:

    • Based on the desired dosage (e.g., 50 mg/kg) and the average weight of the mice, calculate the total amount of this compound required.

    • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of the vehicle to achieve the final desired concentration. The dosing volume for mice is typically 5 mL/kg.[2]

    • Vortex the solution vigorously to dissolve the compound. If necessary, use a sonicator to aid dissolution.

    • Visually inspect the solution to ensure complete dissolution and absence of particulate matter.

  • Administration:

    • Oral Gavage:

      • Gently restrain the mouse.

      • Measure the precise volume of the dosing solution into a syringe fitted with a gavage needle.

      • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Intraperitoneal (IP) Injection:

      • Gently restrain the mouse, exposing the abdomen.

      • Draw the calculated volume of the dosing solution into a sterile syringe.

      • Insert the needle into the lower quadrant of the abdomen, avoiding the midline, and inject the solution into the peritoneal cavity.

Experimental Workflow for In Vivo Contraceptive Efficacy Study

start Start prep Prepare this compound Dosing Solution (50 mg/kg) start->prep administer Administer this compound to Male Mice (IP or Oral) prep->administer wait Waiting Period (30 min - 2.5 hours) administer->wait pair Pair Treated Male Mice with Fertile Females wait->pair observe Observe Mating Behavior pair->observe separate Separate Mice observe->separate monitor Monitor Females for Pregnancy separate->monitor end End monitor->end

References

Application Notes and Protocols: Preparation of TDI-11861 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3] It is a valuable tool for research in areas such as male contraception.[3][4][5][6] Accurate and consistent preparation of a this compound stock solution is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution of this compound due to the compound's high solubility in this solvent.[1][2][7][8] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 494.92 g/mol [4][5][9]
Formula C₂₂H₂₅ClF₂N₆O₃[4][5][7]
Appearance White to off-white solid[4]
Purity ≥95% to ≥98%[1][2][7][8]
Solubility in DMSO 50 mg/mL (101.03 mM) to 100 mM[2][4][7][9]
Storage of Solid -20°C for 3 years; 4°C for 2 years[4][5]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month[4][5][9]

Experimental Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. Adjustments to the mass of this compound and the volume of DMSO can be made to achieve other desired concentrations.

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[4][9]

Safety Precautions:

  • This compound should be handled as a hazardous material until more information is available.[1]

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and solvent.

  • Work in a well-ventilated area or a chemical fume hood.

  • Review the Safety Data Sheet (SDS) for this compound before use.[1]

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability and solubility of the compound.

  • Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, you would weigh out 24.75 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example: 0.050 mol/L x 0.001 L x 494.92 g/mol x 1000 mg/g = 24.75 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO. It is crucial to use a fresh stock of anhydrous DMSO, as absorbed moisture can impact the solubility and stability of the compound.[4]

  • Dissolution:

    • Cap the vial securely and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[4][9][10] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound.[10]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage, place the aliquots at -80°C, where they can be stable for up to 6 months.[4][5][9] For short-term storage, -20°C is suitable for up to 1 month.[4][5][9]

  • Working Dilutions:

    • When preparing working solutions for cell-based assays or other aqueous systems, it is recommended to first perform serial dilutions of the DMSO stock in DMSO before making the final dilution into your aqueous buffer or media. This helps to prevent precipitation of the compound.

    • The final concentration of DMSO in the assay should be kept low, typically below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.

Visualizations

Below are diagrams illustrating the experimental workflow for preparing the this compound stock solution and a conceptual signaling pathway involving its target, soluble adenylyl cyclase.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage & Use start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_sol Visually Inspect for Particles vortex->check_sol sonicate Sonicate (if needed) check_sol->sonicate Incomplete Dissolution aliquot Aliquot into Single-Use Tubes check_sol->aliquot Fully Dissolved sonicate->check_sol store Store at -80°C (long-term) aliquot->store dilute Prepare Working Dilutions store->dilute

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_pathway sAC Signaling Pathway Inhibition bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC downstream Downstream Cellular Responses (e.g., Sperm Motility) cAMP->downstream Activates TDI11861 This compound TDI11861->sAC Inhibits

Caption: Inhibition of the sAC Signaling Pathway by this compound.

References

Application Notes and Protocols for Computer-Assisted Sperm Analysis (CASA) of TDI-11861 Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-11861 is a potent and reversible inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2][3] The inhibition of sAC by this compound leads to a rapid decrease in intracellular cyclic AMP (cAMP) levels, resulting in the cessation of sperm movement.[1][4] This on-demand, non-hormonal approach presents a promising avenue for male contraception.[1][2][4] Computer-Assisted Sperm Analysis (CASA) is an essential tool for quantifying the effects of compounds like this compound on sperm kinematic parameters.[5][6] These application notes provide detailed protocols for utilizing CASA to assess the impact of this compound on sperm motility.

Mechanism of Action of this compound

Soluble adenylyl cyclase (sAC) is a key enzyme in sperm that is activated by bicarbonate (HCO3-) and calcium (Ca2+) ions.[1] This activation leads to the conversion of ATP into cyclic AMP (cAMP).[7] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream target proteins, ultimately leading to the initiation and maintenance of sperm motility and hyperactivation.[4] this compound acts as a potent inhibitor of sAC, blocking the production of cAMP and thereby inhibiting sperm motility.[1][2]

TDI11861_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular HCO3- HCO3- sAC sAC HCO3-->sAC Activates ATP ATP cAMP cAMP sAC->cAMP Synthesizes TDI11861 TDI11861 TDI11861->sAC Inhibits ATP->cAMP Converts PKA PKA cAMP->PKA Activates Motility Motility PKA->Motility Promotes

Diagram 1: this compound Signaling Pathway in Sperm.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on sperm motility as determined by CASA in preclinical studies.

Table 1: Effect of this compound on Mouse Sperm Motility (In Vitro)

TreatmentConcentration% Progressive Motility% Hyperactivated MotilityReference
Vehicle-HighHigh[8]
This compound10 nMSignificantly ReducedSignificantly Reduced[9]

Table 2: Effect of a Single Oral Dose (50 mg/kg) of this compound on Mouse Sperm Motility (In Vivo)

Time Post-Administration% Motile SpermContraceptive EfficacyReference
30 min - 2.5 hoursImmobilized100%[10][11][12]
3 hoursSome motility regained91%[1][11]
24 hoursNormal motility restored-[10][11]

Table 3: Effect of this compound on Human Sperm Motility (In Vitro)

TreatmentConcentrationEffect on Flagellar Beat FrequencyReference
This compoundNot specifiedBlocked bicarbonate-induced increase[2]

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound on Sperm Motility using CASA

This protocol outlines the steps for assessing the direct effect of this compound on sperm in a laboratory setting.

1. Sperm Sample Preparation:

  • For human sperm, obtain semen samples and allow them to liquefy for 30 minutes at 37°C.[9] Purify motile sperm using a "swim-up" procedure or density gradient centrifugation into a suitable buffer like Human Tubal Fluid (HTF) medium.[9]
  • For mouse sperm, isolate sperm from the cauda epididymis into a pre-warmed buffer.

2. Incubation with this compound:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution to the desired final concentrations in the sperm medium. A concentration of 10 nM has been shown to be effective in vitro.[9]
  • Incubate the sperm suspension with this compound or a vehicle control (medium with the same concentration of solvent) for a specified period (e.g., 15-60 minutes) at 37°C.

3. CASA Analysis:

  • Load a small aliquot (typically 5-10 µL) of the treated sperm suspension into a pre-warmed analysis chamber (e.g., Leja slide).
  • Place the chamber on the heated stage (37°C) of the CASA microscope.[13]
  • Analyze the sample using a CASA system (e.g., Hamilton Thorne IVOS, CEROS). The system will capture multiple image fields and analyze sperm tracks.
  • Key parameters to measure include:
  • Total Motility (%): Percentage of sperm showing any movement.[14]
  • Progressive Motility (%): Percentage of sperm moving in a forward direction.[14]
  • Curvilinear Velocity (VCL; µm/s): The total distance moved by a sperm head divided by the time elapsed.[14]
  • Straight-Line Velocity (VSL; µm/s): The straight-line distance from the beginning to the end of a sperm track divided by the time elapsed.[14]
  • Average Path Velocity (VAP; µm/s): The velocity over the smoothed, average path of the sperm.[14]
  • Amplitude of Lateral Head Displacement (ALH; µm): The magnitude of the lateral movement of the sperm head.
  • Beat Cross Frequency (BCF; Hz): The frequency at which the sperm tail crosses the sperm's average path.

4. Data Analysis:

  • Compare the kinematic parameters of the this compound-treated sperm with the vehicle-treated control group.
  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

A[label="Sperm Sample\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Incubation with\nthis compound or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Load Sample into\nCASA Chamber", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="CASA System\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Data Acquisition\n(Kinematic Parameters)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Statistical Analysis\nand Comparison", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Diagram 2: Experimental Workflow for CASA Analysis.
Protocol 2: Ex Vivo Analysis of Sperm Motility Following In Vivo Administration of this compound

This protocol is designed to assess the effect of orally or systemically administered this compound on sperm motility.

1. Animal Dosing:

  • Administer this compound to male mice via oral gavage or intraperitoneal injection at a specified dose (e.g., 50 mg/kg).[2][9]
  • A control group of animals should receive the vehicle solution.

2. Sperm Collection:

  • At various time points post-administration (e.g., 30 minutes, 1 hour, 2.5 hours, 3 hours, 24 hours), euthanize the mice and surgically extract sperm from the cauda epididymis.[9]
  • Alternatively, for studying ejaculated sperm, house the treated males with receptive females and subsequently recover sperm from the female reproductive tract.[9]

3. Sperm Preparation and CASA Analysis:

  • Dilute the collected sperm in a suitable buffer.
  • Perform CASA analysis as described in Protocol 1, steps 3 and 4.

4. Data Analysis:

  • Compare the sperm kinematic parameters from this compound-treated animals with those from the vehicle-treated control group at each time point.
  • Correlate the changes in sperm motility with the pharmacokinetic profile of this compound if available.

Conclusion

CASA is an indispensable technology for the preclinical evaluation of novel non-hormonal male contraceptives like this compound. The detailed protocols and data presented in these application notes provide a framework for researchers to accurately quantify the inhibitory effects of this compound on sperm motility. The rapid and reversible action of this sAC inhibitor, as demonstrated through CASA, underscores its potential as a revolutionary on-demand contraceptive for men.

References

Application Notes and Protocols for Measuring cAMP Levels Following TDI-11861 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] sAC is a crucial enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) in specific cellular contexts, most notably in sperm.[5][6] The activation of sAC and the subsequent rise in cAMP levels are essential for sperm motility and capacitation, processes critical for fertilization.[5][7] this compound has emerged as a promising non-hormonal male contraceptive agent by directly inhibiting sAC, leading to a reduction in intracellular cAMP levels and thereby impairing sperm function.[2][7][8][9][10]

These application notes provide detailed protocols for treating cells with this compound and subsequently measuring the changes in intracellular cAMP levels using two common methods: an Enzyme-Linked Immunosorbent Assay (ELISA) and a Förster Resonance Energy Transfer (FRET)-based biosensor assay.

Mechanism of Action of this compound

This compound is a second-generation sAC inhibitor, developed as an improvement upon earlier compounds like TDI-10229.[1] It exhibits high affinity and a slow dissociation rate from sAC, contributing to its potent and durable inhibitory effects.[1][3] By binding to sAC, this compound prevents the conversion of ATP to cAMP.[6] This reduction in cAMP levels disrupts downstream signaling pathways that are dependent on this second messenger, such as the activation of Protein Kinase A (PKA), which is involved in sperm motility.

Signaling Pathway of sAC Inhibition by this compound

cluster_membrane Cell Membrane ATP ATP sAC Soluble Adenylyl Cyclase (sAC) ATP->sAC Substrate cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates sAC->cAMP Catalyzes TDI11861 This compound TDI11861->sAC Inhibits Motility Sperm Motility & Capacitation PKA->Motility Promotes

Caption: Signaling pathway of this compound action.

Quantitative Data on this compound

The following tables summarize the key quantitative parameters of this compound, demonstrating its potency and efficacy in inhibiting sAC and reducing cAMP levels.

ParameterValueSpeciesAssay TypeReference
IC50 3.3 nMHumanIn vitro biochemical assay[1][3][4]
IC50 7 nMRatCellular sAC-dependent cAMP accumulation[8]
KD 1.4 nMHumanSurface Plasmon Resonance[3][4][8]
Residence Time 3181 sHumanSurface Plasmon Resonance[1]

Table 1: In Vitro Potency and Binding Affinity of this compound.

TreatmentConcentrationCell TypeEffect on cAMPReference
This compound5.5 nMsAC-overexpressing rat 4-4 cellsInhibition of sAC-mediated cAMP accumulation[3][4]
This compound10 nMMouse and Human SpermReduction in intracellular cAMP levels[7][11]
This compound50 mg/kg (oral)Male Mice (in vivo)No increase in cAMP levels in isolated sperm[5][11]

Table 2: Effect of this compound on cAMP Levels in Cellular and In Vivo Models.

Experimental Protocols

A. Cell Treatment with this compound

This protocol describes the general procedure for treating cells (e.g., sperm or sAC-expressing cell lines) with this compound prior to cAMP measurement.

Materials:

  • Cells of interest (e.g., isolated sperm, sAC-overexpressing cell line)

  • Appropriate cell culture medium or buffer

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation (optional, but recommended for endpoint assays)[12]

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Preparation: Isolate and prepare cells according to standard laboratory protocols. Ensure cells are viable and at the desired density.

  • Pre-incubation with PDE Inhibitor (Optional): If using an endpoint assay like ELISA, pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 5-15 minutes to prevent the degradation of cAMP.[8][12]

  • This compound Treatment:

    • Add this compound to the cell suspension at the desired final concentration. For cellular assays, concentrations ranging from 1 nM to 1 µM can be tested.

    • Include a vehicle control group treated with the same volume of solvent used to dissolve this compound.

  • Incubation: Incubate the cells with this compound for the desired time. A 15-minute incubation has been shown to be effective for inhibiting cAMP accumulation.[3][4]

  • Stimulation (Optional): If investigating the inhibitory effect of this compound on stimulated cAMP production, add a known sAC activator (e.g., bicarbonate for sperm) after the incubation with this compound.

  • Proceed to cAMP Measurement: After the incubation period, proceed immediately to the chosen cAMP measurement protocol (ELISA or FRET).

B. Protocol 1: Measurement of cAMP Levels using ELISA

This protocol is based on a competitive ELISA principle, where free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.[13]

Materials:

  • Commercially available cAMP ELISA kit (e.g., from Cell Biolabs, Abcam)[14][15][16]

  • This compound treated and control cell samples

  • Cell lysis buffer (often provided in the ELISA kit)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)[14]

Procedure:

  • Sample Preparation:

    • After this compound treatment, pellet the cells by centrifugation.

    • Aspirate the supernatant and lyse the cells using the provided cell lysis buffer.[14][15] This can be done by adding the lysis buffer and incubating on ice or at 4°C for a specified time (e.g., 10-20 minutes).[15]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the intracellular cAMP.

  • ELISA Procedure:

    • Follow the specific instructions provided with the commercial ELISA kit. A general workflow is as follows:

    • Prepare cAMP standards of known concentrations.[17]

    • Add standards and cell lysate samples to the wells of the antibody-coated microplate in duplicate or triplicate.[14]

    • Add the HRP-labeled cAMP conjugate to each well.[16]

    • Incubate the plate for the recommended time to allow for competitive binding.

    • Wash the plate multiple times to remove unbound reagents.[16]

    • Add the substrate solution and incubate until color development is sufficient.[14]

    • Stop the reaction with the provided stop solution.[14]

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.

    • Calculate the cAMP concentration in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the cAMP concentration to the total protein concentration of the cell lysate if desired.

C. Protocol 2: Real-Time Measurement of cAMP Levels using FRET-Based Biosensors

FRET-based biosensors allow for the dynamic measurement of cAMP levels in living cells.[18][19][20][21] These sensors typically consist of a cAMP-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP).[13] Binding of cAMP induces a conformational change that alters the FRET efficiency between the two fluorophores.

Materials:

  • Cells stably or transiently expressing a FRET-based cAMP biosensor (e.g., an Epac-based sensor).[19][22]

  • Fluorescence microscope or plate reader capable of FRET measurements (excitation of the donor fluorophore and detection of both donor and acceptor emission).

  • This compound stock solution.

  • sAC activator (optional, for stimulation experiments).

Procedure:

  • Cell Culture and Transfection:

    • Culture cells expressing the FRET biosensor in an appropriate imaging dish or plate.

    • If not using a stable cell line, transiently transfect the cells with the biosensor plasmid 24-48 hours before the experiment.

  • Imaging Setup:

    • Place the cells on the fluorescence microscope or in the plate reader.

    • Maintain the cells in a suitable buffer or medium at 37°C.

  • Baseline Measurement:

    • Acquire baseline FRET ratio images or readings for a few minutes to establish a stable baseline.

  • This compound Addition:

    • Add this compound directly to the cells while continuously acquiring FRET data.

    • Observe the change in the FRET ratio, which should correspond to a decrease in intracellular cAMP.

  • Stimulation (Optional):

    • After observing the effect of this compound, you can add an sAC activator to see if the inhibitor can block the expected rise in cAMP.

  • Data Analysis:

    • Calculate the FRET ratio (acceptor emission / donor emission) for each time point.

    • Plot the change in FRET ratio over time to visualize the dynamics of cAMP concentration changes in response to this compound treatment.

Experimental Workflow and Logic Diagrams

Experimental Workflow for Measuring cAMP Levels

cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis prep_cells Prepare Cells (e.g., sperm) treat Treat Cells with This compound/Vehicle prep_cells->treat prep_reagents Prepare Reagents (this compound, Controls) prep_reagents->treat incubate Incubate treat->incubate stimulate Stimulate (Optional) incubate->stimulate elisa ELISA Protocol stimulate->elisa fret FRET Protocol stimulate->fret analyze Analyze Data & Compare Results elisa->analyze fret->analyze start Start: Hypothesis on This compound effect on cAMP choose_assay Choose cAMP Assay start->choose_assay elisa_path Endpoint Measurement (ELISA) choose_assay->elisa_path Quantitative Endpoint fret_path Real-Time Measurement (FRET) choose_assay->fret_path Dynamic Response cell_treatment Perform Cell Treatment Protocol (A) elisa_path->cell_treatment fret_path->cell_treatment elisa_protocol Execute ELISA Protocol (B) cell_treatment->elisa_protocol For ELISA fret_protocol Execute FRET Protocol (C) cell_treatment->fret_protocol For FRET data_analysis Analyze and Interpret Data elisa_protocol->data_analysis fret_protocol->data_analysis conclusion Conclusion on this compound Efficacy data_analysis->conclusion

References

On-Demand Inhibition of Sperm Capacitation Using TDI-11861: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), a key enzyme in the signaling pathway that triggers sperm capacitation.[1][2] Capacitation is a series of physiological changes that sperm must undergo to be capable of fertilizing an egg. By inhibiting sAC, this compound effectively blocks this process, rendering sperm temporarily immotile and unable to fertilize.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study and inhibit sperm capacitation in both mouse and human sperm. The on-demand and reversible nature of this compound's action makes it a valuable tool for research into male contraception and reproductive biology.[5][6]

Mechanism of Action

Soluble adenylyl cyclase is a non-receptor cyclase that is uniquely activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[7] In the female reproductive tract, high concentrations of bicarbonate trigger the activation of sAC in sperm.[3] Activated sAC catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels initiates a signaling cascade that leads to hyperactivated motility and the acrosome reaction, both of which are critical for fertilization.[2][8]

This compound acts as a potent inhibitor of sAC, effectively blocking the production of cAMP and thereby preventing the initiation of the capacitation cascade.[3] It exhibits high affinity and a long residence time on the sAC protein, ensuring sustained inhibition even after significant dilution.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Binding Kinetics of this compound

ParameterValueSpecies/SystemReference
Biochemical IC₅₀ 3 nMPurified recombinant human sAC[1]
3.3 nMPurified recombinant human sAC[10]
≤ 2.5 nMPurified recombinant human sAC[11]
Cellular IC₅₀ 7 nMsAC-overexpressing rat 4-4 cells[12]
5.5 nMsAC-overexpressing rat 4-4 cells[10]
Binding Affinity (K_D) 1.4 nMImmobilized human sAC protein (SPR)[10]
Residence Time (1/k_off) 61.5 minutesImmobilized human sAC protein[1]
3181 seconds (~53 min)Immobilized human sAC protein (SPR)[13]

Table 2: In Vivo Efficacy of a Single Oral Dose of this compound in Mice

ParameterDosageTime Post-DoseEfficacyReference
Contraceptive Efficacy 50 mg/kg30 min - 2.5 hours100% (0/52 pregnancies)[1][3]
50 mg/kg3.5 hours91%[6]
Sperm Motility 50 mg/kgUp to 2.5 hoursSperm immobilized[5]
50 mg/kg3 hoursSome sperm regain motility[5][6]
50 mg/kg24 hoursNormal motility restored[6]

Signaling Pathway Diagram

G Signaling Pathway of Sperm Capacitation and Inhibition by this compound cluster_extracellular Extracellular Environment (Female Reproductive Tract) cluster_sperm Sperm Cell Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Capacitation Sperm Capacitation (Hyperactivation, Acrosome Reaction) PKA->Capacitation Phosphorylates downstream targets leading to TDI11861 This compound TDI11861->sAC Inhibits

Caption: this compound inhibits sAC, blocking the cAMP signaling cascade essential for sperm capacitation.

Experimental Protocols

In Vitro Inhibition of Sperm Capacitation

This protocol describes the procedure to assess the inhibitory effect of this compound on the capacitation of mouse or human sperm in vitro.

Materials:

  • Freshly collected mouse or human sperm

  • Capacitating medium (e.g., HTF medium supplemented with bovine serum albumin and bicarbonate)

  • Non-capacitating medium (same as above but without bicarbonate)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Computer-Assisted Sperm Analysis (CASA) system

  • Microscope

Procedure:

  • Sperm Preparation:

    • Collect sperm from the cauda epididymis of mice or from human ejaculate.

    • Purify sperm by a swim-up procedure or density gradient centrifugation to select for motile sperm.

    • Resuspend the purified sperm in a non-capacitating medium at a concentration of 5-10 x 10⁶ sperm/mL.

  • Incubation with this compound:

    • Prepare different concentrations of this compound in the capacitating medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).

    • Add the sperm suspension to the tubes containing the different concentrations of this compound or vehicle.

    • Incubate the sperm for a designated period (e.g., 60-90 minutes) at 37°C in a 5% CO₂ incubator to induce capacitation.

  • Assessment of Motility and Hyperactivation:

    • Following incubation, place a small aliquot of the sperm suspension onto a pre-warmed microscope slide.

    • Analyze sperm motility parameters, including the percentage of motile sperm, progressive motility, and hyperactivated motility, using a CASA system.[8]

    • Compare the motility parameters of this compound-treated sperm with the vehicle-treated control. A significant reduction in hyperactivated motility indicates inhibition of capacitation.

Jump Dilution Assay for Residence Time Assessment

This protocol is designed to evaluate the residence time of this compound on the sAC enzyme, mimicking the dilution effect that occurs upon ejaculation into the female reproductive tract.[9][13]

Materials:

  • Purified recombinant human sAC protein

  • This compound

  • Assay buffer (containing ATP and necessary cofactors)

  • cAMP detection kit (e.g., ELISA-based)

Procedure:

  • Pre-incubation:

    • Pre-incubate a concentrated solution of sAC protein (e.g., 5x the final assay concentration) with this compound (e.g., 10x the IC₅₀) for 15-20 minutes to allow for binding equilibrium.[13]

  • Jump Dilution and Activity Measurement:

    • Rapidly dilute the pre-incubated sAC-inhibitor complex 100-fold into the assay buffer containing the substrate (ATP).[9]

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes) after dilution, measure the amount of cAMP produced.

    • A slow recovery of sAC activity over time indicates a long residence time for the inhibitor.

Experimental Workflow Diagram

G Experimental Workflow for In Vitro sAC Inhibition Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sperm Isolate and Purify Mouse or Human Sperm Incubate Incubate Sperm with this compound or Vehicle in Capacitating Medium (37°C, 5% CO₂) Sperm->Incubate Media Prepare Capacitating and Non-Capacitating Media Media->Incubate TDI Prepare Serial Dilutions of this compound TDI->Incubate CASA Assess Sperm Motility and Hyperactivation using CASA Incubate->CASA Compare Compare this compound treated samples to Vehicle Control CASA->Compare

Caption: Workflow for assessing this compound's inhibition of in vitro sperm capacitation.

Safety and Toxicity

Preclinical studies in mice have shown that this compound has a favorable safety profile. A single oral dose of 50 mg/kg did not cause any abnormal behavior in mice for at least 24 hours.[9] Furthermore, daily administration of high doses for seven days did not show any toxicity to the testis or epididymis, nor did it increase the risk of kidney stone formation.[14] In vitro assays have demonstrated that this compound is not mutagenic or cytotoxic.[14] The effects of this compound are reversible, with sperm function returning to normal within 24 hours of a single dose.[6]

Conclusion

This compound is a powerful and specific tool for the acute and reversible inhibition of sperm capacitation. Its mechanism of action through the inhibition of soluble adenylyl cyclase is well-defined, and its efficacy has been demonstrated in both in vitro and in vivo models. The provided protocols offer a starting point for researchers to utilize this compound in their studies of reproductive biology and for the development of novel non-hormonal contraceptives.

References

Application Notes and Protocols: Surface Plasmon Resonance (SPR) Analysis of TDI-11861 Binding to Soluble Adenylyl Cyclase (sAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-11861 is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1] Its mechanism of action involves binding to sAC and preventing the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway that prepares sperm for fertilization.[1][2] This inhibitory action makes this compound a promising candidate for a non-hormonal, on-demand male contraceptive.[1] Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to study the kinetics and affinity of molecular interactions in real-time without the need for labels. This document provides a detailed protocol for analyzing the binding of this compound to sAC using SPR, along with a summary of its binding kinetics and a visualization of the relevant signaling pathway.

Quantitative Data Summary

The binding of this compound to human sAC has been characterized by its high affinity and slow dissociation rate, which are key attributes for its potential as an effective contraceptive agent. The quantitative data from SPR analysis is summarized in the table below.

CompoundK D (nM)k on (M⁻¹s⁻¹)k off (s⁻¹)Residence Time (1/k off )
This compound 1.42.1 x 10⁵0.3 x 10⁻³~55.5 minutes
TDI-10229 (comparator)1762.3 x 10⁵55.8 x 10⁻³~18 seconds

Table 1: Binding kinetics of this compound and a comparator compound (TDI-10229) to immobilized human sAC protein as determined by SPR analysis.[3][4]

Signaling Pathway

This compound exerts its effect by inhibiting the sAC-mediated signaling pathway, which is essential for sperm function. The diagram below illustrates this pathway.

sAC_Signaling_Pathway cluster_sperm Sperm Cell Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Motility Sperm Motility & Capacitation Downstream->Motility Leads to TDI11861 This compound TDI11861->sAC Inhibits

Caption: The sAC-cAMP signaling pathway in sperm and the inhibitory action of this compound.

Experimental Protocols

This section outlines a detailed protocol for performing an SPR analysis of this compound binding to sAC. This protocol is based on established methods for analyzing small molecule-protein interactions.

Materials and Reagents
  • SPR Instrument: (e.g., Biacore, Reichert, etc.)

  • Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface)

  • Ligand: Purified recombinant human sAC protein

  • Analyte: this compound

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4

  • Analyte Dilution Buffer: Running buffer with a final concentration of DMSO matched to the highest concentration of this compound to be tested (e.g., 1% DMSO).

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl

Experimental Workflow

The following diagram provides a high-level overview of the SPR experimental workflow.

SPR_Workflow cluster_workflow SPR Experimental Workflow Prep 1. Preparation - Prepare Buffers - Dilute sAC and this compound Immob 2. Immobilization of sAC - Activate Sensor Surface (NHS/EDC) - Inject sAC Protein - Deactivate (Ethanolamine) Prep->Immob Kinetic 3. Kinetic Analysis - Inject this compound at various concentrations - Monitor Association Immob->Kinetic Dissoc 4. Dissociation - Flow running buffer - Monitor Dissociation Kinetic->Dissoc Regen 5. Regeneration (if necessary) - Inject regeneration solution Dissoc->Regen Analysis 6. Data Analysis - Fit sensorgrams to a binding model (e.g., 1:1) - Determine kon, koff, and KD Dissoc->Analysis Regen->Kinetic Next Cycle

Caption: A streamlined workflow for the SPR analysis of this compound binding to sAC.

Detailed Procedure

1. Preparation 1.1. Prepare all buffers and degas them thoroughly. 1.2. Dilute the purified human sAC protein to a concentration of 20-50 µg/mL in the immobilization buffer (10 mM Sodium Acetate, pH 4.5). 1.3. Prepare a stock solution of this compound in 100% DMSO. 1.4. Create a serial dilution of this compound in the analyte dilution buffer. Ensure the final DMSO concentration is consistent across all dilutions and in the running buffer used for the kinetic analysis. A typical concentration range to test would be 0.1 nM to 100 nM.

2. Immobilization of sAC 2.1. Equilibrate the CM5 sensor chip with running buffer. 2.2. Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. 2.3. Inject the diluted sAC protein over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU). 2.4. Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes. 2.5. A reference flow cell should be prepared similarly but without the injection of sAC to allow for reference subtraction.

3. Kinetic Analysis 3.1. Inject the prepared dilutions of this compound over the sAC-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). 3.2. Monitor the association phase for a set period (e.g., 180-300 seconds). 3.3. Include buffer-only injections (blanks) for double referencing.

4. Dissociation 4.1. Following the association phase, switch to flowing only the running buffer over the sensor surface. 4.2. Monitor the dissociation phase for an extended period (e.g., 600-3600 seconds) to accurately measure the slow off-rate of this compound.

5. Regeneration 5.1. If the surface does not return to baseline after dissociation, a regeneration step may be necessary. Test mild regeneration solutions (e.g., a short pulse of low pH glycine or high salt) to find a condition that removes all bound analyte without denaturing the immobilized sAC. Given the high affinity of this compound, a long dissociation time may be preferable to harsh regeneration.

6. Data Analysis 6.1. Subtract the reference flow cell data from the active flow cell data for each injection. 6.2. Subtract the buffer-only injection data from the analyte injection data (double referencing). 6.3. Fit the processed sensorgrams to a suitable binding model, such as a 1:1 Langmuir binding model, to determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).

Conclusion

The SPR analysis of this compound binding to sAC provides critical insights into the molecular interactions that underpin its potential as a male contraceptive. The high affinity and notably slow dissociation rate of this compound are key parameters that contribute to its potent and durable inhibitory effect on sAC. The protocols and data presented here serve as a valuable resource for researchers in the field of drug development and reproductive biology who are investigating sAC inhibitors.

References

Troubleshooting & Optimization

potential off-target effects of TDI-11861

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TDI-11861. The information is based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of soluble adenylyl cyclase (sAC or ADCY10).[1][2] sAC is a crucial enzyme for sperm motility and maturation. By inhibiting sAC, this compound prevents the activation of sperm, rendering them temporarily immobile and unable to fertilize an egg.[1][3][4]

Q2: What is the known off-target activity of this compound based on preclinical studies?

A2: Preclinical safety profiling of this compound has demonstrated a high degree of specificity for sAC with a generally benign safety profile.[5] In comprehensive screening assays, this compound showed no significant activity against a wide range of other potential targets.[5]

Q3: Were any adverse effects observed in animal studies with this compound?

A3: In preclinical studies involving mice, this compound was well-tolerated.[6] No adverse effects on the animals' behavior or sexual function were observed.[7][8] Even at doses 15 times greater than the optimal in vitro dose administered daily for seven days, there was no toxicity to the testis and epididymis, nor an increased risk of kidney stone formation.[7] Studies on men who naturally lack the sAC enzyme have shown them to be generally healthy, with infertility being the primary phenotype.[4]

Q4: How quickly are the effects of this compound observed and how long do they last?

A4: The contraceptive effect of this compound is rapid. A single dose in mice immobilizes sperm in as little as 30 minutes to an hour.[4] The peak contraceptive effect, reaching 100%, lasts for approximately 2.5 hours.[3][4] Sperm begin to regain motility after about three hours, and fertility is typically restored to normal within 24 hours.[3][4]

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed after this compound treatment in my in vitro model.

  • Possible Cause 1: Off-target effect. While preclinical data shows high specificity, it is crucial to rule out off-target effects in your specific experimental system.

  • Troubleshooting Step 1: Perform a dose-response experiment. An off-target effect may have a different potency (IC50) than the known on-target effect on sAC.

  • Troubleshooting Step 2: Use a structurally unrelated sAC inhibitor as a control. If the phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect of sAC inhibition.

  • Troubleshooting Step 3: Attempt a rescue experiment. The effects of sAC inhibition can be rescued by adding cell-permeable cAMP analogs (e.g., dibutyryl-cAMP or 8-bromo-cAMP) to the media.[5] If the phenotype is reversed, it is likely an on-target effect.

Issue: Inconsistent results in sperm motility assays.

  • Possible Cause 1: Compound stability and dilution. this compound has a long residence time on the sAC enzyme, meaning it remains bound and inhibitory even after dilution.[5][6] However, experimental conditions can vary.

  • Troubleshooting Step 1: Ensure consistent timing between this compound administration and sample analysis.

  • Troubleshooting Step 2: When performing dilution steps, be aware that the inhibitory effect of this compound can persist.[5] This is a feature of the compound's design.

  • Possible Cause 2: Vehicle effects. The vehicle used to dissolve this compound could have independent effects on sperm motility.

  • Troubleshooting Step 1: Always run a vehicle-only control group to assess the baseline motility and behavior of the sperm in your assay conditions.

Data on Specificity and Safety

Table 1: In Vitro Specificity of this compound

Assay TypeNumber of Targets ScreenedResult
General Safety Panel46 (ion channels, GPCRs, kinases, nuclear receptors)No significant activity[5]
Kinase Panel> 310No significant activity[5]
hERG ElectrophysiologyNot specifiedNo significant activity[5]
Glutathione TrappingNot specifiedNegative[5]
AMES TestNot specifiedNegative[5]

Experimental Protocols

Protocol: Assessing Off-Target Effects Using a Cellular Rescue Experiment

  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at the desired concentration. Include a vehicle-only control group.

  • Rescue Condition: In a parallel set of wells, co-administer this compound with a cell-permeable cAMP analog (e.g., 1 mM dibutyryl-cAMP or 8-bromo-cAMP).

  • Incubation: Incubate the cells for the desired experimental duration.

  • Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., morphology, gene expression, protein phosphorylation) using appropriate assays.

  • Interpretation: If the phenotype observed with this compound alone is reversed or diminished in the rescue condition, this strongly suggests the phenotype is a result of on-target sAC inhibition.

Visualizations

TDI_11861_Mechanism_of_Action cluster_sperm Sperm Cell Bicarbonate Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Motility Sperm Motility & Capacitation PKA->Motility Phosphorylates Targets TDI_11861 This compound TDI_11861->sAC Inhibits

Caption: Mechanism of action of this compound in inhibiting sperm motility.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound DoseResponse Q: Is the effect dose-dependent with an IC50 similar to sAC inhibition? Start->DoseResponse ControlInhibitor Q: Does a structurally different sAC inhibitor cause the same effect? DoseResponse->ControlInhibitor Yes OffTarget Conclusion: Potential OFF-TARGET effect (Investigate further) DoseResponse->OffTarget No RescueExpt Q: Can the phenotype be rescued by adding exogenous cAMP? ControlInhibitor->RescueExpt Yes ControlInhibitor->OffTarget No OnTarget Conclusion: Likely ON-TARGET effect RescueExpt->OnTarget Yes RescueExpt->OffTarget No

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Optimizing TDI-11861 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of TDI-11861 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new in vitro experiment?

A1: For a new experimental setup, it is advisable to perform a dose-response curve to determine the optimal concentration. Based on published data, a good starting point for this compound is in the low nanomolar range. The reported IC50 values are 3.3 nM in biochemical assays and 5.5 nM to 7 nM in cellular assays for inhibiting soluble adenylyl cyclase (sAC).[1][2] A broader concentration range to test could be from 1 nM to 100 nM.

Q2: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?

A2: There are several potential reasons for a lack of inhibitory effect:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration in your system.

  • Compound Solubility: While this compound has good solubility, improper dissolution can lead to a lower effective concentration.[3] Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your experimental medium.

  • Cellular Penetration: Although this compound is cell-permeable, different cell types can have varying rates of compound uptake.[2] You may need to adjust the incubation time or concentration.

  • Presence of High Protein Concentrations: If your culture medium contains a high concentration of proteins, this compound may bind to these proteins, reducing its free concentration and availability to inhibit sAC. Consider this when preparing your working solutions.

Q3: At what concentration does this compound become cytotoxic?

A3: this compound has been shown to be non-cytotoxic at effective concentrations for sAC inhibition.[2][4] In vitro studies have not reported mutagenic or cytotoxic risks.[4] However, it is always good practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line, especially if you plan to use concentrations significantly higher than the reported IC50 values.

Q4: How should I prepare and store my this compound stock solutions?

A4: this compound is soluble in DMSO and ethanol up to 100 mM. It is recommended to prepare a high-concentration stock solution in DMSO. For storage, keep the stock solution at -20°C or -80°C to ensure stability.[5] When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[5] Avoid repeated freeze-thaw cycles.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[3][6] sAC is an enzyme that produces the second messenger cyclic AMP (cAMP).[7] In sperm, sAC is activated by bicarbonate, leading to an increase in cAMP, which is crucial for sperm motility and capacitation.[3][6] this compound binds to sAC, preventing the production of cAMP and thereby inhibiting these processes.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments Variability in cell density, passage number, or reagent preparation.Standardize your experimental protocol. Ensure consistent cell seeding densities and use cells within a defined passage number range. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Incomplete dissolution of this compound.Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming or vortexing may aid dissolution.
High background signal in cAMP assays Endogenous sAC activity or non-specific assay interference.Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control for sAC inhibition if available. Consider using a specific sAC activator to confirm the inhibitory effect of this compound.
Observed off-target effects High concentration of this compound.Perform a dose-response curve to identify the lowest effective concentration with minimal off-target effects. This compound is reported to be highly selective for sAC over transmembrane adenylyl cyclases (tmACs).[3] However, at very high concentrations, the risk of off-target effects increases.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various in vitro studies.

ParameterValueAssay TypeSpeciesReference
IC50 3.3 nMBiochemical (purified sAC protein)Human[2][5][9]
IC50 5.5 nMCellularNot Specified[2]
IC50 7 nMCellular (sAC-overexpressing rat 4-4 cells)Rat[1]
Kd 1.4 nMSurface Plasmon Resonance (SPR)Human[2][5]
Solubility Up to 100 mM in DMSO and ethanol
Permeability (PAMPA) 463 nm/sParallel Artificial Membrane Permeability Assay[3]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound in a Cellular cAMP Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based cyclic AMP (cAMP) assay.

1. Cell Culture and Seeding:

  • Culture your cells of interest to ~80% confluency.
  • Seed the cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the this compound stock solution in serum-free medium to create a range of concentrations (e.g., 1 nM to 1 µM). Also, prepare a vehicle control (DMSO in medium).

3. Cell Treatment:

  • Remove the culture medium from the cells.
  • Add the prepared this compound dilutions and the vehicle control to the respective wells.
  • Incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound uptake and sAC inhibition.[5][10]

4. sAC Stimulation and cAMP Measurement:

  • Stimulate sAC activity by adding a known activator, such as bicarbonate (e.g., 25 mM), to each well.
  • Incubate for a specific duration to allow for cAMP production.
  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

5. Data Analysis:

  • Normalize the cAMP levels to the vehicle control.
  • Plot the normalized cAMP levels against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Sperm Capacitation Assay

This protocol describes how to assess the effect of this compound on sperm capacitation in vitro.

1. Sperm Preparation:

  • Isolate sperm from the cauda epididymis of a mouse or use human semen samples.
  • Wash the sperm in a non-capacitating medium to remove seminal plasma.

2. Pre-incubation with this compound:

  • Resuspend the sperm in a non-capacitating medium.
  • Add different concentrations of this compound or a vehicle control to the sperm suspension.
  • Pre-incubate the sperm with the compound for a specific time (e.g., 15 minutes).

3. Induction of Capacitation:

  • Induce capacitation by diluting the sperm into a capacitating medium containing bicarbonate (e.g., 25 mM) and other essential components like BSA and calcium.
  • Incubate the sperm under capacitating conditions for a defined period (e.g., 60-90 minutes).

4. Assessment of Capacitation:

  • Evaluate hallmarks of capacitation, such as:
  • Sperm Motility and Hyperactivation: Analyze sperm movement patterns using a computer-assisted sperm analysis (CASA) system.
  • Acrosome Reaction: Assess the acrosome status using a fluorescent lectin stain (e.g., PNA-FITC) and flow cytometry or fluorescence microscopy.
  • Protein Tyrosine Phosphorylation: Analyze changes in protein phosphorylation patterns by Western blotting using an anti-phosphotyrosine antibody.

5. Data Analysis:

  • Quantify the percentage of hyperactivated sperm, acrosome-reacted sperm, or the intensity of tyrosine phosphorylation.
  • Compare the results from the this compound-treated groups to the vehicle control to determine the inhibitory effect on capacitation.

Visualizations

TDI11861_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Bicarbonate Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP to TDI11861 This compound TDI11861->sAC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Motility Sperm Motility & Capacitation PKA->Motility Promotes Experimental_Workflow_IC50 start Start cell_culture Cell Seeding (96-well plate) start->cell_culture compound_prep Prepare this compound Serial Dilutions cell_culture->compound_prep treatment Treat Cells with This compound compound_prep->treatment stimulation Stimulate sAC (e.g., Bicarbonate) treatment->stimulation measurement Measure Intracellular cAMP stimulation->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end Troubleshooting_Logic start No/Low Inhibition Observed check_conc Is Concentration Optimized? start->check_conc check_solubility Is Compound Fully Dissolved? check_conc->check_solubility Yes perform_dose_response Perform Dose-Response Experiment check_conc->perform_dose_response No check_incubation Is Incubation Time Sufficient? check_solubility->check_incubation Yes re_dissolve Re-prepare Stock/Working Solutions check_solubility->re_dissolve No increase_incubation Increase Incubation Time check_incubation->increase_incubation No contact_support Consult Further Technical Support check_incubation->contact_support Yes perform_dose_response->start re_dissolve->start increase_incubation->start

References

Technical Support Center: TDI-11861

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of TDI-11861 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] It is soluble up to 100 mM in both DMSO and ethanol.[1] For in vitro studies, a stock solution can be prepared by dissolving this compound in DMSO.[2][3] It is recommended to use ultrasonic agitation to aid dissolution in DMSO.[3][4][5]

Q2: What are the recommended storage conditions for this compound?

A2: The storage conditions for this compound depend on whether it is in solid form or in solution.

  • Solid Form: As a solid, this compound is stable for at least four years when stored at -20°C.[2][6] It can also be stored at -20°C for 3 years or at 4°C for 2 years.[3]

  • In Solvent: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the solid this compound in the solvent of choice, such as DMSO.[2] The solvent should be purged with an inert gas.[2] For example, to prepare a 50 mg/mL solution in DMSO, ultrasonic agitation may be necessary.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer. Limited aqueous solubility of this compound.While direct aqueous solubility data is not extensively published, its log D value of 2.89 suggests moderate lipophilicity.[7] When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is kept low and compatible with your experimental system. If precipitation occurs, consider using a lower final concentration of this compound or incorporating a surfactant or co-solvent in your buffer, if your experimental design permits.
Loss of compound activity over time in an experiment. Potential degradation of this compound in the experimental medium.While specific degradation pathways are not detailed in the available literature, it is best practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If an experiment runs for an extended period, consider the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure).
Inconsistent experimental results. Improper storage or handling of this compound.Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and for the specified durations.[2][3][4][6] Always use high-purity solvents for preparing solutions.

Experimental Protocols

General Protocol for Assessing Compound Stability in Solution

While specific stability studies for this compound are not publicly available, researchers can assess its stability in their experimental solutions using a general protocol involving High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Dilute the stock solution into the desired experimental buffer or medium to the final working concentration.

  • Incubate the solution under the conditions to be tested (e.g., specific temperature, pH, light exposure).

  • Take aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the aliquots by HPLC or LC-MS to determine the concentration of the parent compound (this compound).

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.

Visualizations

This compound Handling and Storage Workflow

The following diagram outlines the recommended workflow for handling and storing this compound to ensure its stability and integrity for experimental use.

TDI11861_Workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_quality_control Quality Control Solid Solid this compound (Store at -20°C) Dissolve Dissolve in appropriate solvent (e.g., DMSO with sonication) Solid->Dissolve Prepare fresh or use stored stock StockSolution Stock Solution in DMSO/Ethanol (Store at -80°C or -20°C) Dilute Dilute to working concentration in experimental buffer StockSolution->Dilute Dissolve->StockSolution Store aliquots Experiment Perform Experiment Dilute->Experiment QC Assess Stability (e.g., via HPLC) Experiment->QC Optional: Monitor stability during long experiments

Caption: Workflow for handling and storing this compound.

Logical Diagram for Troubleshooting Stability Issues

This diagram provides a logical approach to troubleshooting potential stability issues with this compound during experimentation.

Troubleshooting_Logic Start Inconsistent or Unexpected Experimental Results CheckStorage Verify Storage Conditions (Temp, Duration) Start->CheckStorage CheckHandling Review Solution Preparation (Solvent, Concentration) CheckStorage->CheckHandling Storage OK Consult Consult Technical Support CheckStorage->Consult Improper Storage CheckPurity Assess Purity of Solid Compound CheckHandling->CheckPurity Handling OK CheckHandling->Consult Improper Handling PerformStability Conduct Stability Study in Experimental Buffer CheckPurity->PerformStability Purity Confirmed CheckPurity->Consult Purity Issue PerformStability->Consult If degradation is observed

Caption: Troubleshooting logic for this compound stability.

References

Technical Support Center: TDI-11861 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TDI-11861 in vivo. The following information is designed to address specific issues users might encounter during their experiments, with a focus on minimizing variability and ensuring reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation and Administration

Q1: I am observing precipitation or inconsistent solubility when preparing this compound for oral gavage. What could be the cause and how can I resolve it?

A1: this compound has low aqueous solubility, which can lead to formulation challenges and variability in dosing.

Troubleshooting Steps:

  • Vehicle Selection: Due to its hydrophobic nature, this compound requires a co-solvent system for in vivo administration. A common starting point is a mixture of DMSO and a solubilizing agent like PEG300, further diluted in saline or water.

  • Sonication: After dissolving this compound in an organic solvent, use sonication to aid in its dispersion when adding the aqueous component.

  • Warming: Gently warming the formulation to 37°C can help improve solubility and reduce viscosity, making it easier to administer.

  • Fresh Preparation: Always prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.

Recommended Formulation Protocol (Oral Gavage):

  • Dissolve the required amount of this compound in a minimal amount of DMSO.

  • Add a solubilizing agent such as PEG300 and vortex thoroughly.

  • Slowly add sterile saline or water to the desired final concentration while continuously vortexing or sonicating.

  • Visually inspect the solution for any particulates before administration.

Table 1: Example Formulation for this compound Oral Administration

ComponentExample ConcentrationPurpose
This compound5 mg/mLActive Pharmaceutical Ingredient
DMSO10%Primary Solvent
PEG30040%Solubilizing Agent
Saline50%Vehicle

Q2: I am seeing high variability in the plasma concentrations of this compound between animals in the same cohort. What are the potential sources of this variability?

A2: High pharmacokinetic variability is a common challenge, especially with compounds that have low oral bioavailability like this compound.[1]

Potential Causes and Solutions:

  • Inconsistent Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize user-dependent variability. The gavage needle should be inserted gently and the formulation administered slowly and consistently.

  • Formulation Instability: If the compound is not fully solubilized or precipitates out of solution, the actual dose administered can vary. Refer to the formulation troubleshooting guide (Q1).

  • Food and Water Intake: Differences in food consumption can affect the absorption of orally administered compounds. Standardize the fasting period before dosing.

  • Animal Stress: Stress can alter gastrointestinal motility and blood flow, impacting drug absorption. Handle animals consistently and minimize stress before and during the experiment.

Experimental Workflow to Minimize Dosing Variability

G cluster_prep Preparation cluster_animal Animal Handling cluster_admin Administration cluster_post Post-Dosing A Accurate Weighing of this compound B Consistent Formulation (See Q1) A->B C Fresh Preparation Before Each Use B->C F Accurate Volume Calculation (based on body weight) C->F D Standardized Fasting (e.g., 4 hours) E Consistent Handling to Minimize Stress D->E G Proper Oral Gavage Technique E->G F->G H Consistent Administration Speed G->H I Standardized Observation Period J Consistent Sample Collection Times I->J

Figure 1: Workflow to minimize variability in this compound administration.

Efficacy and Pharmacodynamics

Q3: The observed effect of this compound on sperm motility is not as pronounced or consistent as expected. What could be the reasons?

A3: Several factors can influence the in vivo efficacy of this compound on sperm motility.

Troubleshooting Steps:

  • Sub-therapeutic Dose: The low oral bioavailability of this compound (around 11% in mice) necessitates a sufficiently high dose to achieve therapeutic concentrations.[1] Consider performing a dose-response study to determine the optimal dose in your animal model.

  • Timing of Assessment: The contraceptive effect of this compound is rapid but also reversible.[2][3] Ensure that sperm motility is assessed within the expected window of efficacy (e.g., 30 minutes to 2.5 hours post-dose in mice).[3][4]

  • Sperm Collection and Handling: The method of sperm collection and the diluents used can impact motility measurements. Standardize the procedure for isolating sperm from the cauda epididymis and use a consistent, validated diluent.

  • In Vitro vs. In Vivo Correlation: Ensure that the in vitro assays used to characterize this compound are predictive of its in vivo activity.

Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice

RouteDose (mg/kg)Cmax (µM)Tmax (h)Bioavailability (F%)
IV22.5--
PO100.450.2511
PO506.10.25-

Data adapted from Miller M, et al. J Med Chem. 2022.[1]

Q4: I am observing variability in cAMP level measurements in sperm samples from treated animals. How can I improve the consistency of these measurements?

A4: Measurement of cyclic AMP (cAMP) can be sensitive to experimental conditions.

Potential Causes and Solutions:

  • Sample Lysis: Incomplete lysis of sperm cells will lead to an underestimation of intracellular cAMP levels. Ensure the lysis buffer and protocol are optimized for sperm.

  • Phosphodiesterase (PDE) Activity: PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your lysis buffer to prevent cAMP degradation.

  • Assay Sensitivity and Range: Use a cAMP assay kit with a sensitivity range appropriate for the expected cAMP concentrations in your samples. Perform a standard curve in every experiment.

  • Platelet Contamination: Platelets are a rich source of adenylyl cyclase and can contribute to background cAMP levels. Minimize platelet contamination during sample preparation.

Signaling Pathway of this compound Action

G Bicarbonate Bicarbonate (in Semen) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts TDI11861 This compound TDI11861->sAC Inhibits ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Motility Sperm Motility and Capacitation PKA->Motility Phosphorylates Downstream Targets

Figure 2: Simplified signaling pathway illustrating the mechanism of action of this compound.

Animal and Experimental Design

Q5: What are some key considerations in the experimental design to minimize inter-animal variability?

A5: A well-controlled experimental design is crucial for obtaining reproducible data.

Key Considerations:

  • Animal Characteristics: Use animals of the same strain, age, and weight range. House animals under standardized conditions (light-dark cycle, temperature, humidity).

  • Randomization and Blinding: Randomize animals into treatment groups to avoid bias. Where possible, blind the investigators to the treatment allocation during administration and data analysis.

  • Acclimatization: Allow animals to acclimatize to the facility and handling procedures for at least one week before starting the experiment.

  • Control Groups: Always include a vehicle control group that receives the same formulation without the active compound.

Logical Flow for Troubleshooting Inconsistent In Vivo Results

G Start Inconsistent In Vivo Results Formulation Check Formulation (Solubility, Stability) Start->Formulation Dosing Review Dosing Procedure (Technique, Volume) Formulation->Dosing OK Solution1 Optimize Vehicle and Preparation Protocol Formulation->Solution1 Issue Found Timing Verify Timing of Endpoint Assessment Dosing->Timing OK Solution2 Standardize Gavage Technique Dosing->Solution2 Issue Found Assay Validate Endpoint Assay Performance Timing->Assay OK Solution3 Adjust Time Points for Measurement Timing->Solution3 Issue Found Animal Assess Animal Factors (Health, Stress) Assay->Animal OK Solution4 Re-validate Assay with Controls Assay->Solution4 Issue Found Solution5 Ensure Consistent Animal Husbandry Animal->Solution5 Issue Found

References

TDI-11861 selectivity against other adenylyl cyclases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TDI-11861, a potent and selective inhibitor of soluble adenylyl cyclase (sAC).

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for soluble adenylyl cyclase (sAC) over transmembrane adenylyl cyclases (tmACs)?

A1: this compound is highly selective for sAC (ADCY10). Studies have shown that it has no appreciable activity against several isoforms of tmACs, including ADCY1, ADCY2, ADCY5, ADCY8, and ADCY9, at concentrations up to 10 μM[1]. This high degree of selectivity is a key feature of the compound.

Q2: What is the potency of this compound against sAC?

A2: this compound is a highly potent inhibitor of sAC. It has a biochemical half-maximal inhibitory concentration (IC50) of approximately 3 nM and a dissociation constant (Kd) of 1.4 nM.[2][3][4] In cellular assays, the IC50 for sAC-dependent cAMP accumulation is around 7 nM.[3]

Q3: Has the selectivity of this compound been evaluated against other protein targets?

A3: Yes, the selectivity of this compound has been extensively profiled. It has been tested against a panel of 322 kinases and 46 other relevant drug targets, including GPCRs, ion channels, and nuclear receptors, and showed no significant activity.[1]

Q4: My experiment to assess off-target effects on tmACs shows some inhibition. What could be the reason?

A4: While this compound is highly selective, experimental conditions can influence results. Ensure that the concentration of this compound used is appropriate and that the assay conditions are optimized. High concentrations of any compound can sometimes lead to non-specific effects. We recommend running appropriate vehicle controls and concentration-response curves. If the issue persists, consider the specific tmAC isoform and the assay format, as some detection methods can be prone to interference.

Q5: I am not observing the expected level of sAC inhibition in my cellular assay. What are the potential causes?

A5: Several factors could contribute to this:

  • Cell Permeability: While this compound has good permeability, differences in cell lines and culture conditions can affect compound uptake.

  • Compound Stability: Ensure the compound has been stored correctly and is not degraded. Prepare fresh dilutions for your experiments.

  • Assay Conditions: The levels of sAC activators, such as bicarbonate and calcium, in your assay medium can influence the apparent potency of the inhibitor.

  • Cellular sAC Expression: The level of sAC expression in your cell line can impact the observed inhibition.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetIC50 / ActivityReference(s)
Soluble Adenylyl Cyclase (sAC/ADCY10) ~3 nM [2][3]
Transmembrane Adenylyl Cyclase 1 (ADCY1)No significant activity at 10 µM[1]
Transmembrane Adenylyl Cyclase 2 (ADCY2)No significant activity at 10 µM[1]
Transmembrane Adenylyl Cyclase 5 (ADCY5)No significant activity at 10 µM[1]
Transmembrane Adenylyl Cyclase 8 (ADCY8)No significant activity at 10 µM[1]
Transmembrane Adenylyl Cyclase 9 (ADCY9)No significant activity at 10 µM[1]
Kinase Panel (322 kinases)No significant activity[1]
Other Targets (46 GPCRs, ion channels, etc.)No significant activity[1]

Experimental Protocols

Protocol 1: In Vitro Adenylyl Cyclase Activity Assay

This protocol is a generalized method for determining the enzymatic activity of adenylyl cyclases and assessing the inhibitory potential of compounds like this compound.

Materials:

  • Purified recombinant human sAC or tmAC isoforms

  • This compound

  • ATP (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and/or MnCl2)

  • Activators (as required, e.g., bicarbonate and Ca2+ for sAC, Forskolin for most tmACs)

  • cAMP detection kit (e.g., Lance, HTRF, or ELISA-based)

  • 96-well or 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the assay buffer.

  • In a microplate, add the adenylyl cyclase enzyme to the assay buffer.

  • Add the diluted this compound or vehicle control to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • If required for the specific AC isoform, add the appropriate activator.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the reaction for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding EDTA or a specific stop reagent).

  • Measure the amount of cAMP produced using the chosen detection method.

  • Plot the concentration of this compound against the adenylyl cyclase activity to determine the IC50 value.

Protocol 2: Jump Dilution Recovery Assay

This assay is used to assess the dissociation rate (off-rate) of an inhibitor from its target enzyme. A slow off-rate, as is the case for this compound, is indicative of a long residence time at the target.

Materials:

  • Purified recombinant human sAC

  • This compound

  • ATP

  • Assay Buffer

  • cAMP detection kit

Procedure:

  • Pre-incubate a concentrated solution of sAC (e.g., 5x the final assay concentration) with a concentration of this compound that is significantly above its IC50 (e.g., 10x IC50) for a sufficient time to reach binding equilibrium (e.g., 15 minutes).

  • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the standard adenylyl cyclase activity assay mixture containing ATP. This dilution reduces the concentration of the free inhibitor to a level well below its IC50, effectively preventing re-binding.

  • Initiate the measurement of cAMP production at various time points immediately following the dilution.

  • The rate of recovery of enzyme activity over time reflects the dissociation rate of the inhibitor from the enzyme.

  • Plot the enzyme activity versus time to determine the off-rate (koff) of the inhibitor.

Visualizations

cluster_sAC Soluble Adenylyl Cyclase (sAC) Pathway bicarbonate Bicarbonate (HCO₃⁻) sAC sAC (ADCY10) bicarbonate->sAC activates calcium Calcium (Ca²⁺) calcium->sAC activates cAMP cAMP sAC->cAMP catalyzes ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA activates EPAC EPAC cAMP->EPAC activates downstream Downstream Cellular Responses (e.g., Sperm Motility) PKA->downstream EPAC->downstream TDI11861 This compound TDI11861->sAC inhibits cluster_workflow Experimental Workflow: AC Selectivity Assay start Prepare Serial Dilution of this compound preincubation Pre-incubate AC enzyme with this compound or Vehicle start->preincubation activation Add Activator (if required) preincubation->activation reaction Initiate Reaction with ATP activation->reaction incubation Incubate at Controlled Temperature reaction->incubation stop Stop Reaction incubation->stop detection Measure cAMP Production stop->detection analysis Analyze Data and Determine IC50 detection->analysis cluster_logic Logical Relationship of this compound Selectivity TDI11861 This compound sAC Soluble Adenylyl Cyclase (sAC) TDI11861->sAC High Affinity Binding (Potent Inhibition) tmACs Transmembrane Adenylyl Cyclases (tmACs) TDI11861->tmACs No Significant Binding (High Selectivity) other_targets Other Off-Targets (Kinases, GPCRs, etc.) TDI11861->other_targets No Significant Binding (Clean Profile)

References

troubleshooting TDI-11861 delivery in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TDI-11861 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC).[1][2][3] sAC is a crucial enzyme for sperm motility and maturation.[4][5][6] By inhibiting sAC, this compound prevents the activation of sperm, rendering them unable to swim and fertilize an egg.[4] This mechanism is being explored for on-demand, non-hormonal male contraception.[2][7]

Q2: What are the key in vitro and in vivo activities of this compound?

A2: this compound demonstrates high potency in both biochemical and cellular assays. It has been shown to effectively block sperm capacitation and motility in vitro.[1][3] In animal models, specifically mice, a single oral or intraperitoneal dose has been shown to induce a temporary and reversible contraceptive effect.[2][5][8]

Q3: What is the recommended storage condition for this compound?

A3: For long-term storage, this compound should be stored at -20°C for up to one month or -80°C for up to six months.[8]

Q4: What are the reported solubility characteristics of this compound?

A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[1] However, its limited aqueous solubility has been noted as a challenge for chronic in vivo delivery.[9]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueReference
Biochemical IC503.3 nM[1][8]
Cellular IC505.5 nM[1]
Cellular sAC-specific cAMP accumulation IC507 nM[1]
Binding Affinity (Kd)1.4 nM[1][8]

Table 2: In Vivo Efficacy of this compound in Mice

Dosage and Administration RouteObserved EffectDuration of EffectReference
50 mg/kg (single oral dose)Blocked essential sperm functionsUp to 2.5 hours[2]
50 mg/kg (single injection)100% contraceptive effectUp to 2.5 hours[5]
50 mg/kg (single injection)91% contraceptive effect3.5 hours[5]
Single doseFull fertility recoveryBy 24 hours[5][7]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound for in vivo administration.

  • Question: I am having trouble preparing a stable and consistent formulation of this compound for my animal experiments. What can I do?

  • Answer: Due to the limited aqueous solubility of this compound, preparing a suitable vehicle for in vivo delivery can be challenging.[9]

    • Vehicle Selection: For oral gavage or intraperitoneal (IP) injection, consider using a vehicle system that can solubilize lipophilic compounds. A common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with a suitable aqueous vehicle such as a solution of polyethylene glycol (e.g., PEG400), propylene glycol, or a cyclodextrin-based formulation.

    • Sonication: After preparing the formulation, use a bath sonicator to aid in the dissolution and create a homogenous suspension.

    • Warming: Gently warming the vehicle (e.g., to 37°C) can sometimes improve solubility, but be cautious of potential compound degradation. Always check the stability of this compound at elevated temperatures.

    • Fresh Preparation: It is highly recommended to prepare the formulation fresh before each experiment to avoid precipitation and ensure consistent dosing.

Issue 2: Inconsistent or lack of efficacy in animal models.

  • Question: I am not observing the expected contraceptive effect in my animal model after administering this compound. What could be the reason?

  • Answer: Several factors could contribute to a lack of efficacy.

    • Formulation Issues: As mentioned above, poor solubility and precipitation of the compound can lead to inaccurate dosing. Ensure your formulation is homogenous and the compound is fully dissolved or in a stable suspension.

    • Route of Administration: The bioavailability of this compound may differ between oral gavage and IP injection. The original studies reported success with both methods.[2] If you are having issues with one route, consider trying the other.

    • Timing of Mating Studies: The contraceptive effect of this compound is rapid and transient. Mating studies in mice showed 100% efficacy when pairing occurred between 30 minutes and 2.5 hours post-dose.[2][7][10] Ensure your experimental window aligns with this timeframe.

    • Animal Strain and Metabolism: While the initial studies were conducted in CD-1 mice, metabolic differences in other strains could potentially alter the pharmacokinetic profile of this compound.

Issue 3: Concerns about potential off-target effects or toxicity.

  • Question: Are there any known off-target effects or toxicity associated with this compound in animal models?

  • Answer: The available studies in mice have reported a good safety and tolerability profile for this compound.[2] No adverse effects on animal behavior or mating were observed.[9][11] Furthermore, long-term administration did not result in any measured side effects on sperm function, fertility, or the physiology of other systems.[10] However, as with any experimental compound, it is crucial to monitor the animals closely for any signs of toxicity. If you observe any unexpected adverse events, consider performing a dose-response study to find the optimal therapeutic window with minimal side effects.

Experimental Protocols

Protocol: Preparation and Administration of this compound for Oral Gavage in Mice

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Bath sonicator

    • Oral gavage needles

  • Vehicle Preparation (Example: 10% DMSO, 40% PEG400, 50% Saline):

    • In a sterile tube, combine the required volumes of DMSO, PEG400, and saline.

    • Vortex thoroughly to ensure a homogenous mixture.

  • This compound Formulation (for a 50 mg/kg dose in a 20g mouse, dosing volume 10 mL/kg):

    • Calculate the required amount of this compound. For a 20g mouse, the dose is 1 mg.

    • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the vehicle to achieve the desired final concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonicate the tube in a bath sonicator for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure it is a homogenous suspension or solution.

  • Administration:

    • Administer the formulation to the mice via oral gavage using an appropriate gauge needle.

    • Ensure the formulation is well-mixed immediately before dosing each animal.

Visualizations

TDI11861_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Sperm) Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA PKA cAMP->PKA Activates Motility Sperm Motility & Capacitation PKA->Motility Promotes TDI11861 This compound TDI11861->sAC Inhibits

Caption: Signaling pathway of this compound in sperm.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Mating cluster_eval Evaluation A Prepare this compound Formulation C Administer Vehicle or This compound A->C B Randomize Animal Groups B->C D Pair Male and Female Mice (30 min - 2.5h post-dose) C->D E Monitor for Pregnancy D->E F Assess Sperm Motility (Optional) D->F

Caption: General experimental workflow for in vivo evaluation.

Troubleshooting_Tree Start Inconsistent or No In Vivo Efficacy Q1 Is the formulation homogenous and freshly prepared? Start->Q1 Sol1 Re-prepare formulation. Use sonication and/or co-solvents. Q1->Sol1 No Q2 Is the timing of mating within the effective window (0.5 - 2.5h)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Adjust the timing of mating experiments. Q2->Sol2 No Q3 Have you considered alternative administration routes (e.g., IP vs. Oral)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Consider trying an alternative route of administration. Q3->Sol3 No End Contact Technical Support for further assistance. Q3->End Yes A3_Yes Yes A3_No No Sol3->Start

Caption: Troubleshooting decision tree for in vivo experiments.

References

Validation & Comparative

A Comparative Guide to sAC Inhibitors: TDI-11861 vs. TDI-10229

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two notable inhibitors of soluble adenylyl cyclase (sAC), TDI-11861 and TDI-10229. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a comprehensive overview of their relative performance based on available experimental data.

Introduction

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a crucial intracellular source of the second messenger cyclic adenosine monophosphate (cAMP).[1] Unlike transmembrane adenylyl cyclases, sAC is activated by bicarbonate and calcium ions, playing a vital role in various physiological processes, including sperm motility and capacitation.[2][3] Consequently, sAC has emerged as a promising target for non-hormonal male contraception.[3] TDI-10229 was developed as a potent and orally bioavailable sAC inhibitor.[4][5] Building upon this scaffold, this compound was designed as a second-generation inhibitor with optimized properties.[1][6] This guide will dissect the efficacy, potency, and key physicochemical properties of these two compounds.

Mechanism of Action and Signaling Pathway

Both this compound and TDI-10229 are potent inhibitors of soluble adenylyl cyclase (sAC).[4][6] They exert their effects by binding to the enzyme and blocking its catalytic activity, thereby preventing the conversion of ATP to cAMP. This reduction in cAMP levels disrupts downstream signaling pathways that are dependent on this second messenger. A primary and well-studied consequence of sAC inhibition is the impairment of sperm motility, as cAMP is essential for the activation and capacitation of sperm.[2][7] By inhibiting sAC, these compounds effectively render sperm immotile, forming the basis of their contraceptive potential.[3]

sAC_Inhibition_Pathway Signaling Pathway of sAC Inhibition cluster_extracellular Extracellular/Semen cluster_intracellular Intracellular (Sperm) Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->cAMP PKA PKA Activation cAMP->PKA Motility Sperm Motility & Capacitation PKA->Motility Inhibitors This compound TDI-10229 Inhibitors->sAC Inhibits

Caption: Inhibition of the sAC signaling pathway by this compound and TDI-10229.

Comparative Efficacy and Potency

This compound demonstrates significantly improved potency and efficacy compared to its predecessor, TDI-10229. This is evident across biochemical assays, cellular assays, and in vivo studies.

Quantitative Data Summary
ParameterThis compoundTDI-10229Reference(s)
Biochemical IC50 3.3 nM195 nM[4][6]
Cellular IC50 (4-4 cells) 5.5 nM92 nM
Binding Affinity (KD) 1.4 nM176.0 nM[6]
Residence Time (SPR) 3181 s25 s
In Vivo Efficacy (Mice) 100% contraceptive effect at 2.5 hours post-injection.Less effective in vivo, with sperm recovering bicarbonate-induced cAMP responsiveness after dilution.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Soluble Adenylyl Cyclase (sAC) Activity Assay

This assay quantifies the enzymatic activity of purified sAC in the presence of inhibitors.

Protocol:

  • Purified recombinant human sAC protein is incubated with varying concentrations of the test compound (this compound or TDI-10229) or vehicle (DMSO) for 15 minutes to allow for binding.

  • The enzymatic reaction is initiated by the addition of a reaction mixture containing ATP, MgCl₂, CaCl₂, and NaHCO₃.

  • The reaction is allowed to proceed for a defined period, during which sAC converts ATP to cAMP.

  • The amount of cAMP produced is quantified, typically using methods such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

  • IC50 values are determined by plotting the percent inhibition of sAC activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

sAC_Activity_Assay_Workflow Workflow for In Vitro sAC Activity Assay cluster_workflow Experimental Steps start Start incubate Incubate purified sAC with inhibitor or vehicle start->incubate react Initiate reaction with ATP and cofactors incubate->react quantify Quantify cAMP produced react->quantify analyze Determine IC50 values quantify->analyze end End analyze->end

Caption: Workflow of the in vitro sAC activity assay.
Cellular cAMP Accumulation Assay

This assay measures the ability of the inhibitors to block sAC activity within a cellular context.

Protocol:

  • Human Embryonic Kidney (HEK) 293 cells stably overexpressing sAC (4-4 cells) are cultured in appropriate media.

  • Cells are pre-incubated with various concentrations of this compound or TDI-10229 for a short period.

  • The production of cAMP is then stimulated by adding a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), which prevents the degradation of cAMP.

  • After a defined stimulation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive ELISA or other sensitive detection methods.

  • Cellular IC50 values are calculated by plotting the inhibition of cAMP accumulation against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the binding affinity (KD) and the association (kon) and dissociation (koff) rates of the inhibitors to sAC.

Protocol:

  • Purified sAC protein is immobilized on a sensor chip surface.

  • A solution containing the inhibitor (this compound or TDI-10229) at various concentrations is flowed over the sensor chip, allowing for association with the immobilized sAC.

  • The association of the inhibitor is monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • After the association phase, a buffer solution without the inhibitor is flowed over the chip to monitor the dissociation of the inhibitor from sAC.

  • The resulting sensorgrams are analyzed to determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD), where KD = koff/kon. A longer residence time (1/koff) indicates a slower dissociation rate.

Conclusion

The experimental data clearly indicate that this compound is a superior sAC inhibitor compared to TDI-10229 in terms of both potency and in vivo efficacy. Its significantly lower IC50 and KD values, coupled with a dramatically longer residence time, suggest a more durable and effective inhibition of sAC. These characteristics make this compound a more promising candidate for applications requiring sustained target engagement, such as the development of an on-demand male contraceptive. For researchers investigating the physiological roles of sAC, this compound represents a more potent and reliable tool for achieving robust inhibition of the enzyme.

References

A Comparative Analysis of TDI-11861 and Other Soluble Adenylyl Cyclase (sAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the soluble adenylyl cyclase (sAC) inhibitor TDI-11861 with other notable sAC inhibitors. The information presented is based on available experimental data to assist researchers in evaluating its performance and potential applications, particularly in the context of non-hormonal contraception.

Introduction to Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a crucial enzyme in intracellular signaling. Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate and calcium ions and plays a vital role in various physiological processes, most notably sperm motility, capacitation, and the acrosome reaction, which are all essential for fertilization[1][2][3]. This makes sAC a promising target for the development of on-demand, non-hormonal male contraceptives[4][5].

Overview of sAC Inhibitors

Several sAC inhibitors have been developed over the years. Early inhibitors like KH7 and LRE1, while instrumental in initial studies, had limitations such as modest potency and off-target effects[6]. More recent drug discovery efforts have led to the development of more potent and specific inhibitors, including TDI-10229 and its successor, this compound[4][7]. This guide focuses on comparing this compound with its direct predecessor, TDI-10229, and another potent inhibitor, TDI-11891.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of this compound in comparison to other sAC inhibitors based on various in vitro and cellular assays.

Table 1: In Vitro Potency and Cellular Activity
InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)
This compound 3.3[7], 3[8]5.5[7], 7[8]
TDI-10229 160[7], 160[5]92[7], 102[5]
LRE1 7,80014,100
Table 2: Binding Kinetics (Surface Plasmon Resonance - SPR)
InhibitorK D (nM)k on (10^5 M^-1 s^-1)k off (10^-3 s^-1)Residence Time (s)
This compound 1.4[7]2.7[7]0.4[7]3181[7]
TDI-10229 175.6[7]2.4[7]39.8[7]25[7]

Note: Residence time is calculated as 1/k off.

Table 3: Residence Time Comparison (Jump Dilution Assay)
InhibitorResidence Time at 37°C (s)
This compound 391[9]
TDI-11891 1116[9]
TDI-10229 8[9]

Key Performance Advantages of this compound

This compound was developed as a second-generation sAC inhibitor with significant improvements over its predecessor, TDI-10229[7]. The data clearly indicates that this compound is a more potent inhibitor with a significantly longer residence time.

  • Potency: this compound exhibits approximately 50-fold greater potency in biochemical assays and around 15-fold greater potency in cellular assays compared to TDI-10229[8].

  • Binding Affinity and Residence Time: The enhanced potency of this compound is largely attributed to its remarkably slower dissociation rate (k off), resulting in a residence time that is over 100 times longer than that of TDI-10229 in SPR studies[7]. A longer residence time is a critical feature for an on-demand contraceptive, as it helps counteract the dilution effect that occurs upon ejaculation into the female reproductive tract[7][8].

  • In Vivo Efficacy: In preclinical mouse models, a single oral dose of this compound (50 mg/kg) was shown to induce a temporary contraceptive effect, blocking sperm motility and preventing pregnancy with 100% efficacy for up to 2.5 hours[4][10][11]. Full fertility was restored within 24 hours, demonstrating a reversible effect[4].

Signaling Pathway and Experimental Workflows

sAC Signaling Pathway in Sperm

Soluble adenylyl cyclase is a key regulator of sperm function. Upon activation by bicarbonate (HCO3-), sAC produces cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream proteins, leading to changes in ion flux, sperm motility, and capacitation—a series of physiological changes that sperm must undergo to be competent to fertilize an oocyte.

sAC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular HCO3- HCO3- sAC sAC HCO3-->sAC Activates cAMP cAMP sAC->cAMP Synthesizes PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Motility Sperm Motility & Capacitation Downstream->Motility TDI11861 This compound TDI11861->sAC Inhibits

Caption: The sAC signaling cascade in sperm and the inhibitory action of this compound.

Experimental Workflow: Jump Dilution Assay

The jump dilution assay is a functional method to assess the residence time of an inhibitor on its target enzyme. It measures the rate of recovery of enzyme activity after a rapid dilution of the pre-formed enzyme-inhibitor complex.

Jump_Dilution_Workflow cluster_preincubation Step 1: Pre-incubation cluster_dilution Step 2: Jump Dilution cluster_measurement Step 3: Measurement A sAC enzyme (high conc.) + Inhibitor (10x IC50) B Dilute 100-fold into assay buffer with substrate (ATP) A->B C Final inhibitor conc. is below IC50 D Measure cAMP production over time C->D E Rate of activity recovery reflects inhibitor dissociation rate D->E

Caption: Workflow of the jump dilution assay to determine inhibitor residence time.

Logical Comparison: this compound vs. TDI-10229

This diagram illustrates the key improvements of this compound over its predecessor.

Comparison_Diagram cluster_attributes Key Attributes TDI10229 TDI-10229 (First Generation) Potency Potency TDI10229->Potency Lower ResidenceTime Residence Time TDI10229->ResidenceTime Short (~25s) InVivoEfficacy In Vivo Efficacy TDI10229->InVivoEfficacy Limited TDI11861 This compound (Second Generation) TDI11861->Potency ~50x Higher TDI11861->ResidenceTime ~100x Longer (>3000s) TDI11861->InVivoEfficacy Demonstrated Contraception

Caption: Key advantages of this compound compared to TDI-10229.

Detailed Experimental Protocols

In Vitro sAC Biochemical Potency Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified sAC protein.

  • Protein: Recombinant purified human sAC protein (e.g., ~0.25 nM) is used[12][13].

  • Assay Buffer: The reaction is typically performed at 30°C in a buffer containing ATP (substrate), and divalent cations like Mg2+ and Ca2+ or Mn2+[5][13]. Bicarbonate (e.g., 40 mM) is included as the activator[5].

  • Procedure:

    • sAC protein is pre-incubated with varying concentrations of the inhibitor.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 30 minutes).

    • The amount of cAMP produced is quantified using methods like competitive ELISA or other immunoassays.

  • Data Analysis: The concentration of inhibitor that reduces sAC activity by 50% (IC50) is determined by fitting the dose-response data to a suitable model.

Cellular sAC Activity Assay

This assay assesses the inhibitor's ability to cross the cell membrane and inhibit sAC activity within a cellular context.

  • Cell Line: A cell line overexpressing sAC, such as rat 4-4 cells, is commonly used[7].

  • Procedure:

    • Cells are plated and allowed to adhere.

    • Cells are pre-incubated with various concentrations of the sAC inhibitor.

    • To measure cAMP accumulation primarily from sAC, phosphodiesterase (PDE) activity is blocked using a non-selective PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX)[12].

    • After a short incubation with IBMX (e.g., 5 minutes), the cells are lysed.

    • Intracellular cAMP levels are quantified.

  • Data Analysis: The cellular IC50 is calculated from the dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics (on-rate and off-rate) and affinity of an inhibitor to its target protein in real-time.

  • Setup: Purified sAC protein is immobilized on a sensor chip surface[13].

  • Procedure:

    • A running buffer is flowed over the chip to establish a stable baseline.

    • Different concentrations of the inhibitor are injected and flow over the sAC-coated surface, allowing for association.

    • The inhibitor solution is replaced with the running buffer, and the dissociation of the inhibitor from the protein is monitored.

  • Data Analysis: The sensorgrams (plots of response units vs. time) are fitted to a binding model (e.g., 1:1 binding) to determine the association rate constant (k on), the dissociation rate constant (k off), and the equilibrium dissociation constant (K D)[13]. The residence time is calculated as the reciprocal of the off-rate (1/k off).

Jump Dilution Adenylyl Cyclase Assay

This functional assay provides an alternative to SPR for determining the residence time of an inhibitor.

  • Procedure:

    • Pre-incubation: A high concentration of sAC protein (e.g., 25 nM) is pre-incubated with the inhibitor at a concentration typically 10-fold above its IC50 to ensure most of the enzyme is bound[12].

    • Jump Dilution: The enzyme-inhibitor complex is rapidly diluted (e.g., 100-fold) into an assay buffer containing the substrate (ATP). This dilution reduces the free inhibitor concentration to a level well below its IC50 (e.g., 0.1x IC50)[12].

    • Activity Measurement: The production of cAMP is measured at multiple time points following the dilution.

  • Data Analysis: The rate at which the enzyme activity recovers is proportional to the inhibitor's dissociation rate (k off). A slow recovery indicates a long residence time.

Conclusion

This compound represents a significant advancement in the development of soluble adenylyl cyclase inhibitors. Its high potency, slow dissociation rate, and long residence time are key attributes that make it a superior candidate for applications requiring sustained target engagement, such as on-demand male contraception[3][7][8]. The experimental data consistently demonstrates its improved pharmacological profile compared to its predecessor, TDI-10229. This guide provides the foundational data and methodologies for researchers to understand and further investigate the potential of this compound and other sAC inhibitors in their respective fields.

References

Validating the Efficacy of sAC Inhibitor TDI-11861 through Genetic Knockout Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data that confirms the on-target effect of TDI-11861, a potent inhibitor of soluble adenylyl cyclase (sAC), by mirroring the phenotype of sAC knockout mice. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by quantitative data, detailed experimental protocols, and illustrative pathway diagrams.

The development of targeted therapeutics relies on rigorous validation of a drug's mechanism of action. For this compound, a promising non-hormonal male contraceptive candidate, the gold standard for validation is the direct comparison of its pharmacological effects with the genetic knockout of its target, soluble adenylyl cyclase (sAC). This guide synthesizes the available experimental data to demonstrate that acute inhibition of sAC by this compound in wild-type animals effectively phenocopies the sterile phenotype observed in sAC knockout mice, confirming its specific on-target activity.

Quantitative Comparison of this compound Effects and sAC Knockout Phenotype

The primary validation of this compound's on-target effect comes from the striking similarity in the sperm motility phenotype between wild-type mice treated with the inhibitor and mice with a genetic deletion of the sAC gene (ADCY10). Both scenarios result in male infertility due to the inability of sperm to become motile.[1][2][3][4][5] The following table summarizes the key quantitative and qualitative comparisons.

ParameterWild-Type MiceWild-Type Mice + this compoundsAC Knockout (KO) MiceCitation
Fertility FertileTemporarily InfertileSterile[1][2][4]
Sperm Motility Progressively motileImmotile, showing only vibratory movementsImmotile, showing only vibratory movements[1][2][4]
Intracellular cAMP Levels in Sperm Basal levels, increase upon stimulationSignificantly reduced, bicarbonate-induced increase is blockedSignificantly reduced[1][4][6]
Response to Exogenous cAMP Analogs No significant effect on motilityMotility is rescuedMotility is rescued[2]
Mating Behavior NormalNormalNormal[4]

Experimental Protocols

The validation of this compound's effect relies on a combination of in vivo and in vitro experiments. Below are the generalized methodologies for the key experiments cited in this guide.

Animal Models and Drug Administration
  • Animal Models: Studies typically utilize adult male mice of a wild-type strain (e.g., C57BL/6) and a corresponding sAC knockout (Adcy10-/-) strain on the same genetic background.

  • This compound Administration: For in vivo studies, this compound is administered to wild-type mice, often via oral gavage or intraperitoneal (i.p.) injection. A typical dose for inducing temporary infertility in mice is 50 mg/kg.[4][6][7] Vehicle-treated animals serve as controls.

Sperm Motility Analysis
  • Sperm Collection: Sperm are collected from the cauda epididymis or, for post-coital studies, from the uterus of mated females.

  • Computer-Assisted Sperm Analysis (CASA): Sperm motility is quantified using a CASA system. Key parameters measured include the percentage of motile sperm, progressive motility, and curvilinear velocity (VCL).

  • In Vitro Rescue Experiments: To confirm that the motility defect is due to a lack of cAMP, immotile sperm from sAC knockout mice or this compound-treated mice are incubated with cell-permeable cAMP analogs (e.g., 8-Br-cAMP or db-cAMP) and a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[2]

Intracellular cAMP Measurement
  • Sample Preparation: Sperm are collected and incubated under capacitating (high bicarbonate) and non-capacitating conditions.

  • cAMP Assay: Intracellular cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or other sensitive immunoassays.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the sAC signaling pathway essential for sperm motility and the experimental logic used to validate the on-target effect of this compound.

sAC_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_sperm Sperm Cell Bicarbonate (HCO3-) Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate (HCO3-)->sAC Activates cAMP cAMP sAC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Motility Sperm Motility Downstream->Motility Enables

Caption: The sAC signaling cascade in sperm, initiated by bicarbonate.

Experimental_Validation_Logic cluster_wt Wild-Type Mouse cluster_ko sAC Knockout Mouse cluster_drug Wild-Type Mouse + this compound WT_sAC Functional sAC WT_Motility Motile Sperm (Fertile) WT_sAC->WT_Motility KO_sAC No Functional sAC KO_Motility Immotile Sperm (Infertile) KO_sAC->KO_Motility Validation Validation: Phenotype of (Wild-Type + this compound) matches Phenotype of (sAC Knockout) Drug_sAC sAC Inhibited by this compound Drug_Motility Immotile Sperm (Infertile) Drug_sAC->Drug_Motility

Caption: Experimental logic for validating this compound's on-target effect.

Conclusion

The convergence of evidence from studies on sAC knockout mice and wild-type mice treated with this compound provides a robust validation of the inhibitor's on-target effect. The pharmacological inhibition of sAC with this compound precisely mimics the genetic ablation of the enzyme, leading to a reversible, infertile phenotype characterized by immotile sperm. This strong correlation underscores the specificity of this compound for sAC and solidifies its potential as a viable non-hormonal male contraceptive. The detailed experimental protocols and clear understanding of the underlying signaling pathway provide a solid foundation for further research and development in this promising area of reproductive health.

References

Restoring Cellular Function: A Comparative Guide to cAMP Analog Rescue of TDI-11861 Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to rescue the cellular effects of TDI-11861, a potent inhibitor of soluble adenylyl cyclase (sAC), using cyclic AMP (cAMP) analogs. The data presented herein offers valuable insights for researchers studying sAC signaling pathways and for professionals in drug development exploring sAC as a therapeutic target.

This compound is a promising non-hormonal male contraceptive candidate that effectively reduces sperm motility and capacitation by inhibiting the production of the second messenger cAMP.[1][2] Understanding the reversibility of these effects is crucial for its development and for dissecting the downstream consequences of sAC inhibition. This guide focuses on rescue experiments where exogenous, cell-permeable cAMP analogs are used to bypass the this compound-induced blockade and restore normal cellular function, particularly in sperm.

Comparative Efficacy of cAMP Analogs in Rescuing Sperm Motility

The primary effect of this compound on sperm is the suppression of motility, which is a direct consequence of reduced intracellular cAMP levels. Rescue experiments have demonstrated that this effect is reversible upon the introduction of cell-permeable cAMP analogs. The two most commonly used analogs in these studies are 8-Bromo-cAMP (8Br-cAMP) and Dibutyryl-cAMP (db-cAMP).

8Br-cAMP has been shown to be more potent in restoring motility to sperm treated with this compound compared to db-cAMP, particularly in the absence of a phosphodiesterase (PDE) inhibitor.[3] This is attributed to the greater intracellular stability of 8Br-cAMP.[3] The inclusion of a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), enhances the efficacy of both analogs by preventing the degradation of cAMP.

Below is a summary of the dose-dependent rescue of progressive motility in this compound-treated mouse sperm by 8Br-cAMP in the presence of IBMX.

8Br-cAMP ConcentrationProgressive Motility (%) in this compound Treated Sperm (mean ± SEM)
0 µM~0%
10 µM~15%
100 µM~35%
1 mM~50%
Vehicle Control (no this compound)~55%

Data adapted from publicly available research demonstrating the dose-dependent recovery of motility.[4]

Rescue of Other sAC-Dependent Sperm Functions

Beyond motility, this compound inhibits other critical sperm functions necessary for fertilization, such as capacitation and the acrosome reaction. These processes are also cAMP-dependent and can be rescued by the addition of cAMP analogs. For instance, the block of the acrosome reaction in both mouse and human sperm by sAC inhibitors can be reversed by the application of db-cAMP in combination with IBMX.[5][6]

Comparison with Other sAC Inhibitors

The rescue of sAC inhibition by cAMP analogs is not unique to this compound. Similar rescue experiments have been successfully performed with other sAC inhibitors, demonstrating a conserved mechanism of action and a direct link between sAC activity, cAMP levels, and sperm function.

sAC InhibitorKey FeaturescAMP Analog Rescue
This compound High potency and long residence time.[5]Motility and acrosome reaction rescued by 8Br-cAMP and db-cAMP.[4][5]
TDI-10229 Lower potency and shorter residence time compared to this compound.[5]Effects on capacitation-induced PKA activation rescued by db-cAMP.[7]
KH7 An early, less potent sAC inhibitor.Inhibition of capacitation and motility can be rescued by db-cAMP.[8][9]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the relevant signaling pathway, the mechanism of this compound inhibition, the rescue by cAMP analogs, and a typical experimental workflow.

sAC_Signaling_Pathway sAC Signaling Pathway in Sperm cluster_activation Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC activates cAMP cAMP sAC->cAMP produces ATP ATP ATP->sAC substrate This compound This compound This compound->sAC inhibits PKA PKA cAMP->PKA activates Motility_Capacitation Sperm Motility & Capacitation PKA->Motility_Capacitation promotes

Caption: sAC signaling pathway and this compound inhibition.

Rescue_Experiment_Workflow Rescue Experiment Workflow cluster_groups Experimental Groups Sperm_Isolation Isolate Sperm (e.g., from mouse epididymis) Incubation_TDI Incubate with This compound Sperm_Isolation->Incubation_TDI Control_Group Control Group (Vehicle only) Sperm_Isolation->Control_Group Incubation_cAMP Add cAMP Analog (e.g., 8Br-cAMP) +/- IBMX Incubation_TDI->Incubation_cAMP TDI_Group This compound only Incubation_TDI->TDI_Group Analysis Analyze Sperm Function (e.g., CASA for motility) Incubation_cAMP->Analysis Rescue_Group This compound + cAMP Analog Incubation_cAMP->Rescue_Group Control_Group->Analysis TDI_Group->Analysis Rescue_Group->Analysis

Caption: Workflow for a cAMP analog rescue experiment.

Logical_Relationship Logical Relationship of Rescue sAC_Active Active sAC cAMP_Production cAMP Production sAC_Active->cAMP_Production sAC_Inactive Inactive sAC (this compound) No_cAMP No cAMP Production sAC_Inactive->No_cAMP Exogenous_cAMP Exogenous cAMP Analog sAC_Inactive->Exogenous_cAMP bypass Sperm_Function Normal Sperm Function cAMP_Production->Sperm_Function Impaired_Function Impaired Sperm Function No_cAMP->Impaired_Function Exogenous_cAMP->Sperm_Function restores

Caption: Logical flow of this compound's effect and cAMP rescue.

Experimental Protocols

Sperm Motility Rescue Assay
  • Sperm Isolation: Cauda epididymal sperm are isolated from mice into a non-capacitating medium (e.g., TYH medium).

  • Inhibitor Treatment: Sperm are incubated with this compound at a concentration known to inhibit motility (e.g., 10 µM) for a specified duration (e.g., 30 minutes). A vehicle control group (e.g., DMSO) is run in parallel.

  • Rescue Treatment: The this compound-treated sperm are then incubated with varying concentrations of a cell-permeable cAMP analog (e.g., 0-1 mM 8Br-cAMP) in the presence of a PDE inhibitor (e.g., 0.5 mM IBMX).

  • Motility Analysis: Sperm motility is assessed using a Computer-Assisted Sperm Analysis (CASA) system. Key parameters to measure include the percentage of motile sperm and the percentage of progressively motile sperm.

Acrosome Reaction Rescue Assay
  • Sperm Capacitation: Sperm are incubated in a capacitating medium containing bicarbonate and serum albumin for a sufficient time to induce capacitation (e.g., 90 minutes for mouse sperm).

  • Inhibitor Treatment: this compound is added to the capacitating medium to block the acrosome reaction.

  • Induction of Acrosome Reaction: The acrosome reaction is induced using a physiological inducer (e.g., progesterone for human sperm) or a calcium ionophore.

  • Rescue Treatment: A cell-permeable cAMP analog (e.g., 5 mM db-cAMP) and a PDE inhibitor (e.g., 500 µM IBMX) are added to a subset of the this compound-treated sperm to assess rescue.[5]

  • Staining and Analysis: The acrosomal status of the sperm is determined by staining with a fluorescent lectin (e.g., FITC-PNA) and visualized using fluorescence microscopy. The percentage of acrosome-reacted sperm is quantified.[10]

References

Comparison of TDI-11861 and Hormonal Male Contraceptives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of male contraception is undergoing a significant transformation, moving beyond traditional methods toward novel, reversible pharmacological agents. Two distinct strategies are at the forefront of this research: the non-hormonal, on-demand approach exemplified by the soluble adenylyl cyclase (sAC) inhibitor TDI-11861, and various hormonal methods designed to suppress sperm production. This guide provides an objective comparison of these approaches, presenting key experimental data, methodologies, and signaling pathways to inform researchers, scientists, and drug development professionals.

Quantitative Data Comparison

The following table summarizes the key characteristics and performance metrics of this compound compared to leading hormonal male contraceptive candidates.

FeatureThis compound (Non-Hormonal)Hormonal Contraceptives (e.g., DMAU, 11β-MNTDC, NES/T Gel)
Primary Target Soluble Adenylyl Cyclase (sAC) enzyme in sperm[1][2][3]Hypothalamic-Pituitary-Gonadal (HPG) axis (GnRH, LH, FSH)[4][5]
Mechanism of Action Inhibits sAC, preventing cAMP production necessary for sperm motility and capacitation[1][2][6]. Renders sperm immotile.Exogenous androgens +/- progestins suppress gonadotropin secretion, leading to reduced intratesticular testosterone and cessation of spermatogenesis[4][5][7].
Mode of Administration Oral, on-demand pill[8][9]Daily oral pills (DMAU, 11β-MNTDC), daily transdermal gel (NES/T), or long-acting injections[10][11][12][13].
Onset of Action Rapid. Contraceptive effect observed within 30 minutes to 2.5 hours in preclinical models[9][14][15].Slow. Requires 60-90 days of consistent use to suppress sperm count to contraceptive levels (≤1 million/mL)[16][17].
Reversibility Rapid. Fertility is restored within 24 hours in preclinical models[3][14][15].Slower. Sperm concentration typically recovers to fertile levels within 3-4 months after cessation[18].
Efficacy Data Preclinical (Mice): 100% effective in preventing pregnancy for up to 2.5 hours after a single oral dose in 52 mating attempts[9][14][15]. Efficacy drops to 91% at 3.5 hours[14][19].Clinical (Humans): High efficacy demonstrated in trials, comparable to female hormonal methods[4][7][20]. The target is suppression to ≤1 million sperm/mL[4][11]. The NES/T gel suppressed sperm to this level in ~89% of participants[21].
Reported Side Effects Preclinical (Mice): No adverse effects on mating behavior or overall health observed in short-term studies[8][15][19]. Human data is not yet available.Clinical (Humans): Mood changes, acne, weight gain, changes in libido, and slight suppression of HDL cholesterol are commonly reported[4][22][23][24].
Development Stage Preclinical[11][14]Phase I, II, and III Clinical Trials for various formulations[10][12].

Signaling Pathways and Mechanisms

The fundamental difference between this compound and hormonal contraceptives lies in their biological targets and the pathways they disrupt.

This compound: Direct Inhibition of Sperm Motility

This compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme essential for sperm function[8][9]. Upon ejaculation, bicarbonate in the seminal fluid activates sAC, leading to a rapid increase in cyclic AMP (cAMP)[2][25][26]. This cAMP surge is the critical trigger for sperm motility and capacitation—the final maturation steps required for fertilization[2][26]. By inhibiting sAC, this compound prevents this cAMP increase, leaving sperm unable to swim[1][6][19]. This mechanism provides an "on-demand" contraceptive effect that acts directly on the sperm.

TDI11861_Pathway Bicarbonate Bicarbonate (in Semen) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates ATP ATP sAC->ATP Converts TDI11861 This compound TDI11861->sAC Inhibits cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Motility Sperm Motility & Capacitation PKA->Motility Initiates

Caption: this compound inhibits sAC, blocking the cAMP surge required for sperm motility.

Hormonal Contraceptives: Systemic Suppression of Spermatogenesis

Hormonal methods utilize synthetic androgens, often combined with a progestin, to disrupt the Hypothalamic-Pituitary-Gonadal (HPG) axis[4]. These exogenous hormones provide negative feedback to the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH)[4][5]. The reduction in LH and FSH levels leads to a dramatic decrease in intratesticular testosterone, which is essential for spermatogenesis[7]. This effectively halts the production of new sperm, a process that takes weeks to achieve a contraceptive state[17].

Hormonal_Pathway cluster_testes Testicular Function Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + GnRH Testes Testes Pituitary->Testes + LH / FSH Spermatogenesis Spermatogenesis Testes->Spermatogenesis Supports Hormones Hormonal Contraceptive (Androgen +/- Progestin) Hormones->Hypothalamus Negative Feedback Hormones->Pituitary Negative Feedback GnRH GnRH LH_FSH LH & FSH Testosterone Intratesticular Testosterone

Caption: Hormonal contraceptives suppress the HPG axis to halt sperm production.

Experimental Protocols

Detailed methodologies are crucial for evaluating and comparing contraceptive candidates. Below are representative protocols for key experiments.

Protocol 1: Preclinical Contraceptive Efficacy of this compound in Mice

This protocol is based on the mating studies conducted to evaluate the on-demand contraceptive effect of this compound[9][15].

Objective: To determine the in vivo efficacy of a single oral dose of this compound in preventing pregnancy in female mice after mating with treated males.

Methodology:

  • Animal Model: Sexually mature male and female mice (e.g., C57BL/6 strain).

  • Drug Administration: Male mice are administered a single oral dose of this compound (e.g., 50 mg/kg) or a vehicle control[8][9].

  • Mating: At a specified time point post-administration (e.g., 30 minutes to 2.5 hours), each treated male is paired with a receptive female mouse[9]. Mating behavior is observed and recorded.

  • Efficacy Assessment: Females are separated from males after mating. The number of pregnancies is determined by monitoring for signs of pregnancy and confirmed by litter birth.

  • Data Analysis: The pregnancy rate in the this compound group is compared to the vehicle control group. A 0% pregnancy rate in the treatment group versus a typical rate (e.g., ~30%) in the control group indicates 100% contraceptive efficacy during the tested window[9][15].

  • Reversibility: To assess reversibility, the same males are re-paired with new females at later time points (e.g., 24 hours post-dose) to confirm the return of fertility[3].

TDI11861_Workflow start Select Male Mice grouping Randomize into Groups (this compound vs. Vehicle) start->grouping dosing Administer Single Oral Dose grouping->dosing pairing Pair with Receptive Females (0.5 - 2.5 hours post-dose) dosing->pairing mating Observe & Record Mating Behavior pairing->mating separation Separate Pairs mating->separation monitoring Monitor Females for Pregnancy separation->monitoring reversibility Re-pair Males at 24h to Test Reversibility separation->reversibility analysis Analyze Pregnancy Rates monitoring->analysis end Conclude Efficacy analysis->end

References

On-Demand Male Contraception: A Head-to-Head Comparison of TDI-11861 and Other Novel Non-Hormonal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new era in contraception is dawning, with significant advancements in the development of non-hormonal options for men. This guide provides a comprehensive comparison of TDI-11861, a promising on-demand male contraceptive, with other notable non-hormonal candidates in the pipeline: YCT-529, CDD-2807, and a GSK3α inhibitor, BRD0705. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical data, mechanisms of action, and experimental protocols to facilitate informed evaluation and future research.

Executive Summary

This compound distinguishes itself as a potent, reversible, and rapid-acting soluble adenylyl cyclase (sAC) inhibitor with on-demand potential.[1][2] Preclinical studies in mice have demonstrated 100% contraceptive efficacy within 2.5 hours of a single dose, with fertility fully restored within 24 hours.[2] In contrast, other promising non-hormonal agents like YCT-529 (a RARα antagonist), CDD-2807 (an STK33 inhibitor), and BRD0705 (a GSK3α inhibitor) primarily focus on disrupting spermatogenesis or sperm maturation, requiring a longer duration of treatment to achieve contraception and a more extended period for reversal.[3][4][5][6][7] This guide will delve into the quantitative preclinical data, detailed experimental methodologies, and the distinct signaling pathways targeted by each of these innovative contraceptive agents.

Data Presentation: Head-to-Head Comparison

FeatureThis compoundYCT-529CDD-2807BRD0705 (GSK3α Inhibitor)
Target Soluble Adenylyl Cyclase (sAC)Retinoic Acid Receptor alpha (RARα)Serine/Threonine Kinase 33 (STK33)Glycogen Synthase Kinase 3α (GSK3α)
Mechanism of Action Inhibits sperm motility and capacitationBlocks spermatogenesis by interfering with Vitamin A signalingReduces sperm count and motilityImpairs epididymal sperm maturation
Administration Route Oral / Intraperitoneal (in mice)OralIntraperitoneal (in mice)Intraperitoneal (in mice)
Onset of Contraception Within 30 minutes to 2.5 hours[8]~4 weeks (mice)[9]; ~2 weeks (primates)[3][9]~21 days (mice)[7]1 week (mice)[4]
Efficacy 100% pregnancy prevention (up to 2.5h in mice)[2]99% effective in preventing pregnancies (mice)[5]Significant reduction in fertility, with some dosages leading to no litters (mice)[7]Complete infertility (mice)[4]
Reversibility Fully reversible within 24 hours[2]~6 weeks (mice)[5][9]; 10-15 weeks (primates)[3][5][9]Fertility restored after ~53 days off the drug (mice)[7]Fertility regained within 6 weeks post-treatment (mice)[4]
Reported Side Effects (Preclinical) No observable side effects in mice[2]No significant side effects reported in mice or primates[3][9]No signs of toxicity, no accumulation in the brain, no alteration in testis size (mice)[7][10][11]Not explicitly detailed, but the study notes that the altered sperm phenotypes returned to normal after recovery.[4]
Key Advantage On-demand, rapid actionOral administration, high efficacyTargets a genetically validated contraceptive targetTargets a "male fertility kinase"

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Signaling Pathways

TDI11861_Pathway TDI11861 This compound sAC Soluble Adenylyl Cyclase (sAC) TDI11861->sAC Inhibits cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates SpermMotility Sperm Motility & Capacitation PKA->SpermMotility Promotes

Caption: this compound Mechanism of Action

YCT529_Pathway YCT529 YCT-529 RARa Retinoic Acid Receptor α (RARα) YCT529->RARa Antagonizes GeneTranscription Gene Transcription for Spermatogenesis RARa->GeneTranscription Regulates RetinoicAcid Retinoic Acid (Vitamin A metabolite) RetinoicAcid->RARa Binds to Spermatogenesis Spermatogenesis GeneTranscription->Spermatogenesis

Caption: YCT-529 Mechanism of Action
Experimental Workflows

Fertility_Trial_Workflow cluster_pretreatment Pre-treatment cluster_treatment Treatment Phase cluster_mating Mating Trial cluster_assessment Fertility Assessment AnimalAcclimation Animal Acclimation (e.g., 8-12 week old male mice) DrugAdmin Drug Administration (e.g., daily IP injection) AnimalAcclimation->DrugAdmin Mating Cohabitation with fertile female mice DrugAdmin->Mating PregnancyCheck Monitoring females for evidence of pregnancy Mating->PregnancyCheck LitterSize Recording number of pups PregnancyCheck->LitterSize

Caption: In Vivo Mouse Fertility Trial Workflow

Sperm_Analysis_Workflow cluster_collection Sperm Collection cluster_prep Sample Preparation cluster_analysis CASA Analysis cluster_params Parameter Measurement SpermHarvest Sperm harvested from cauda epididymis Dilution Sperm diluted in appropriate media SpermHarvest->Dilution CASA Computer-Assisted Sperm Analysis (CASA) Dilution->CASA Motility Total Motility (%) CASA->Motility ProgressiveMotility Progressive Motility (%) CASA->ProgressiveMotility VCL Curvilinear Velocity (VCL) CASA->VCL

Caption: Sperm Motility Analysis Workflow

Experimental Protocols

In Vivo Mouse Fertility Studies

A generalized protocol for assessing the contraceptive efficacy of the compounds in male mice is as follows:

  • Animal Models: Sexually mature male mice (e.g., C57BL/6 or CD1 strains, 8-12 weeks old) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • This compound: Administered as a single intraperitoneal (IP) injection at a specified dose (e.g., 50 mg/kg) at various time points before mating.[2]

    • YCT-529: Administered orally once daily for a specified duration (e.g., 4 weeks).[9]

    • CDD-2807: Administered via IP injection twice daily (e.g., 15 mg/kg) or once daily (e.g., 50 mg/kg) for 21 days.[6]

    • BRD0705: Administered via daily IP injections (e.g., 20 mg/kg) for one week.[4]

  • Mating Trials:

    • Following drug administration, each male mouse is cohabited with one or two proven fertile female mice.

    • For on-demand contraceptives like this compound, mating occurs within a specific window post-injection (e.g., 30 minutes to 2.5 hours).

    • For longer-acting agents, cohabitation may begin after the treatment period.

  • Fertility Assessment:

    • Female mice are monitored for signs of pregnancy (e.g., vaginal plug, weight gain).

    • The number of pregnant females and the number of pups per litter are recorded.

    • Contraceptive efficacy is calculated as the percentage reduction in pregnancies in the treated group compared to a vehicle-treated control group.

  • Reversibility Studies:

    • After the treatment period, the drug is withdrawn, and the male mice are re-paired with new fertile females at various time points.

    • Fertility is monitored until it returns to baseline levels.

Computer-Assisted Sperm Analysis (CASA)

This protocol outlines the general steps for quantitative analysis of sperm motility:

  • Sperm Collection: Sperm are collected from the cauda epididymis of treated and control male mice.

  • Sample Preparation: The collected sperm are diluted in a suitable buffer (e.g., Human Tubal Fluid medium) to an optimal concentration for analysis.

  • Analysis:

    • A sample of the sperm suspension is loaded into a specialized counting chamber (e.g., a Makler chamber).

    • The chamber is placed on the heated stage of a microscope equipped with a CASA system.

    • The software captures a series of images in rapid succession to track the movement of individual sperm heads.

  • Data Acquisition: The CASA system calculates various sperm motility parameters, including:

    • Total Motility: The percentage of sperm that are motile.

    • Progressive Motility: The percentage of sperm moving in a forward direction.

    • Curvilinear Velocity (VCL): The total distance traveled by a sperm head divided by the time elapsed.

    • Straight-Line Velocity (VSL): The straight-line distance from the beginning to the end of the sperm track divided by the time elapsed.

    • Average Path Velocity (VAP): The average velocity of the sperm head along its average path.

cAMP Immunoassay

This protocol is specific to assessing the mechanism of action of sAC inhibitors like this compound:

  • Sperm Preparation: Sperm are collected and capacitated in vitro in a buffer containing bicarbonate to stimulate sAC activity.

  • Treatment: Sperm are incubated with varying concentrations of the sAC inhibitor (e.g., this compound) or a vehicle control.

  • cAMP Extraction: Intracellular cAMP is extracted from the sperm using a lysis buffer.

  • Immunoassay:

    • The extracted cAMP is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or other immunoassay formats.

    • In this assay, the cAMP from the sample competes with a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody binding sites.

    • The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of cAMP, and the concentration of cAMP in the sperm samples is determined by interpolating from this curve.

Conclusion

The field of non-hormonal male contraception is experiencing a period of rapid innovation. This compound stands out for its potential as an on-demand, "male pill" with a rapid onset and short duration of action. Other promising candidates like YCT-529, CDD-2807, and GSK3α inhibitors offer alternative mechanisms that target different stages of sperm development and function. The preclinical data presented in this guide highlight the significant progress being made and provide a foundation for further research and development. As these and other novel agents advance through the clinical trial pipeline, the prospect of a safe, effective, and reversible non-hormonal contraceptive for men moves closer to becoming a reality.

References

Control Experiments for In Vitro Studies of TDI-11861: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for in vitro studies of TDI-11861, a potent and specific inhibitor of soluble adenylyl cyclase (sAC). By incorporating these controls, researchers can ensure the rigor and reproducibility of their findings. This document outlines experimental protocols, presents comparative data with a predecessor compound, and visualizes key pathways and workflows.

Introduction to this compound and the Importance of Controls

This compound is a second-generation, non-hormonal small molecule inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation.[1][2][3] It is being investigated as a potential on-demand male contraceptive.[1][4] this compound demonstrates significantly improved potency and a longer residence time on the sAC protein compared to its predecessor, TDI-10229.[5][6]

Signaling Pathway of sAC in Sperm Capacitation

The activation of sAC by bicarbonate (HCO3-) is a critical step in the signaling cascade that leads to sperm capacitation, the process by which sperm become competent to fertilize an egg. This pathway involves the production of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and downstream effectors, ultimately leading to changes in sperm motility and the acrosome reaction. This compound acts by blocking the production of cAMP.

sAC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Motility Increased Motility & Capacitation Downstream->Motility TDI11861 This compound TDI11861->sAC Inhibits

Caption: sAC signaling pathway in sperm.

Key In Vitro Assays and Recommended Controls

This section details essential in vitro assays for characterizing this compound and the corresponding control experiments.

Biochemical Assay: In Vitro Adenylyl Cyclase Activity

This assay directly measures the enzymatic activity of purified sAC and the inhibitory effect of this compound.

Experimental Protocol: Purified human sAC protein is incubated with ATP (the substrate), and cofactors (Mg2+ and Ca2+), in the presence of bicarbonate to stimulate activity. The conversion of radiolabeled [α-³²P]ATP to [³²P]cAMP is quantified.[7][8][9]

  • Negative Control: A vehicle control, typically DMSO, is used to determine the baseline sAC activity without any inhibitor. This ensures that the solvent used to dissolve this compound does not affect the enzyme's function.

  • Positive Control: The assay is run in the presence of a known sAC activator, bicarbonate (e.g., 40 mM NaHCO₃), to ensure the enzyme is active and responsive.[7][8]

  • Comparative Control: The activity of this compound is compared to its predecessor, TDI-10229, to demonstrate improved potency.[5][10]

Data Presentation:

CompoundBiochemical IC₅₀ (nM)
This compound3[5][10]
TDI-10229160[5][10]
Vehicle (DMSO)No inhibition
Cellular Assay: cAMP Accumulation

This assay measures the effect of this compound on cAMP levels within a cellular context, often using sAC-overexpressing cells or sperm cells.

Experimental Protocol: Cells are pre-incubated with the inhibitor, followed by stimulation to induce cAMP production. For instance, sAC-overexpressing 4-4 cells can be treated with a phosphodiesterase inhibitor like IBMX to allow for cAMP accumulation, which is then measured.[10][11] In sperm, capacitating conditions including bicarbonate are used to stimulate cAMP.[5]

  • Negative Control: A vehicle control (DMSO) is used to establish the baseline of cAMP accumulation in stimulated cells.

  • Positive Control: Cells are stimulated (e.g., with bicarbonate for sperm, or grown in media containing serum for 4-4 cells) to induce sAC-dependent cAMP production.[5][10] A rescue experiment can also be performed where, after inhibition with this compound, cell-permeable cAMP analogs (like db-cAMP) are added to demonstrate that the downstream pathway is intact and the effect of the inhibitor is specific to cAMP production.[5]

  • Comparative Control: The potency of this compound is compared to TDI-10229 in the same cellular system.[5][10]

Data Presentation:

CompoundCellular IC₅₀ (nM)
This compound7[5][10]
TDI-10229102[10]
Vehicle (DMSO)No inhibition
Sperm Function Assays: Motility and Capacitation

These assays assess the physiological effect of this compound on sperm function.

Experimental Protocol: Sperm are incubated in capacitating or non-capacitating media in the presence or absence of the inhibitor. Motility can be assessed using computer-assisted sperm analysis (CASA), and capacitation can be evaluated by measuring hallmarks such as protein tyrosine phosphorylation or the acrosome reaction.

  • Negative Control: Sperm incubated in capacitating media with a vehicle (DMSO) control to observe normal motility and capacitation.

  • Positive Control: Incubation of sperm in capacitating media containing bicarbonate to induce motility and capacitation.[5]

  • Comparative Control: Comparison of the effects of this compound with TDI-10229 on sperm motility and capacitation.[5]

Binding Kinetics: Surface Plasmon Resonance (SPR) and Jump Dilution Assays

These assays provide insights into the binding characteristics of this compound to sAC, which are crucial for its in vivo efficacy.

Experimental Workflow: Jump Dilution Assay

This assay is designed to determine the residence time of an inhibitor on its target.

Jump_Dilution_Workflow cluster_workflow Jump Dilution Assay Workflow Preincubation Pre-incubation: sAC + Inhibitor (10x IC₅₀) Dilution 100-fold 'Jump Dilution' Preincubation->Dilution Assay Measure sAC Activity over time Dilution->Assay Analysis Determine Residence Time Assay->Analysis

Caption: Jump dilution assay workflow.

Experimental Protocol (Jump Dilution): Purified sAC is pre-incubated with a high concentration of the inhibitor (e.g., 10-fold above its IC₅₀).[7] This mixture is then rapidly diluted 100-fold into the assay buffer containing the substrate, effectively lowering the inhibitor concentration to well below its IC₅₀.[7][11] The recovery of sAC activity is then measured over time. A slow recovery indicates a long residence time.

  • Negative Control: A vehicle (DMSO) control is used to measure the uninhibited sAC activity after dilution.

  • Comparative Control: The residence time of this compound is compared to that of TDI-10229 to highlight the improved durability of inhibition.[5][6]

Data Presentation:

CompoundResidence Time (1/k_off)Binding Affinity (K_D, nM) - SPR
This compound61.5 minutes[5]1.4[6][10]
TDI-1022918 seconds[5]176[6][10]

Conclusion

The in vitro characterization of this compound requires a well-controlled experimental design to validate its potency, specificity, and mechanism of action. By implementing the negative, positive, and comparative controls outlined in this guide, researchers can generate high-quality, reliable data. The significant improvements of this compound over its predecessor, TDI-10229, in terms of potency and residence time, underscore the importance of such comparative analyses in drug development. These rigorous in vitro studies form the essential foundation for advancing this compound as a promising non-hormonal male contraceptive candidate.

References

On-Demand and Reversible Contraception: Assessing the Effects of TDI-11861

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the reversibility of the soluble adenylyl cyclase (sAC) inhibitor, TDI-11861, as a potential non-hormonal male contraceptive.

The quest for a safe, effective, and reversible male contraceptive has led to the investigation of novel molecular targets. One such promising target is soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and maturation.[1][2] this compound, a potent sAC inhibitor, has emerged as a lead compound for on-demand male contraception due to its rapid and, critically, reversible effects.[1][2][3] This guide provides a detailed comparison of this compound with its precursor, TDI-10229, focusing on the experimental data that underscores the reversibility of its action.

Mechanism of Action: Reversible Inhibition of sAC

This compound is an orally active, potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme that plays a vital role in the activation of sperm swimming and maturation upon ejaculation.[4][5] By binding to sAC, this compound prevents the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule required for sperm motility.[1] This inhibition is non-hormonal and has been shown to be fully reversible.[3][6]

The following diagram illustrates the sAC signaling pathway and the inhibitory action of this compound.

cluster_sperm_cell Sperm Cell Bicarbonate Bicarbonate (HCO₃⁻) sAC sAC (soluble Adenylyl Cyclase) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA PKA cAMP->PKA Activates Motility Sperm Motility & Maturation PKA->Motility Phosphorylates proteins leading to TDI11861 This compound TDI11861->sAC Inhibits

Fig. 1: sAC signaling pathway inhibition by this compound.

Comparative Efficacy and Reversibility

The reversibility of this compound's effects is a key feature that distinguishes it as a viable on-demand contraceptive candidate. In preclinical mouse studies, a single dose of this compound effectively rendered male mice temporarily infertile.[1][3]

In Vivo Reversibility Data

In vivo studies in mice have demonstrated a clear timeline for the contraceptive effect and the subsequent return to normal fertility.

ParameterThis compoundVehicle Control
Contraceptive Efficacy (30 min - 2.5 hours post-dose) 100% (0 pregnancies in 52 pairings)[3][7]70% fertility (30% impregnation rate)[3][7]
Time to Partial Recovery of Sperm Motility ~3 hours[1][6]N/A
Time to Full Recovery of Fertility 24 hours[1][3][6]N/A

These studies highlight that the effects of this compound are transient, with fertility being fully restored the day after administration.[8]

Binding Kinetics and Residence Time: A Quantitative Look at Reversibility

The reversibility of a drug's effect is fundamentally linked to its binding kinetics with its target protein. Surface plasmon resonance (SPR) has been used to characterize the binding of this compound to sAC, providing quantitative measures of its association and dissociation rates.

A comparison with the earlier generation sAC inhibitor, TDI-10229, reveals significant differences in their binding kinetics, which translate to their in vivo efficacy and duration of action.

ParameterThis compoundTDI-10229
IC50 (in vitro) 3 nM[8]160 nM[8]
IC50 (cellular) 7 nM[8]102 nM[8]
Dissociation Constant (KD) 1.4 nM[5][8]176 nM[8]
Association Rate (kon) 2.1 x 105 M-1s-1[8]2.3 x 105 M-1s-1[8]
Dissociation Rate (koff) 0.3 x 10-3 s-1[8]55.8 x 10-3 s-1[8]
Residence Time ~55 minutes~18 seconds

This compound exhibits a significantly slower dissociation rate (koff) and a longer residence time on the sAC protein compared to TDI-10229.[3][8] This longer residence time is crucial for its efficacy as an on-demand contraceptive, as it ensures sustained inhibition of sAC even after the compound is diluted in the female reproductive tract.[3]

The following diagram illustrates the difference between a fast and a slow-dissociating inhibitor.

cluster_fast Fast Dissociation (e.g., TDI-10229) cluster_slow Slow Dissociation (e.g., this compound) A Inhibitor + sAC B Inhibitor-sAC Complex A->B Fast On-Rate B->A Fast Off-Rate C Inhibitor + sAC D Inhibitor-sAC Complex C->D Fast On-Rate D->C Slow Off-Rate

Fig. 2: Comparison of inhibitor dissociation rates.

Experimental Protocols

Washout Experiment to Assess Reversibility

To evaluate the reversibility of sAC inhibition in sperm, a washout experiment is performed. This assay demonstrates the ability of an inhibitor to maintain its effect after being diluted into an inhibitor-free medium.

The general workflow for this experiment is as follows:

start Sperm pre-incubation in non-capacitating media with sAC inhibitor dilution 100-fold dilution into inhibitor-free capacitating or non-capacitating media start->dilution incubation Incubation for a defined period dilution->incubation centrifugation Sperm sedimentation by centrifugation incubation->centrifugation lysis Cell lysis centrifugation->lysis measurement Measurement of intracellular cAMP levels lysis->measurement

Fig. 3: Workflow for a washout experiment.

In such experiments, this compound retained its ability to inhibit cAMP synthesis in sperm after a 100-fold dilution, whereas the effect of TDI-10229 was lost upon dilution.[3] This confirms the longer residence time of this compound at its target.

Conclusion

References

A Cross-Species Comparative Analysis of TDI-11861: A Novel Non-Hormonal Male Contraceptive Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of TDI-11861, a first-in-class soluble adenylyl cyclase (sAC) inhibitor, with other emerging non-hormonal male contraceptive agents. The data presented herein is compiled from preclinical studies to facilitate an objective evaluation of these promising alternatives.

Executive Summary

This compound is a potent and reversible inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and capacitation. Preclinical data in mice demonstrates its potential as an on-demand, non-hormonal male contraceptive. This guide compares the efficacy of this compound with other notable non-hormonal contraceptive candidates: YCT-529, a retinoic acid receptor alpha (RAR-α) antagonist; CDD-2807, a serine/threonine kinase 33 (STK33) inhibitor; and Triptonide, a natural compound that disrupts sperm morphology and motility. While this compound shows rapid onset and reversal in mice, alternatives like YCT-529 and Triptonide have demonstrated efficacy in both rodents and non-human primates, highlighting the need for further cross-species evaluation of this compound.

Mechanism of Action: A Visual Overview

The distinct mechanisms by which these compounds induce male contraception are illustrated below.

Signaling Pathways of Non-Hormonal Male Contraceptives cluster_TDI This compound cluster_YCT YCT-529 cluster_CDD CDD-2807 cluster_Triptonide Triptonide sAC sAC cAMP cAMP sAC->cAMP converts ATP to ATP ATP Sperm Motility Sperm Motility cAMP->Sperm Motility activates This compound This compound This compound->sAC inhibits RAR-α RAR-α Spermatogenesis Spermatogenesis RAR-α->Spermatogenesis regulates Vitamin A Vitamin A Vitamin A->RAR-α activates YCT-529 YCT-529 YCT-529->RAR-α antagonizes STK33 STK33 Sperm Morphology & Motility Sperm Morphology & Motility STK33->Sperm Morphology & Motility regulates CDD-2807 CDD-2807 CDD-2807->STK33 inhibits Junctional Plakoglobin Junctional Plakoglobin Sperm Maturation Sperm Maturation Junctional Plakoglobin->Sperm Maturation is crucial for Triptonide Triptonide Triptonide->Junctional Plakoglobin targets

Caption: Signaling pathways targeted by this compound and its alternatives.

Cross-Species Efficacy Comparison

The following tables summarize the available preclinical efficacy data for this compound and its comparators across different species.

Table 1: In Vivo Efficacy of Non-Hormonal Male Contraceptives
CompoundSpeciesDoseEfficacyOnset of ActionReversibilityReference(s)
This compound Mouse50 mg/kg (oral)100% contraceptive efficacy for up to 2.5 hours.[1][2]Within 30-60 minutes.[3]Full fertility restored within 24 hours.[4][1][2][3][4]
YCT-529 Mouse10 mg/kg/day (oral)99% contraceptive efficacy.[5][6]4 weeks.[5][6]Full fertility restored in 6-12 weeks.[7][8][5][6][7][8]
Non-human primate (Cynomolgus monkey)2.5–5 mg/kg/day (oral)Significant reduction in sperm count.[7]2-6 weeks.[7]Full recovery in 10-15 weeks.[6][7][6][7]
CDD-2807 Mouse15 mg/kg (intraperitoneal, twice daily)Sired no litters after 21 days of treatment.[9]21 days.[9]Fertility restored after 53 days of cessation.[9][9]
Triptonide Mouse0.8 mg/kg/day (oral)Near 100% induction of deformed, immotile sperm.[10]3-4 weeks.[11]Fertility regained in ~4-6 weeks.[11][10][11]
Non-human primate (Cynomolgus monkey)0.1 mg/kg/day (oral)Induction of deformed, immotile sperm.[12]5-6 weeks.[11]Fertility regained in ~4-6 weeks.[11][11][12]
Table 2: In Vitro Efficacy of sAC Inhibitors on Sperm Motility
CompoundSpeciesConcentrationEffectReference(s)
This compound Mouse10 nMBlocks bicarbonate-induced increase in flagellar beat frequency.[4][4]
Human10 nMBlocks bicarbonate-induced increase in flagellar beat frequency.[4][4]
TDI-10229 Mouse5 µMBlocks bicarbonate-induced increase in flagellar beat frequency.[4][4]
Human5 µMBlocks bicarbonate-induced increase in flagellar beat frequency.[4][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vivo Contraceptive Efficacy Study in Mice (for this compound)

Workflow for In Vivo Contraceptive Efficacy in Mice Male Mice Male Mice Drug Administration Drug Administration Male Mice->Drug Administration Administer this compound (50 mg/kg, oral) or vehicle Mating Mating Drug Administration->Mating 30 min to 2.5 hours post-dosing Pregnancy Monitoring Pregnancy Monitoring Mating->Pregnancy Monitoring Check for vaginal plugs and monitor for pregnancy Female Mice Female Mice Female Mice->Mating Pair with treated males Data Analysis Data Analysis Pregnancy Monitoring->Data Analysis Calculate contraceptive efficacy Workflow for CASA Sperm Motility Analysis Sperm Sample Sperm Sample Incubation Incubation Sperm Sample->Incubation Incubate with test compound or vehicle Slide Preparation Slide Preparation Incubation->Slide Preparation Load sample onto a pre-warmed slide CASA System CASA System Slide Preparation->CASA System Place slide on the heated microscope stage Data Acquisition Data Acquisition CASA System->Data Acquisition Record sperm movement via video capture Parameter Analysis Parameter Analysis Data Acquisition->Parameter Analysis Analyze motility parameters Workflow for Sperm cAMP Measurement by ELISA Sperm Sample Sperm Sample Treatment Treatment Sperm Sample->Treatment Incubate with test compound and/or bicarbonate Lysis Lysis Treatment->Lysis Lyse cells to release intracellular cAMP ELISA Plate ELISA Plate Lysis->ELISA Plate Add lysate to antibody-coated plate with labeled cAMP Incubation & Washing Incubation & Washing ELISA Plate->Incubation & Washing Competitive binding occurs Substrate & Stop Solution Substrate & Stop Solution Incubation & Washing->Substrate & Stop Solution Add substrate for color development Read Absorbance Read Absorbance Substrate & Stop Solution->Read Absorbance Measure color intensity

References

On-Demand Male Contraception: A Comparative Analysis of TDI-11861 and Other Investigational Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of male contraception is undergoing a significant transformation, with several novel non-hormonal and hormonal agents progressing through preclinical and clinical development. This guide provides a comparative analysis of the long-term safety and efficacy data for the promising on-demand contraceptive candidate, TDI-11861, alongside other notable alternatives. While true long-term data for these emerging options are still forthcoming, this comparison summarizes the currently available preclinical and clinical findings to inform ongoing research and development efforts.

Executive Summary

This compound, a potent and reversible inhibitor of soluble adenylyl cyclase (sAC), has demonstrated high efficacy in preclinical studies as a potential on-demand, non-hormonal male contraceptive. It offers a unique mechanism of action by acutely inhibiting sperm motility. In comparison, other investigational male contraceptives, both hormonal and non-hormonal, are primarily designed for continuous use and have advanced to various stages of clinical trials. These alternatives, including YCT-529, Nestorone®/Testosterone (NES/T) gel, Dimethandrolone undecanoate (DMAU), and the ADAM™ hydrogel, present different mechanisms of action, delivery methods, and timelines to efficacy. This guide provides a detailed comparison of their performance based on available data.

Comparative Data on Investigational Male Contraceptives

The following tables summarize the key efficacy and safety findings for this compound and its principal alternatives in development. It is important to note that direct comparisons are limited by the different stages of development and the nature of the studies (preclinical vs. clinical).

Table 1: Efficacy of Investigational Male Contraceptives

CompoundTypeMechanism of ActionStudy PopulationEfficacyOnset of ActionReversibility
This compound Non-Hormonal (Oral)Soluble Adenylyl Cyclase (sAC) inhibitor; inhibits sperm motilityMice (preclinical)100% prevention of pregnancy for up to 2.5 hours after a single dose.[1]Within 30-60 minutes.[1]Full fertility restored within 24 hours.[1][2]
YCT-529 Non-Hormonal (Oral)Retinoic Acid Receptor Alpha (RAR-α) inhibitor; blocks sperm productionMice (preclinical) & Humans (Phase 1/2)99% effective in preventing pregnancies in mice.[3][4] Human efficacy data pending.Weeks to months for sperm count reduction.Fertility returned to normal within weeks of stopping use in mice.[4]
NES/T Gel Hormonal (Topical)Suppresses sperm production via progestin (Nestorone) and maintains libido with testosteroneHumans (Phase 2b)86% of participants achieved a sperm count of ≤1 million/mL within 15 weeks.[5][6]Median time to suppression was less than 8 weeks.[5][6]Sperm counts return to normal within months of stopping treatment.
DMAU Hormonal (Oral)Suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to reduce sperm productionHumans (Phase 1)Marked suppression of LH and FSH at doses ≥200 mg.[7][8]28 days of daily administration showed hormonal suppression.[7][8]Expected to be reversible, but long-term data is not yet available.
ADAM™ Non-Hormonal (Injectable Hydrogel)Physical blockage of the vas deferensHumans (Phase 1)Successfully blocked the release of sperm for up to 24 months in initial participants.[9][10][11]99.8-100% reduction in motile sperm within 30 days.[12]Designed to be reversible as the hydrogel is expected to degrade over time.[9][10]
Vasalgel™ Non-Hormonal (Injectable Hydrogel)Physical blockage of the vas deferensRabbits and Monkeys (preclinical)100% effective at preventing conception in monkeys.[13][14][15]Rapid contraceptive effect.Reversibility demonstrated in rabbits by flushing the gel.[16][17]

Table 2: Safety and Tolerability of Investigational Male Contraceptives

CompoundStudy PopulationReported Side Effects/Adverse EventsLong-Term Safety Data
This compound Mice (preclinical)No measured side effects on long-term sperm function, male fertility, or behavior were observed in short-term studies.[18]Not yet available.
YCT-529 Mice (preclinical) & Humans (Phase 1)No side effects were reported in preclinical studies.[3] Phase 1 human trial reported the drug was well-tolerated with no serious adverse events.[4]Not yet available.
NES/T Gel Humans (Phase 2b)The most common side effects included acne, increased libido, and mood swings.[19]Not yet available; Phase 2b trial is ongoing.
DMAU Humans (Phase 1)Mild weight gain and a decrease in HDL ("good") cholesterol were noted.[20][21] No serious adverse events were reported.[7][8]Not yet available.
ADAM™ Humans (Phase 1)No serious adverse events have been recorded.[9][10][11] Most adverse events were mild and consistent with recovery from the injection procedure.[22]Not yet available; Phase 1 trial is ongoing.
Vasalgel™ Rabbits and Monkeys (preclinical)Minimal side effects, with one monkey showing signs of a sperm granuloma, a known complication of vasectomy.[13][15][16]Not yet available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

This compound: Preclinical Mating Study in Mice
  • Objective: To assess the in vivo contraceptive efficacy of a single dose of this compound.

  • Animal Model: Sexually mature male mice.

  • Procedure:

    • A single dose of this compound (50 mg/kg) or a vehicle control was administered to male mice.

    • Treated male mice were paired with reproductively mature female mice at various time points post-injection (e.g., 30 minutes to 2.5 hours).

    • Mating was observed, and females were monitored for pregnancy.

    • The number of successful pregnancies in the treatment group was compared to the control group. In the primary study, 52 different mating attempts resulted in zero pregnancies in the this compound treated group, while the control group had a pregnancy rate of nearly one-third.[1]

  • Outcome Measures: Pregnancy rate, observation of normal mating behavior.

YCT-529: Phase 1a/IIb Clinical Trial
  • Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of YCT-529 in healthy male volunteers.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Healthy male volunteers, aged 28 to 70 years.

  • Procedure:

    • Single Ascending Dose (SAD) Phase: Participants receive a single oral dose of YCT-529 or a placebo. Safety and pharmacokinetic parameters are monitored.

    • Multiple Ascending Dose (MAD) Phase: Participants receive daily oral doses of YCT-529 or a placebo for a specified period (e.g., 28 days).

  • Outcome Measures:

    • Primary: Incidence of treatment-emergent adverse events.

    • Secondary: Pharmacokinetic profile of YCT-529, changes in sperm parameters (count, motility, morphology), and hormone levels.

Nestorone®/Testosterone (NES/T) Gel: Phase 2b Clinical Trial
  • Objective: To evaluate the contraceptive efficacy, safety, acceptability, and reversibility of a daily transdermal Nestorone® and Testosterone combination gel.

  • Study Design: A prospective, open-label, single-arm, multicenter study.

  • Participants: Healthy men aged 18-50 and their female partners.

  • Procedure:

    • Screening Phase: Participants are assessed for eligibility.

    • Suppression Phase: Male participants apply the NES/T gel daily. Semen analysis is performed periodically until the sperm count is ≤1 million/mL.

    • Efficacy Phase: Couples use the gel as the sole method of contraception for 52 weeks.

    • Recovery Phase: Participants discontinue the gel, and sperm production is monitored until it returns to baseline levels.

  • Outcome Measures:

    • Primary: Pregnancy rate during the efficacy phase.

    • Secondary: Percentage of men achieving a sperm concentration of ≤1 million/mL, time to sperm suppression, safety and tolerability, and time to recovery of spermatogenesis.

ADAM™ Hydrogel: Phase 1 Clinical Trial
  • Objective: To assess the preliminary safety and efficacy of the ADAM™ hydrogel as a male contraceptive.

  • Study Design: An open-label, single-arm, prospective, multi-center, dose-ranging clinical trial.

  • Participants: Healthy male subjects (ages 25-65) with normal semen parameters.

  • Procedure:

    • The ADAM™ hydrogel is implanted into the vas deferens via a minimally invasive injection.

    • Participants are monitored for adverse events and changes in semen parameters for up to 36 months.

  • Outcome Measures:

    • Primary: Incidence of treatment-emergent adverse events.

    • Secondary: Percentage of subjects achieving azoospermia (zero sperm count) or virtual azoospermia (<100,000 sperm/mL), and long-term efficacy in preventing sperm release.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of these novel contraceptive approaches.

Signaling Pathway of this compound (sAC Inhibition)

This compound acts by inhibiting soluble adenylyl cyclase (sAC), a key enzyme in the signaling pathway that regulates sperm motility and capacitation.[23]

sAC_Inhibition_Pathway cluster_sperm_cell Sperm Cell Bicarbonate Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Motility Sperm Motility & Capacitation PKA->Motility Phosphorylates proteins leading to TDI11861 This compound TDI11861->sAC Inhibits

Caption: this compound inhibits the sAC enzyme, blocking cAMP production and subsequent sperm motility.

Signaling Pathway of YCT-529 (RAR-α Inhibition)

YCT-529 is a non-hormonal compound that targets the retinoic acid receptor alpha (RAR-α), which is crucial for spermatogenesis.

RARa_Inhibition_Pathway cluster_sertoli_cell Sertoli Cell / Germ Cell VitaminA Vitamin A (Retinol) RA Retinoic Acid (RA) VitaminA->RA Metabolized to RARa Retinoic Acid Receptor Alpha (RAR-α) RA->RARa Binds to GeneTranscription Gene Transcription for Spermatogenesis RARa->GeneTranscription Activates Spermatogenesis Sperm Production GeneTranscription->Spermatogenesis YCT529 YCT-529 YCT529->RARa Inhibits

Caption: YCT-529 blocks the RAR-α receptor, inhibiting the gene transcription necessary for sperm production.

Workflow of a Preclinical Mating Study

The following diagram illustrates the general workflow for assessing the contraceptive efficacy of a compound in an animal model.

Preclinical_Mating_Study_Workflow start Start animal_selection Select Sexually Mature Male and Female Mice start->animal_selection randomization Randomize Male Mice into Treatment and Control Groups animal_selection->randomization dosing Administer Investigational Drug (e.g., this compound) or Vehicle randomization->dosing pairing Pair Male and Female Mice for Mating dosing->pairing observation Observe Mating Behavior pairing->observation separation Separate Male and Female Mice observation->separation pregnancy_check Monitor Females for Pregnancy separation->pregnancy_check data_analysis Analyze Pregnancy Rates between Groups pregnancy_check->data_analysis end End data_analysis->end

Caption: A typical workflow for a preclinical study evaluating the contraceptive efficacy of a new drug.

Workflow of a Phase 1 Clinical Trial

This diagram outlines the typical stages of a Phase 1 clinical trial for a new contraceptive drug.

Phase1_Clinical_Trial_Workflow start Start recruitment Recruit Healthy Male Volunteers start->recruitment screening Screen for Eligibility Criteria recruitment->screening enrollment Enroll Participants screening->enrollment sad_phase Single Ascending Dose (SAD) Phase with Placebo Control enrollment->sad_phase safety_pk_sad Monitor Safety and Pharmacokinetics (PK) sad_phase->safety_pk_sad mad_phase Multiple Ascending Dose (MAD) Phase with Placebo Control safety_pk_sad->mad_phase safety_pk_pd_mad Monitor Safety, PK, and Pharmacodynamics (PD) mad_phase->safety_pk_pd_mad follow_up Follow-up Period safety_pk_pd_mad->follow_up data_analysis Analyze Safety and Tolerability Data follow_up->data_analysis end End of Phase 1 data_analysis->end

Caption: A generalized workflow for a Phase 1 clinical trial of a new male contraceptive pill.

Conclusion

This compound represents a novel and promising approach to male contraception with its on-demand, non-hormonal mechanism of action. Preclinical data are highly encouraging, demonstrating 100% efficacy in preventing pregnancy in mice with a rapid onset and quick reversal. However, as with all investigational drugs, extensive long-term safety and efficacy studies in humans are required.

The alternatives, such as YCT-529, NES/T gel, DMAU, and ADAM™, are also making significant progress, with some having already entered clinical trials. These alternatives offer different modes of administration and mechanisms of action, which may suit the diverse needs and preferences of users.

For researchers and drug development professionals, the coming years will be critical in advancing these candidates through the clinical trial process. The data presented in this guide, while preliminary in the context of long-term use, underscores the significant potential to expand contraceptive options for men, a long-underserved area of reproductive health. Continued research and rigorous clinical evaluation will be paramount in determining the ultimate safety and efficacy of these innovative approaches.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for TDI-11861

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides immediate safety, operational, and disposal information for the laboratory use of TDI-11861. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on general laboratory safety protocols for non-hazardous chemical compounds.

Disclaimer: The following procedures are intended as a general guide. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations regarding chemical waste disposal.

Core Chemical Information

This compound is a potent and selective inhibitor of soluble adenylyl cyclase (sAC). It is a cell-permeable compound suitable for both in vitro and in vivo studies. While not classified as cytotoxic, standard laboratory precautions should be observed when handling this compound.

PropertyValueSource
Molecular Formula C22H25ClF2N6O3[1]
Molecular Weight 494.92 g/mol [1]
Solubility Soluble in DMSO and ethanol[2]
Storage Store at -20°C[2]

Immediate Safety and Handling

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • If there is a risk of splashing, use a face shield.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.

  • As this compound is often dissolved in Dimethyl Sulfoxide (DMSO), be aware that DMSO can facilitate the absorption of other chemicals through the skin. Exercise extreme caution when handling solutions of this compound in DMSO.

Experimental Workflow and Disposal Plan

The following diagram outlines a typical experimental workflow with this compound and the corresponding disposal procedures at each stage.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal a Weighing this compound Powder b Dissolving in Solvent (e.g., DMSO) a->b Stock Solution Preparation g Empty Container Disposal a->g After Use c In Vitro / In Vivo Application b->c Experimental Use d Solid Waste (Contaminated PPE, Weigh Boats) c->d Waste Generation e Liquid Waste (Unused Solutions, Cell Culture Media) c->e Waste Generation f Sharps Waste (Needles, Syringes) c->f Waste Generation h Dispose via EHS d->h Segregate as Solid Chemical Waste i Dispose via EHS e->i Segregate as Liquid Chemical Waste (Organic Solvent Waste) j Dispose via EHS f->j Dispose in Sharps Container k Consult EHS/ Local Regulations g->k Rinse, Deface Label, Dispose as Non-Hazardous Waste

Caption: Experimental workflow and waste stream for this compound.

Step-by-Step Disposal Procedures

1. Segregation of Waste: It is critical to segregate waste streams to ensure proper disposal. Do not mix hazardous and non-hazardous waste.

2. Solid Waste Disposal:

  • Contaminated Labware: Items such as weigh boats, pipette tips, and microfuge tubes contaminated with this compound should be collected in a designated, labeled container for solid chemical waste.

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be disposed of as solid chemical waste.

3. Liquid Waste Disposal:

  • Unused Solutions: Unused stock solutions or diluted solutions of this compound, particularly those in organic solvents like DMSO, should be collected in a clearly labeled, sealed container for liquid organic waste.

  • Aqueous Solutions: While some non-hazardous aqueous solutions may be suitable for drain disposal, this requires approval from your institution's EHS. Given the lack of specific data for this compound, it is prudent to collect all aqueous waste containing the compound for EHS pickup.

  • Do not dispose of solutions containing this compound down the drain without explicit approval from your EHS department.

4. Sharps Disposal:

  • Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container.

5. Empty Container Disposal:

  • Once the original container of this compound is empty, it should be triple-rinsed with a suitable solvent (e.g., ethanol or water).

  • The rinsate must be collected and disposed of as liquid chemical waste.

  • After rinsing, deface or remove the label and dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic.

Logical Relationship for Disposal Decision-Making

The following diagram illustrates the decision-making process for the disposal of this compound waste.

disposal_decision cluster_waste Waste Characterization cluster_pathways Disposal Pathways cluster_actions Action start Generated Waste Containing this compound is_liquid is_liquid start->is_liquid Is it liquid? liquid Liquid Waste collect_liquid Collect in Labeled Organic Waste Container liquid->collect_liquid solid Solid Waste collect_solid Collect in Labeled Solid Waste Container solid->collect_solid sharps Sharps Waste collect_sharps Dispose in Sharps Container sharps->collect_sharps empty_container Empty Container rinse_deface Triple Rinse, Deface Label, Dispose as Non-Hazardous empty_container->rinse_deface consult_ehs Consult Institutional EHS for Pickup collect_liquid->consult_ehs collect_solid->consult_ehs collect_sharps->consult_ehs rinse_deface->consult_ehs Verify with EHS is_liquid->liquid Yes is_solid Is it solid? is_liquid->is_solid No is_solid->solid Yes is_sharps Is it a sharp? is_solid->is_sharps No is_sharps->sharps Yes is_empty_container Is it an empty primary container? is_sharps->is_empty_container No is_empty_container->empty_container Yes

Caption: Decision tree for the proper disposal of this compound waste.

By adhering to these general guidelines and consulting with your local EHS department, you can ensure the safe and compliant disposal of this compound and associated waste materials, fostering a secure and responsible laboratory environment.

References

Personal protective equipment for handling TDI-11861

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of TDI-11861, a potent and selective soluble adenylyl cyclase (sAC) inhibitor. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While one supplier Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, another advises treating it as potentially hazardous until more information is available.[1][2] Therefore, a cautious approach is recommended. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Recommended Personal Protective Equipment (PPE):

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles.Protects against splashes of solutions containing this compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.Prevents inhalation of the compound, especially if in powdered form.

Chemical and Physical Properties

A clear understanding of this compound's properties is crucial for its proper handling and storage.

Property Value Source
Molecular Formula C₂₂H₂₅ClF₂N₆O₃[1][3]
Molecular Weight 494.9 g/mol [1][3]
Appearance Solid[1]
Purity ≥95%[1]
Solubility Soluble in DMSO (up to 50 mg/mL with ultrasound) and ethanol (up to 100 mM).[3]
Storage Store as a solid at -20°C for up to 4 years.[1]

Experimental Protocols

Preparation of Stock Solutions

This compound is typically supplied as a solid.[1] Stock solutions should be prepared in a chemical fume hood.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to dissolve the solid.

  • If necessary, use an ultrasonic bath to aid dissolution.[3]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[4]

G cluster_prep Stock Solution Preparation Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Aliquot Aliquot Vortex/Sonicate->Aliquot Store at -20°C/-80°C Store at -20°C/-80°C Aliquot->Store at -20°C/-80°C

Caption: Workflow for this compound Stock Solution Preparation.
In Vitro Handling for Cellular Assays

This protocol provides a general guideline for using this compound in cell-based experiments.

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the final working concentration in the appropriate cell culture medium.

  • Ensure thorough mixing of the final solution before adding it to the cells.

  • For example, a study on rat 4-4 cells used this compound at a concentration of 5.5 nM for 15 minutes to inhibit sAC-mediated cAMP accumulation.[3][4]

In Vivo Handling for Animal Studies

This protocol is based on studies in male CD-1 mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Prepare the dosing solution from the stock solution using a suitable vehicle.

  • A study in mice used a single oral dose of 50 mg/kg to induce a reversible contraceptive effect.[3]

  • Administer the solution to the animals using appropriate and humane techniques (e.g., oral gavage).

  • Monitor the animals for any adverse effects.

Signaling Pathway of this compound

This compound is an inhibitor of soluble adenylyl cyclase (sAC).

G This compound This compound sAC sAC This compound->sAC cAMP cAMP sAC->cAMP ATP ATP ATP Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: this compound Inhibition of the sAC Signaling Pathway.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure laboratory safety.

Procedure:

  • Unused Solid Compound and Empty Containers: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of in regular trash.

  • Solutions: Collect all solutions containing this compound in a designated, labeled hazardous waste container.

  • Contaminated Materials: Dispose of any materials that have come into contact with this compound (e.g., pipette tips, gloves, paper towels) as chemical waste.

G cluster_disposal Disposal Workflow Solid Waste Solid Waste Labeled Waste Container Labeled Waste Container Solid Waste->Labeled Waste Container Dispose via Institutional EHS Dispose via Institutional EHS Labeled Waste Container->Dispose via Institutional EHS Liquid Waste Liquid Waste Liquid Waste->Labeled Waste Container Contaminated Materials Contaminated Materials Contaminated Materials->Labeled Waste Container

Caption: Disposal Workflow for this compound Waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.